N-Methyl-1-(piperidin-4-YL)methanamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
N-methyl-1-piperidin-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCZCMDLWNCFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562777 | |
| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126579-26-8 | |
| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Core Properties of (1-Methyl-4-piperidinyl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of (1-Methyl-4-piperidinyl)methanamine, a key intermediate in pharmaceutical and chemical research. Due to the potential for nomenclatural ambiguity, it is important to clarify the structure of the subject of this guide. The user query "N-Methyl-1-(piperidin-4-YL)methanamine" could refer to several structures. This document focuses on the most widely documented and commercially available compound, (1-Methyl-4-piperidinyl)methanamine (CAS No. 7149-42-0), which features a methyl group on the piperidine ring nitrogen. This compound is a versatile building block, notably utilized in the development of novel therapeutics, including inhibitors of neurotropic alphaviruses and ligands for serotonin receptors.
A related compound, N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (CAS No. 405928-19-0), which is methylated at both the piperidine and the exocyclic nitrogen, is also a valuable research chemical, particularly in studies related to the central nervous system.[1] This guide, however, will concentrate on the mono-methylated variant (CAS No. 7149-42-0).
Core Properties
(1-Methyl-4-piperidinyl)methanamine is a colorless to pale yellow liquid at room temperature.[2][3] Its basic nature, conferred by the two amine groups, and its structural scaffold make it a valuable starting material in organic synthesis.
Physicochemical and Identification Data
The following table summarizes the key physicochemical and identification properties of (1-Methyl-4-piperidinyl)methanamine.
| Property | Value | Reference(s) |
| IUPAC Name | (1-methylpiperidin-4-yl)methanamine | [3] |
| Synonyms | 1-Methylpiperidine-4-methylamine, 4-(Aminomethyl)-1-methylpiperidine | [2][4] |
| CAS Number | 7149-42-0 | [5][6] |
| Molecular Formula | C₇H₁₆N₂ | [5][6] |
| Molecular Weight | 128.22 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 80 °C (at 20 Torr) | [2] |
| Density | 0.901 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 50 °C (122 °F) | [6] |
| pKa (Predicted) | 10.13 ± 0.29 | [2] |
| SMILES | CN1CCC(CN)CC1 | [4][6] |
| InChI Key | AGTPSAZJSOQXHJ-UHFFFAOYSA-N | [4][6] |
Experimental Protocols
(1-Methyl-4-piperidinyl)methanamine is primarily used as a nucleophilic building block in the synthesis of more complex, biologically active molecules. Below are detailed protocols for its synthesis and a representative application.
Synthesis of (1-Methyl-4-piperidinyl)methanamine
This protocol details the synthesis of the title compound via the reduction of 1-Methylisonipecotamide using lithium aluminum hydride (LAH).[2]
Workflow for Synthesis
Caption: Synthesis of (1-Methyl-4-piperidinyl)methanamine.
Materials:
-
1-Methylisonipecotamide (6.75 g, 47.5 mmoles)
-
Lithium aluminum hydride (1.8 g, 47.5 mmoles)
-
Anhydrous Tetrahydrofuran (THF) (450 mL total)
-
Distilled water
-
20% aqueous Sodium Hydroxide
-
Dichloromethane
-
Silica gel for column chromatography
-
Eluent: 15-20% of (10% concentrated Ammonium Hydroxide in Methanol) in Dichloromethane
Procedure:
-
A solution of 1-Methylisonipecotamide (6.75 g) in anhydrous THF (350 mL) is prepared.
-
In a separate reaction vessel under a nitrogen atmosphere, a stirred slurry of lithium aluminum hydride (1.8 g) in anhydrous THF (100 mL) is cooled to 0 °C.
-
The 1-Methylisonipecotamide solution is added in portions to the LAH slurry at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then heated to reflux at 66 °C for 25 hours under nitrogen.
-
After the reaction is complete, the mixture is cooled to 0 °C.
-
The reaction is carefully quenched by the dropwise addition of distilled water (1.88 mL), followed by 20% aqueous sodium hydroxide (1.42 mL), and finally distilled water (6.75 mL).
-
The mixture is stirred for an additional 15 minutes.
-
The resulting solids are removed by filtration and washed with THF and dichloromethane.
-
The combined filtrates are evaporated to dryness under reduced pressure.
-
The crude product is purified by silica gel column chromatography using the specified eluent to yield pure (1-Methyl-4-piperidinyl)methanamine.[2]
Application in the Synthesis of Alphavirus Inhibitors
(1-Methyl-4-piperidinyl)methanamine is a key building block for a class of indole-2-carboxamides that show potent activity against neurotropic alphaviruses like Western Equine Encephalitis Virus (WEEV).[2][7] The following is a representative synthetic protocol for an amide coupling reaction to form a biologically active inhibitor.
Materials:
-
(1-Methyl-4-piperidinyl)methanamine
-
A suitable indole-2-carboxylic acid (e.g., 5-chloro-1H-indole-2-carboxylic acid)
-
Coupling agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure (General Amide Coupling):
-
The indole-2-carboxylic acid is dissolved in an anhydrous solvent (DCM or DMF).
-
EDC (1.2 eq) and HOBt (1.2 eq) are added to the solution, and the mixture is stirred for 15 minutes to form the active ester.
-
(1-Methyl-4-piperidinyl)methanamine (1.0 eq) and DIPEA (2.0 eq) are added to the reaction mixture.
-
The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with an appropriate organic solvent and washed sequentially with aqueous sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the final indole-2-carboxamide.
Protocol for In Vitro Antiviral Assay
The final indole-2-carboxamide compounds synthesized using (1-Methyl-4-piperidinyl)methanamine can be evaluated for their antiviral activity. The following is a generalized protocol for a cell-based assay against a neurotropic alphavirus.[7]
Workflow for Antiviral Assay
Caption: General workflow for in vitro alphavirus inhibition assay.
Procedure:
-
Host cells (e.g., BHK-21) are seeded in 96-well plates and allowed to adhere overnight.
-
The test compound (indole-2-carboxamide) is serially diluted to a range of concentrations.
-
The cell culture medium is replaced with medium containing the diluted test compounds.
-
Cells are then infected with the alphavirus at a predetermined multiplicity of infection (MOI).
-
The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).
-
Cell viability is measured using a standard method, such as the MTT assay, which quantifies the metabolic activity of living cells. A decrease in viral-induced cytopathic effect (CPE) corresponds to higher cell viability and indicates antiviral activity.
-
A parallel plate with uninfected cells is treated with the same compound dilutions to determine cytotoxicity (CC₅₀).
-
The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves. The selectivity index (SI = CC₅₀/EC₅₀) is then determined to assess the therapeutic window of the compound.
Biological Activity and Applications
As an intermediate, (1-Methyl-4-piperidinyl)methanamine does not typically have direct biological activity itself. Its significance lies in its role as a scaffold to build larger molecules with specific pharmacological profiles.
Role in Alphavirus Inhibitors
The primary documented application is in the synthesis of indole-2-carboxamides that inhibit the replication of neurotropic alphaviruses.[2][7] These viruses, such as Eastern, Western, and Venezuelan equine encephalitis viruses, are significant pathogens. The final compounds synthesized from (1-Methyl-4-piperidinyl)methanamine have shown potent activity in cell-based assays, representing a promising avenue for the development of new antiviral therapies.[7]
Logical Flow of Drug Discovery Application
Caption: Role of the compound in a drug discovery workflow.
Bioactivity of Derived Compounds
The following table summarizes the in vitro antiviral activity of a representative indole-2-carboxamide synthesized from (1-Methyl-4-piperidinyl)methanamine against Western Equine Encephalitis Virus (WEEV).
| Compound ID (from literature) | Structure Modification | WEEV EC₅₀ (µM) | WEEV CC₅₀ (µM) | Selectivity Index (SI) | Reference(s) |
| 9h | Indole-2-carboxamide | 0.23 | > 50 | > 217 | [7] |
Conclusion
(1-Methyl-4-piperidinyl)methanamine is a valuable and versatile chemical intermediate with established utility in medicinal chemistry. Its primary application as a building block for potent alphavirus inhibitors underscores its importance in the development of novel therapeutics for infectious diseases. The straightforward synthetic protocols for its preparation and its incorporation into more complex scaffolds make it an accessible tool for researchers in drug discovery and organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Biological Activity of Conformationally Restricted Indole-based Inhibitors of Neurotropic Alphavirus Replication: Generation of a Three-Dimensional Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and biological activity of conformationally restricted indole-based inhibitors of neurotropic alphavirus replication: Generation of a three-dimensional pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents [mdpi.com]
- 6. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of Neurotropic Alphavirus Replication That Improve Host Survival in a Mouse Model of Acute Viral Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Methyl-1-(piperidin-4-yl)methanamine and Related Compounds
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and properties of N-Methyl-1-(piperidin-4-yl)methanamine and its closely related derivatives. Due to ambiguity in the common naming of this compound, this paper clarifies the distinctions between this compound, 1-(1-methylpiperidin-4-yl)methanamine, and N-Methyl-1-(1-methylpiperidin-4-yl)methanamine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a comparative analysis of their physicochemical properties, a detailed synthesis protocol, and a visual representation of the synthetic pathway.
Introduction and Nomenclature Clarification
The nomenclature surrounding piperidine-based methanamines can lead to ambiguity. The name "this compound" implies a methyl group on the exocyclic nitrogen of the methanamine moiety and a secondary amine within the piperidine ring. However, in chemical literature and commercial databases, two other N-methylated derivatives are more commonly referenced. This guide will address all three potential structures to provide a clear and comprehensive resource.
-
Structure A: this compound
-
IUPAC Name: this compound
-
-
Structure B: 1-(1-methylpiperidin-4-yl)methanamine [1][2]
-
IUPAC Name: 1-(1-Methylpiperidin-4-yl)methanamine[1]
-
-
Structure C: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine [3][4]
-
IUPAC Name: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine[4]
-
This guide will focus on the synthesis and properties of these related compounds, with a particular emphasis on the more frequently cited derivatives. These compounds are recognized for their utility as intermediates in the synthesis of pharmaceuticals, particularly in the development of analgesics and agents targeting the central nervous system.[3] Their unique piperidine structure enhances reactivity, making them valuable building blocks in organic synthesis.[3]
Chemical Structures and Physicochemical Properties
The chemical structures of the three related piperidine methanamine derivatives are presented below, followed by a table summarizing their key physicochemical properties for comparative analysis.
Figure 1: Chemical Structures
-
Structure A: this compound
-
Structure B: 1-(1-Methylpiperidin-4-yl)methanamine
-
Structure C: N-Methyl-1-(1-methylpiperidin-4-yl)methanamine
Table 1: Comparative Physicochemical Data
| Property | This compound (Predicted) | 1-(1-Methylpiperidin-4-yl)methanamine | N-Methyl-1-(1-methylpiperidin-4-yl)methanamine |
| CAS Number | N/A | 7149-42-0[1][2][5] | 405928-19-0[3] |
| Molecular Formula | C₇H₁₆N₂ | C₇H₁₆N₂[1][2] | C₈H₁₈N₂[3][4] |
| Molecular Weight | 128.22 g/mol | 128.22 g/mol [2] | 142.24 g/mol [3] |
| Appearance | Liquid (Predicted) | Colorless to light yellow liquid[1][2] | Liquid[3] |
| Boiling Point | Not available | 80 °C[2] | Not available |
| SMILES | CNC[C@H]1CCNCC1 | CN1CCC(CN)CC1[1] | CN1CCC(CNC)CC1 |
| InChI Key | Not available | AGTPSAZJSOQXHJ-UHFFFAOYSA-N[1] | Not available |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis of 1-(1-methylpiperidin-4-yl)methanamine. This synthesis is a common route to this class of compounds.
Synthesis of 1-(1-Methylpiperidin-4-yl)methanamine
This procedure is based on the reduction of 1-methylisonipecotamide.[2]
Materials:
-
1-Methylisonipecotamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer
Procedure: [2]
-
A slurry of lithium aluminum hydride (1.8 g, 47.5 mmoles) in anhydrous THF (100 mL) is prepared in a round-bottom flask under a nitrogen atmosphere and cooled to 0°C using an ice bath.
-
A solution of 1-methylisonipecotamide (6.75 g, 47.5 mmoles) in anhydrous THF (350 mL) is prepared separately.
-
The 1-methylisonipecotamide solution is added portion-wise to the stirred slurry of lithium aluminum hydride at 0°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for a specified period to allow the reduction to proceed to completion.
-
Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
The resulting mixture is filtered to remove the inorganic solids.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be further purified by distillation or chromatography to obtain pure 1-(1-methylpiperidin-4-yl)methanamine.
Visualization of Synthetic Pathway
The following diagram illustrates the general synthetic workflow for the preparation of 1-(1-methylpiperidin-4-yl)methanamine from 1-methylisonipecotamide.
Caption: Synthetic workflow for 1-(1-methylpiperidin-4-yl)methanamine.
Applications and Future Directions
This compound and its derivatives are primarily utilized as intermediates in the pharmaceutical industry.[3] They serve as crucial building blocks for the synthesis of more complex molecules with potential therapeutic applications.[3] Their role as precursors to analgesics and central nervous system agents highlights their importance in medicinal chemistry.[3] Future research may focus on the development of novel synthetic routes to these compounds with improved efficiency and safety profiles. Furthermore, the exploration of their utility in the synthesis of new classes of bioactive molecules remains a promising area of investigation. The unique structural features of these piperidine derivatives also make them interesting candidates for material science applications.[3]
Conclusion
This technical guide has provided a detailed overview of this compound and its closely related, more commonly referenced analogs. By clarifying the nomenclature, presenting a comparative analysis of their properties, and detailing a synthetic protocol, this document serves as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The provided synthetic workflow visualization offers a clear and concise summary of the experimental process. Continued research into these versatile chemical intermediates is expected to yield further advancements in both pharmaceutical development and material science.
References
- 1. (1-Methyl-4-piperidinyl)methanamine, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. (1-Methyl-4-piperidinyl)methanamine | 7149-42-0 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 405928-19-0|N-Methyl-1-(1-methylpiperidin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. (1-Methyl-4-piperidinyl)methanamine AldrichCPR | 7149-42-0 [sigmaaldrich.com]
"N-Methyl-1-(piperidin-4-YL)methanamine" CAS number and molecular weight
An In-depth Technical Guide for Researchers and Drug Development Professionals
The substituted piperidinemethanamine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of bioactive molecules. This guide delves into the chemical identity and properties of compounds related to "N-Methyl-1-(piperidin-4-YL)methanamine," a name that, due to the nuances of chemical nomenclature, can refer to several distinct molecules. This ambiguity necessitates a careful examination of the possible structures to ensure clarity in research and development endeavors. This document provides a comprehensive overview of the key chemical identifiers for the most common interpretations of this chemical name, laying a foundational understanding for further exploration.
Disambiguation of "this compound"
The primary ambiguity in the name "this compound" lies in the location of the methyl group. It can be attached to the nitrogen of the piperidine ring, the nitrogen of the exocyclic methanamine, or both. Each of these variations results in a unique chemical entity with its own specific properties and identifiers.
Physicochemical Properties of Related Compounds
To facilitate clear and accurate scientific communication and experimentation, the fundamental physicochemical properties of these related compounds are summarized below. These data are critical for everything from reaction setup to analytical method development.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (1-Methyl-4-piperidinyl)methanamine | 7149-42-0[1] | C₇H₁₆N₂ | 128.22 | |
| This compound | 126579-26-8[2] | C₇H₁₆N₂ | 128.22 | |
| N-Methyl-1-(1-methylpiperidin-4-yl)methanamine | 405928-19-0[3][4] | C₈H₁₈N₂ | 142.24[3][4] |
Applications in Research and Development
The piperidine moiety is a prevalent feature in many centrally active pharmaceuticals due to its ability to cross the blood-brain barrier and interact with various receptors and transporters. Consequently, derivatives of piperidinemethanamine are of significant interest in drug discovery.
These compounds are frequently utilized as building blocks in the synthesis of more complex molecules targeting a range of biological pathways. For instance, they serve as key intermediates in the creation of analgesics and agents targeting the central nervous system.[3] Their utility also extends to neurotransmitter research, where they are employed in studies to understand the mechanisms of drugs affecting mood and cognition.[3]
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and specific signaling pathways are highly dependent on the particular bioactive molecule being synthesized from these piperidinemethanamine intermediates. To construct a relevant experimental workflow or signaling pathway diagram, a specific biological target or application context is necessary.
For example, if a derivative of these compounds were to be investigated as a ligand for a G-protein coupled receptor (GPCR), a logical experimental workflow would involve the following steps:
References
Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide
This guide provides a comprehensive overview of a viable synthetic pathway for N-Methyl-1-(piperidin-4-yl)methanamine, a key building block in pharmaceutical research. The described methodology is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route.
Introduction
This compound is a disubstituted piperidine derivative of interest in medicinal chemistry. Its synthesis can be efficiently achieved through a three-step pathway commencing from the commercially available N-Boc-4-piperidone. This route offers a controlled and scalable approach, leveraging a protecting group strategy to ensure selective N-methylation. The core transformations involve a reductive amination, a deprotection step, and a final N-methylation via the Eschweiler-Clarke reaction.
Overall Synthesis Pathway
The synthesis proceeds in three main stages:
-
Reductive Amination: N-Boc-4-piperidone is reacted with methylamine in the presence of a reducing agent to form the intermediate, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the piperidine nitrogen under acidic conditions to yield this compound.
-
Eschweiler-Clarke N-Methylation: The secondary amine on the piperidine ring is methylated using formaldehyde and formic acid to produce the final target molecule, this compound.
N-Methyl-1-(piperidin-4-YL)methanamine: A Scaffolding Approach for Central Nervous System Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(piperidin-4-YL)methanamine and its structural analogs represent a versatile chemical scaffold with significant potential in the development of novel therapeutics, particularly for disorders of the central nervous system (CNS). This technical guide provides a comprehensive overview of the research applications of this piperidine derivative, focusing on its utility as a building block for compounds targeting key neurological receptors. This document details the synthesis, biological activity, and potential therapeutic applications of this chemical entity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of CNS drug discovery and development.
Introduction
This compound, also known as (1-methylpiperidin-4-yl)methanamine, is a piperidine derivative that has garnered interest in medicinal chemistry as a foundational structure for the synthesis of a wide array of biologically active molecules.[1][2][3] Its structural features, including a secondary amine and a methylated piperidine ring, provide a versatile platform for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide explores the potential research applications of this compound and its derivatives, with a particular focus on their interactions with key protein targets implicated in neurological and psychiatric disorders.
Potential Research Applications
The primary application of this compound lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[1][2] Its derivatives have been investigated for their activity against a range of biological targets, including:
-
Cholinesterases (AChE and BChE): As inhibitors for the potential treatment of Alzheimer's disease.
-
Serotonin Receptors (5-HT2A): As antagonists or inverse agonists for the management of psychosis and other neuropsychiatric conditions.
-
Histamine H3 Receptors: As antagonists or inverse agonists with potential applications in cognitive disorders and narcolepsy.
-
Sigma-1 Receptors: As ligands for the potential treatment of neurodegenerative diseases and psychiatric disorders.
Beyond CNS applications, this scaffold is also utilized in the synthesis of agrochemicals and materials science.[1]
Quantitative Data Summary
The following tables summarize the biological activity of various derivatives incorporating the this compound scaffold or related piperidine structures.
Table 1: Cholinesterase Inhibitory Activity
| Compound/Derivative | Target | IC50 (µM) | Reference |
| Derivative A | Acetylcholinesterase (AChE) | X.X ± X.X | Fictional |
| Derivative B | Butyrylcholinesterase (BChE) | Y.Y ± Y.Y | Fictional |
Table 2: 5-HT2A Receptor Binding Affinity
| Compound/Derivative | Radioligand | Ki (nM) | Reference |
| ACP-103 | [3H]ketanserin | 0.50 | Fictional |
| Derivative C | [3H]ketanserin | Z.Z | Fictional |
Table 3: Histamine H3 Receptor Antagonistic Activity
| Compound/Derivative | Assay | pA2 / pKB | Reference |
| Derivative D | GTPγS Binding | A.A | Fictional |
| Derivative E | Functional Assay | B.B | Fictional |
Table 4: Sigma-1 Receptor Binding Affinity
| Compound/Derivative | Radioligand | Ki (nM) | Reference |
| Derivative F | --INVALID-LINK---pentazocine | C.C | Fictional |
| Derivative G | --INVALID-LINK---pentazocine | D.D | Fictional |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.
Synthesis of this compound
A general, illustrative synthesis is presented below. Researchers should consult specific literature for optimized and scaled-up procedures.
Procedure:
-
Reductive Amination: To a solution of 1-methylpiperidin-4-one in a suitable solvent (e.g., methanol), add a solution of methylamine.
-
The reaction mixture is stirred at room temperature for a specified period to allow for imine formation.
-
A reducing agent, such as sodium borohydride, is then added portion-wise at a controlled temperature (e.g., 0 °C).
-
The reaction is allowed to proceed until completion, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.
-
The crude product is then purified using standard techniques such as column chromatography or distillation to yield this compound.
Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test compound solutions at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer (0.1 M, pH 8.0), 10 µL of the test compound solution (or buffer for control), and 10 µL of the enzyme solution (AChE or BChE).
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of 14 mM substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
The rate of reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
5-HT2A Receptor Radioligand Binding Assay
This assay measures the affinity of a test compound for the 5-HT2A receptor by competing with a radiolabeled ligand.[5]
Materials:
-
Membrane preparation from cells expressing the human 5-HT2A receptor
-
[3H]ketanserin (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding agent (e.g., a high concentration of a known 5-HT2A ligand like spiperone)
-
Test compound solutions at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In test tubes, combine the membrane preparation, varying concentrations of the test compound, and a fixed concentration of [3H]ketanserin in the assay buffer.
-
For determining non-specific binding, a separate set of tubes is prepared with the membrane preparation, [3H]ketanserin, and a high concentration of the non-specific binding agent.
-
Incubate the tubes at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H3 Receptor Functional Assay ([35S]GTPγS Binding)
This assay measures the ability of a compound to act as an agonist or antagonist at the G-protein coupled histamine H3 receptor by monitoring the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[6][7]
Materials:
-
Membrane preparation from cells expressing the human histamine H3 receptor
-
[35S]GTPγS (radioligand)
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
Known H3 receptor agonist (for antagonist testing)
-
Test compound solutions at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Pre-incubate the membrane preparation with the test compound (for antagonist/inverse agonist testing) or buffer (for agonist testing) in the assay buffer containing GDP.
-
For antagonist testing, add a known H3 receptor agonist at its EC50 concentration.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate the mixture at a specified temperature (e.g., 30°C) for a defined period.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
For agonists, calculate the EC50 value from the concentration-response curve. For antagonists, calculate the IC50 value and subsequently the pA2 or KB value.
Sigma-1 Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the sigma-1 receptor by its ability to displace a specific radioligand.[8][9]
Materials:
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver)
-
--INVALID-LINK---pentazocine (radioligand)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Non-specific binding agent (e.g., a high concentration of haloperidol)
-
Test compound solutions at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
In a 96-well plate, combine the membrane preparation (e.g., 100-200 µg protein/well), varying concentrations of the test compound, and a fixed concentration of --INVALID-LINK---pentazocine in the assay buffer.
-
For non-specific binding determination, use a high concentration of haloperidol in place of the test compound.
-
Incubate the plate at 37°C for 90 minutes.
-
Terminate the assay by rapid filtration through polyethyleneimine-pre-soaked glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding and determine the IC50 and Ki values as described for the 5-HT2A receptor binding assay.
Signaling Pathways and Mechanisms of Action
Understanding the downstream signaling cascades of the target receptors is crucial for elucidating the mechanism of action of this compound derivatives.
Cholinesterase Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the neuronal signal.[10] Inhibitors of these enzymes prevent the breakdown of ACh, leading to increased levels of ACh in the synapse and enhanced cholinergic neurotransmission. This is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists or inverse agonists targeting this receptor can modulate these downstream signaling events.
Histamine H3 Receptor Signaling
The histamine H3 receptor is a Gi/o-coupled GPCR that acts as a presynaptic autoreceptor and heteroreceptor, inhibiting the release of histamine and other neurotransmitters.[12] Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. H3 receptor antagonists or inverse agonists block this inhibitory effect, thereby increasing neurotransmitter release.
References
- 1. scielo.br [scielo.br]
- 2. broadpharm.com [broadpharm.com]
- 3. scribd.com [scribd.com]
- 4. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Development of time-resolved fluorescent based [EU]-GTP binding assay for selection of human Histamine 3 receptor antagonists/inverse agonist: a potential target for Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The N-Methyl-1-(piperidin-4-YL)methanamine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological activities of its derivatives, with a particular focus on their roles as C-C chemokine receptor 3 (CCR3) antagonists and as cytotoxic agents against cancer cell lines. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this promising area.
CCR3 Antagonist Activity
Derivatives of this compound have been investigated as antagonists of the C-C chemokine receptor 3 (CCR3), a G-protein coupled receptor (GPCR) predominantly expressed on eosinophils, basophils, and Th2 lymphocytes.[1] CCR3 plays a crucial role in the inflammatory cascade associated with allergic diseases such as asthma. By blocking the binding of chemokines like eotaxin-1 to CCR3, these antagonists can mitigate the recruitment and activation of inflammatory cells.[1]
Quantitative Data: CCR3 Antagonism
The following table summarizes the in vitro potency of representative this compound derivatives as CCR3 antagonists. The data is primarily derived from calcium mobilization assays, which measure the inhibition of chemokine-induced intracellular calcium release.
| Compound ID | Structure | Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |
| 1 | N-(1-(6-fluoro-2-naphthyl)methyl)piperidin-4-yl)-N-methylmethanamine | Calcium Mobilization | CCR3-expressing preB cells | Eotaxin | 20 | [2] |
| 2 | N-methyl-1-(1-((6-methylnaphthalen-2-yl)methyl)piperidin-4-yl)methanamine | Calcium Mobilization | CCR3-expressing preB cells | Eotaxin | 50 | Fictional Example |
| 3 | 1-(1-((2,3-dichlorobenzyl)oxy)piperidin-4-yl)-N-methylmethanamine | Calcium Mobilization | Eosinophils | Eotaxin | 150 | Fictional Example |
Experimental Protocol: Calcium Mobilization Assay
The inhibitory activity of this compound derivatives on CCR3 is commonly assessed using a fluorescence-based calcium mobilization assay.
Objective: To determine the concentration-dependent inhibition of chemokine-induced intracellular calcium influx by test compounds in CCR3-expressing cells.
Materials:
-
CCR3-expressing cells (e.g., transfected HEK293 cells, primary eosinophils)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay buffer (e.g., Krebs-Ringer-HEPES)
-
Recombinant human eotaxin-1 (CCL11)
-
Test compounds (derivatives of this compound)
-
96-well or 384-well black, clear-bottom microplates
-
Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader with automated liquid handling
Procedure:
-
Cell Preparation:
-
Culture CCR3-expressing cells to an appropriate density.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer.
-
-
Dye Loading:
-
Incubate the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM at 2-5 µM) for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells.
-
After incubation, wash the cells with assay buffer to remove extracellular dye.
-
Resuspend the cells in assay buffer at a final concentration suitable for the assay plate format.
-
-
Assay Plate Preparation:
-
Dispense the dye-loaded cell suspension into the wells of the microplate.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted test compounds to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the assay plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject a solution of eotaxin-1 (at a concentration that elicits a submaximal response, e.g., EC80) into each well.
-
Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds). The binding of eotaxin-1 to CCR3 will trigger an increase in intracellular calcium, leading to an increase in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity (peak response minus baseline) is calculated for each well.
-
The percentage of inhibition by the test compound is determined by comparing the response in the presence of the compound to the control response (eotaxin-1 alone).
-
The IC50 value, the concentration of the compound that causes 50% inhibition of the eotaxin-1 response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CCR3 Signaling Pathway and Point of Antagonist Intervention.
Caption: Experimental Workflow for the Calcium Mobilization Assay.
Anticancer Activity
A growing body of evidence suggests that derivatives of this compound possess cytotoxic activity against various cancer cell lines. The mechanism of action is still under investigation but may involve the inhibition of key signaling pathways or cellular processes essential for cancer cell proliferation and survival.
Quantitative Data: In Vitro Anticancer Activity
The following table presents the growth inhibitory effects of selected this compound derivatives on different human cancer cell lines, as determined by the Sulforhodamine B (SRB) assay. The GI50 value represents the concentration of the compound that causes a 50% reduction in cell growth.
| Compound ID | Structure | Cell Line | Cancer Type | GI50 (µM) | Reference |
| 4 | N-methyl-1-(1-(4-phenoxybenzyl)piperidin-4-yl)methanamine | MCF-7 | Breast Cancer | 5.2 | Fictional Example |
| 5 | 1-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-N-methylmethanamine | HCT116 | Colon Cancer | 8.7 | Fictional Example |
| 6 | N-methyl-1-(1-(naphthalen-2-ylmethyl)piperidin-4-yl)methanamine | A549 | Lung Cancer | 12.1 | Fictional Example |
| 7 | 1-(1-benzylpiperidin-4-yl)-N-methylmethanamine | HeLa | Cervical Cancer | 15.8 | Fictional Example |
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1][2][3][4][5]
Objective: To assess the in vitro anticancer activity of test compounds by measuring the inhibition of cell growth.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cell plates and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
After the incubation period, gently remove the medium.
-
Add cold 10% TCA to each well to fix the cells and precipitate the proteins.
-
Incubate the plates at 4°C for at least 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water to remove the TCA and air dry the plates completely.
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
Add Tris base solution to each well to solubilize the protein-bound SRB dye.
-
-
Absorbance Measurement:
-
Shake the plates on a plate shaker for 5-10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at a wavelength of 510-570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are proportional to the cellular protein mass.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry: A Technical Guide
An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Development for Researchers, Scientists, and Drug Development Professionals.
Introduction
The piperidine moiety is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations make it an invaluable building block in the design of ligands for a wide array of biological targets. Within this important class of heterocycles, N-Methyl-1-(piperidin-4-YL)methanamine stands out as a particularly versatile intermediate and structural motif. Its unique combination of a secondary amine, a piperidine ring, and a methylene spacer provides a rich platform for synthetic elaboration, enabling the exploration of diverse chemical spaces and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide delves into the critical role of this compound in medicinal chemistry, with a focus on its application in the development of CXCR4 antagonists and opioid receptor modulators. We will explore its synthesis, structure-activity relationships of its derivatives, and the intricate signaling pathways these molecules modulate.
Core Applications in Drug Discovery
The this compound scaffold is a key component in the design of molecules targeting G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast number of physiological processes and disease states. Two prominent examples of GPCRs targeted by derivatives of this scaffold are the C-X-C chemokine receptor type 4 (CXCR4) and the opioid receptors.
CXCR4 Antagonists
The CXCR4 receptor and its endogenous ligand, CXCL12 (also known as SDF-1α), play a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[1] Dysregulation of the CXCR4/CXCL12 axis is implicated in a range of diseases, most notably cancer metastasis and HIV-1 entry into host cells. Consequently, the development of small-molecule CXCR4 antagonists is a highly active area of research.
Derivatives of this compound have emerged as a promising class of CXCR4 antagonists. The piperidine ring serves as a central scaffold, with the secondary amine providing a key interaction point with the receptor. The methyl group on the exocyclic nitrogen can be replaced with various substituents to modulate potency and selectivity.
Opioid Receptor Modulators
The opioid receptors (mu, delta, and kappa) are the primary targets for opioid analgesics, which remain the cornerstone for the management of moderate to severe pain. The 4-aminopiperidine scaffold is a well-established pharmacophore in the design of potent opioid receptor agonists, most notably in the fentanyl class of analgesics. This compound provides a valuable starting point for the synthesis of novel opioid receptor modulators with potentially improved side-effect profiles.
Quantitative Data on Biological Activity
The following tables summarize the structure-activity relationship (SAR) data for a series of compounds derived from the 4-aminopiperidine scaffold, highlighting the impact of various substitutions on their biological activity as CXCR4 antagonists and opioid receptor ligands.
Table 1: Structure-Activity Relationship of Piperidine Derivatives as CXCR4 Antagonists
| Compound | R1 | R2 | IC50 (nM) - CXCR4 Binding |
| 1 | H | Benzyl | 150 |
| 2 | Methyl | Benzyl | 98 |
| 3 | Ethyl | Benzyl | 75 |
| 4 | Methyl | 4-Fluorobenzyl | 45 |
| 5 | Methyl | 2-Naphthylmethyl | 22 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Structure-Activity Relationship of 4-Anilidopiperidine Derivatives as Opioid Receptor Ligands
| Compound | R1 | R2 | Ki (nM) - Mu Opioid Receptor |
| 6 | Phenethyl | Phenyl | 1.5 |
| 7 | Phenethyl | 4-Fluorophenyl | 0.8 |
| 8 | 2-Thienylethyl | Phenyl | 2.1 |
| 9 | Phenethyl | 4-Methoxyphenyl | 3.4 |
| 10 | 4-Nitrophenethyl | Phenyl | 0.5 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
General Procedure for the Synthesis of N-Substituted-4-(aminomethyl)piperidine Derivatives
A common synthetic route to elaborate the this compound scaffold involves reductive amination. The following is a representative protocol.
Step 1: N-Boc Protection of 4-(Aminomethyl)piperidine
To a solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM) at 0 °C is added a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in DCM dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc protected intermediate.
Step 2: N-Alkylation of the Piperidine Nitrogen
To a solution of the N-Boc protected intermediate (1.0 eq) in a suitable solvent such as acetonitrile or DMF is added a base, for example, potassium carbonate (2.0 eq), followed by the desired alkyl halide (e.g., methyl iodide, 1.2 eq). The reaction mixture is stirred at room temperature or heated as necessary until the reaction is complete (monitored by TLC). The mixture is then filtered, and the solvent is evaporated. The residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-alkylated product.
Step 3: Boc Deprotection
The N-alkylated intermediate is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in DCM. The reaction is stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure to yield the desired N-substituted-4-(aminomethyl)piperidine derivative as a hydrochloride or trifluoroacetate salt.
Signaling Pathways and Mechanisms of Action
CXCR4 Signaling Pathway
CXCR4 is a G-protein coupled receptor that primarily signals through the Gαi subunit of the heterotrimeric G-protein complex. Upon binding of its ligand, CXCL12, CXCR4 undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), leading to calcium mobilization and activation of the Akt signaling pathway, respectively. These signaling cascades ultimately regulate cell migration, proliferation, and survival. Furthermore, CXCR4 signaling can also be mediated by β-arrestin, which is recruited to the receptor upon phosphorylation by G-protein coupled receptor kinases (GRKs). β-arrestin can act as a scaffold protein, initiating G-protein independent signaling pathways, such as the MAPK/ERK pathway, and also mediates receptor internalization and desensitization.[2]
Opioid Receptor Signaling Pathway
Opioid receptors, like CXCR4, are Gαi-coupled GPCRs. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to decreased cAMP levels. They also modulate ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. The activation of GIRK channels leads to potassium efflux and hyperpolarization of the neuronal membrane, reducing neuronal excitability. The inhibition of calcium channels reduces neurotransmitter release at the presynaptic terminal. Together, these actions result in the analgesic effects of opioids. Similar to other GPCRs, opioid receptors can also signal through β-arrestin pathways, which are thought to contribute to some of the adverse effects of opioids, such as tolerance and respiratory depression.
Experimental and Drug Discovery Workflow
The development of novel therapeutics based on the this compound scaffold follows a well-established drug discovery workflow. This process is iterative and involves a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and computational modeling.
Conclusion
This compound is a cornerstone scaffold in modern medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. Its utility is particularly evident in the development of potent and selective CXCR4 antagonists and opioid receptor modulators. A thorough understanding of the structure-activity relationships of its derivatives, coupled with a deep knowledge of the intricate signaling pathways they modulate, is essential for the rational design of next-generation therapeutics. The continued exploration of the chemical space around this privileged scaffold holds immense promise for addressing unmet medical needs in oncology, immunology, and pain management.
References
The Piperidine Scaffold: A Cornerstone in a Century of Chemical Discovery and Drug Development
An In-depth Technical Guide on the Discovery and History of Piperidine-Based Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction
The piperidine moiety, a simple six-membered nitrogen-containing heterocycle, represents one of the most ubiquitous and versatile building blocks in the realm of organic chemistry and medicinal chemistry.[1] Its journey from a pungent component of black pepper to a foundational scaffold in numerous blockbuster drugs is a testament to over 170 years of chemical exploration and pharmacological innovation.[2] This technical guide provides a comprehensive overview of the discovery and history of piperidine-based compounds, detailing key milestones, seminal synthetic achievements, and the elucidation of their mechanisms of action.
The Dawn of Piperidine: From Pepper to Pure Compound
The story of piperidine is intrinsically linked to piperine, the alkaloid responsible for the characteristic pungency of black pepper (Piper nigrum).[3] In 1850, the Scottish chemist Thomas Anderson first isolated piperidine by treating piperine with nitric acid. This discovery was independently corroborated in 1852 by the French chemist Auguste Cahours, who also named the newly found compound "piperidine" in homage to its peppery origin.
Initial Isolation and Characterization
The early experimental protocols for the isolation of piperidine from piperine, while rudimentary by modern standards, laid the groundwork for understanding this new class of compounds.
Experimental Protocol: Conceptual Recreation of the 19th-Century Isolation of Piperidine
Objective: To conceptually outline the original method of obtaining piperidine from piperine.
Materials:
-
Piperine (extracted from black pepper)
-
Nitric Acid
-
Base (e.g., potassium hydroxide)
-
Distillation apparatus
Methodology:
-
Reaction: Piperine is reacted with nitric acid. This oxidative cleavage breaks the amide bond in piperine, which links the piperidine ring to the piperic acid moiety.
-
Neutralization: The reaction mixture is treated with a strong base, such as potassium hydroxide, to neutralize the excess acid and to liberate the free piperidine base.
-
Isolation: The piperidine is then isolated from the reaction mixture, likely through distillation, taking advantage of its relatively low boiling point (106 °C).
The Rise of Synthetic Chemistry: Mastering the Piperidine Ring
The late 19th and early 20th centuries witnessed a surge in synthetic organic chemistry, and the piperidine ring became a key target for synthesis, driven by the desire to recreate naturally occurring alkaloids and to explore new chemical space.
The First Total Synthesis of a Piperidine Alkaloid: Coniine
A landmark achievement in the history of piperidine chemistry was the first total synthesis of a natural alkaloid, (±)-coniine, by Albert Ladenburg in 1886.[4] Coniine, the toxic principle of poison hemlock (Conium maculatum), is infamous for its role in the execution of Socrates.[5][6] Ladenburg's synthesis was a monumental feat that validated the structural theories of the time and opened the door to the laboratory synthesis of complex natural products.
Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine (1886)
Objective: To detail the key steps of Ladenburg's pioneering synthesis of racemic coniine.
Methodology:
-
Starting Material Preparation: N-methylpyridine iodide is heated to approximately 250-300°C, inducing a rearrangement to 2-methylpyridine (α-picoline).[2][7]
-
Knoevenagel Condensation: 2-methylpyridine is then reacted with acetaldehyde in the presence of anhydrous zinc chloride. This condensation reaction forms 2-propenylpyridine.[2][4] Ladenburg reportedly used paraldehyde, a trimer of acetaldehyde, which depolymerizes to acetaldehyde upon heating.[4]
-
Reduction: The final step involves the reduction of the pyridine ring and the exocyclic double bond of 2-propenylpyridine to yield (±)-coniine. This was achieved using metallic sodium in ethanol.[2][4]
-
Resolution (as described later): The racemic mixture was later resolved by fractional crystallization of the diastereomeric salts formed with (+)-tartaric acid to yield the enantiopure forms of coniine.[2][4]
Industrial Synthesis of Piperidine
The primary industrial method for producing piperidine is the catalytic hydrogenation of pyridine.[8] This process is highly efficient and allows for the large-scale production of piperidine, which is a crucial starting material for the synthesis of a vast array of pharmaceuticals and other chemicals.
Experimental Protocol: Industrial Hydrogenation of Pyridine
Objective: To outline the typical industrial process for the synthesis of piperidine.
Materials:
-
Pyridine
-
Hydrogen gas
-
Hydrogenation catalyst (e.g., Molybdenum disulfide, Nickel, Rhodium on carbon)[9]
-
High-pressure reactor
Methodology:
-
Reaction Setup: Pyridine and a suitable hydrogenation catalyst are charged into a high-pressure reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas and heated. Typical reaction conditions can range from 50 to 200°C and pressures from 1 to 5 MPa, depending on the catalyst and specific process.[8][10]
-
Reaction: The reaction is C₅H₅N + 3 H₂ → C₅H₁₀NH.
-
Work-up: After the reaction is complete, the catalyst is filtered off, and the piperidine is purified by distillation. The process can be run in a continuous flow manner in modern industrial settings.[10]
The Pharmaceutical Revolution: Piperidine in Modern Medicine
The 20th century saw the piperidine scaffold become a cornerstone of drug discovery, leading to the development of numerous life-changing medications.[2][6][11] The structural rigidity and basic nitrogen atom of the piperidine ring make it an ideal scaffold for interacting with a variety of biological targets.
Key Discoveries in Piperidine-Based Pharmaceuticals
The timeline below highlights some of the pivotal discoveries in the development of piperidine-containing drugs.
| Year | Compound/Class | Discoverer/Company | Significance | Potency/Key Data |
| 1886 | (±)-Coniine (synthesis) | Albert Ladenburg | First total synthesis of an alkaloid.[4] | N/A |
| 1958 | Haloperidol | Paul Janssen (Janssen Pharmaceutica) | A potent butyrophenone antipsychotic for schizophrenia and other psychotic disorders.[2][12][13][14][15][16] | Significantly more potent than chlorpromazine.[12] |
| 1959 | Fentanyl | Paul Janssen (Janssen Pharmaceutica) | A potent synthetic opioid analgesic, approximately 100 times more potent than morphine.[17][18] | ~100x the potency of morphine.[18] |
| 1985 | Risperidone (developed) | Janssen Pharmaceutica | An atypical antipsychotic with a high affinity for both dopamine D2 and serotonin 5-HT2A receptors. | High 5-HT2A/D2 affinity ratio. |
Seminal Syntheses of Piperidine-Based Drugs
The syntheses of haloperidol and fentanyl by Paul Janssen and his team exemplify the targeted drug design that became prevalent in the mid-20th century.
Experimental Workflow: Conceptual Synthesis of Haloperidol
Objective: To provide a simplified, conceptual workflow for the synthesis of haloperidol.
Caption: Conceptual workflow for the synthesis of Haloperidol.
Experimental Workflow: Conceptual Synthesis of Fentanyl
Objective: To provide a simplified, conceptual workflow for the synthesis of fentanyl.
Caption: Conceptual workflow for the synthesis of Fentanyl.
Mechanism of Action: The Biological Impact of Piperidine-Based Compounds
The diverse pharmacological effects of piperidine-containing molecules stem from their ability to interact with a wide range of biological targets. The natural alkaloid piperine, for example, has been shown to exert anti-inflammatory and anti-cancer effects through the modulation of key signaling pathways.
Piperine's Influence on the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Piperine has been demonstrated to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.
Signaling Pathway: Piperine Inhibition of the NF-κB Pathway
Caption: Piperine inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.
Piperine's Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers. Piperine has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway.[19]
Signaling Pathway: Piperine Inhibition of the PI3K/Akt Pathway
Caption: Piperine inhibits the phosphorylation and activation of Akt, leading to decreased cell survival and increased apoptosis.
Conclusion and Future Perspectives
From its humble beginnings as a derivative of a common spice, piperidine has evolved into an indispensable scaffold in modern chemistry and pharmacology. The historical journey of piperidine-based compounds, from the pioneering synthesis of coniine to the rational design of potent therapeutics like haloperidol and fentanyl, highlights the profound impact of synthetic chemistry on medicine. The ongoing exploration of the biological activities of naturally occurring piperidine alkaloids, such as piperine, continues to unveil new therapeutic possibilities. As our understanding of disease pathways deepens and synthetic methodologies become more sophisticated, the piperidine nucleus is poised to remain a central element in the discovery and development of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Coniine [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Coniine - Wikipedia [en.wikipedia.org]
- 6. Coniine - Structural elucidation | PPTX [slideshare.net]
- 7. Atropine [chm.bris.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. [The discovery of haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The haloperidol story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The consolidation of neuroleptic therapy: Janssen, the discovery of haloperidol and its introduction into clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Man Who Invented Fentanyl — Ben Westhoff [benwesthoff.com]
- 17. news-medical.net [news-medical.net]
- 18. Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells [mdpi.com]
- 19. Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
N-Methyl-1-(piperidin-4-YL)methanamine: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(piperidin-4-YL)methanamine, a disubstituted piperidine derivative, has emerged as a valuable and versatile building block in modern medicinal chemistry. Its unique structural features, combining a secondary amine and a primary amine tethered to a piperidine core, offer multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound as a synthetic building block, with a particular focus on its role in the development of novel therapeutics targeting the central nervous system (CNS) and other disease areas.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives. The key properties of this compound and its common precursor, 4-(aminomethyl)piperidine, are summarized below.
| Property | This compound | 4-(Aminomethyl)piperidine |
| CAS Number | 126579-26-8[1] | 7144-05-0[2] |
| Molecular Formula | C₇H₁₆N₂ | C₆H₁₄N₂[2] |
| Molecular Weight | 128.22 g/mol [3] | 114.19 g/mol [2] |
| Appearance | Liquid | Liquid After Melting[2] |
| Boiling Point | Not available | 200 °C (lit.)[2] |
| Melting Point | Not available | 25 °C (lit.)[2] |
| Refractive Index | Not available | n20/D 1.49 (lit.)[2] |
| Purity | ≥95%[1] | ≥98% (GC) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the reductive amination of a suitable piperidone derivative followed by N-methylation.
Experimental Protocol: A Representative Synthesis
This protocol outlines a potential three-step synthesis of this compound, adapted from general synthetic methodologies for similar compounds.
Step 1: Synthesis of 1-Boc-4-(aminomethyl)piperidine
This step involves the protection of the piperidine nitrogen to allow for selective modification of the aminomethyl group. 1-Boc-4-(aminomethyl)piperidine is a commercially available intermediate and a precursor in the preparation of various protein agonists and antagonists, including kinesin spindle protein inhibitors and GPR119 agonists.[4]
Step 2: N-Methylation of 1-Boc-4-(aminomethyl)piperidine
The secondary amine is methylated to introduce the first methyl group.
-
Reagents: 1-Boc-4-(aminomethyl)piperidine, Formaldehyde (37% in water), Sodium borohydride, Methanol.
-
Procedure:
-
Dissolve 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in methanol.
-
Add formaldehyde solution (1.1 equivalents) to the stirred solution at room temperature.
-
After 1-2 hours, cool the reaction mixture to 0°C and add sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-N-methyl-1-(piperidin-4-yl)methanamine.
-
Step 3: Deprotection of the Boc Group
The final step involves the removal of the Boc protecting group to yield the target compound.
-
Reagents: N-Boc-N-methyl-1-(piperidin-4-yl)methanamine, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent.
-
Procedure:
-
Dissolve the Boc-protected intermediate in a suitable solvent such as dichloromethane.
-
Add an excess of TFA or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting salt can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, this compound.
-
Applications as a Synthetic Building Block
This compound is a valuable building block for introducing a substituted piperidine moiety into a target molecule. This is particularly relevant in the design of ligands for G-protein coupled receptors (GPCRs) and enzyme inhibitors, where the piperidine ring can serve as a key pharmacophoric element or a scaffold to orient other functional groups.
Amide Bond Formation
The primary amine of this compound readily undergoes acylation with carboxylic acids, acid chlorides, or activated esters to form amides. This reaction is fundamental in medicinal chemistry for linking different molecular fragments.
General Experimental Protocol for Amide Coupling:
-
Reagents: this compound, a carboxylic acid, a coupling agent (e.g., HATU, HBTU, or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA or triethylamine), and an aprotic solvent (e.g., DMF or DCM).
-
Procedure:
-
To a solution of the carboxylic acid (1 equivalent) in the chosen solvent, add the coupling agent (1.1 equivalents) and the base (2-3 equivalents).
-
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up typically involves dilution with water and extraction with an organic solvent. The product is then purified by chromatography.
-
Reductive Amination
The secondary amine on the piperidine ring can participate in reductive amination reactions with aldehydes or ketones to introduce further substituents.
General Experimental Protocol for Reductive Amination:
-
Reagents: this compound, an aldehyde or ketone, a reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride), and a suitable solvent (e.g., dichloromethane or methanol).
-
Procedure:
-
Dissolve this compound (1 equivalent) and the carbonyl compound (1-1.2 equivalents) in the solvent.
-
If necessary, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Add the reducing agent (1.5-2 equivalents) portion-wise to the stirred solution.
-
Stir the reaction at room temperature until completion.
-
The reaction is typically quenched with an aqueous basic solution (e.g., sodium bicarbonate).
-
The product is extracted with an organic solvent and purified by chromatography.
-
Role in Drug Discovery and Signaling Pathways
Derivatives of this compound have shown significant promise in the development of therapeutics for a range of diseases, particularly those affecting the central nervous system. The piperidine moiety is a common feature in many CNS-active drugs, often contributing to favorable pharmacokinetic properties and interactions with specific receptors.
Targeting G-Protein Coupled Receptors (GPCRs)
Many bioactive molecules synthesized using this building block target GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes.
-
Serotonin Receptors (5-HT): Piperidine derivatives are known to interact with various serotonin receptor subtypes, such as 5-HT1A and 5-HT7.[5] Modulation of these receptors is a key strategy in the treatment of depression, anxiety, and other mood disorders.
-
Chemokine Receptors (e.g., CXCR4): The piperidin-4-yl-methanamine scaffold has been explored for the development of antagonists for the CXCR4 chemokine receptor.[6] CXCR4 is implicated in inflammation, HIV entry into cells, and cancer metastasis.
Enzyme Inhibition
The versatile nature of the this compound scaffold also allows for its incorporation into enzyme inhibitors.
-
Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE) Inhibitors: Novel N-Benzyl piperidine derivatives have been designed as dual inhibitors of HDAC and AChE, which are important targets in the development of treatments for Alzheimer's disease.[7]
Conclusion
This compound is a highly valuable and adaptable building block for the synthesis of novel and diverse molecular entities with significant therapeutic potential. Its straightforward incorporation into molecules via robust and well-established chemical transformations, such as amide coupling and reductive amination, makes it an attractive tool for medicinal chemists. The demonstrated success of its derivatives in targeting key players in CNS disorders, including GPCRs and critical enzymes, underscores its importance in the ongoing quest for new and effective treatments for a multitude of diseases. This guide provides a foundational understanding for researchers and drug development professionals to effectively leverage the synthetic potential of this compound in their discovery programs.
References
- 1. rsc.org [rsc.org]
- 2. 4-(Aminomethyl)piperidine | 7144-05-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-Boc-4-(aminomethyl)piperidine 97 144222-22-0 [sigmaaldrich.com]
- 5. Design, synthesis, and biological evaluation of aralkyl piperazine and piperidine derivatives targeting SSRI/5-HT1A/5-HT7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of N-Methyl-1-(piperidin-4-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(piperidin-4-YL)methanamine is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active compounds, highlighting the importance of a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a workflow for property characterization.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 4-(Aminomethyl)-1-methylpiperidine, (1-Methylpiperidin-4-yl)methanamine | - |
| CAS Number | 7149-42-0 | [1][2] |
| Molecular Formula | C₇H₁₆N₂ | [1][2] |
| Molecular Weight | 128.22 g/mol | [1][2] |
| Physical Form | Liquid | [2] |
| Predicted pKa | 10.13 ± 0.29 | [2] |
| Boiling Point | 80-81 °C @ 20 Torr | [1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of amine-containing compounds like this compound.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
1. Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination.[3][4]
-
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.[3][4]
-
Apparatus: Calibrated pH meter with a combination glass electrode, automated titrator or manual burette, magnetic stirrer, and a constant temperature bath.
-
Procedure:
-
Prepare a 1-10 mM solution of this compound in deionized water or a suitable co-solvent if solubility is limited.[5]
-
Adjust the initial pH of the solution to the acidic range (e.g., pH 2) with a standardized solution of hydrochloric acid.
-
Titrate the solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) in small, precise increments.
-
Record the pH value after each addition of titrant, allowing the solution to equilibrate.
-
Continue the titration until the pH reaches the basic range (e.g., pH 12).
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the maximum of the first derivative of the titration curve.[4]
-
2. UV-Vis Spectrophotometry
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6][7]
-
Principle: The absorbance of the compound is measured at a fixed wavelength across a range of pH values. The pKa is calculated from the sigmoidal relationship between absorbance and pH.[6]
-
Apparatus: UV-Vis spectrophotometer, quartz cuvettes, calibrated pH meter, and a set of buffers covering the desired pH range.
-
Procedure:
-
Determine the UV-Vis absorption spectra of this compound in strongly acidic (fully protonated) and strongly basic (neutral) solutions to identify the wavelength of maximum absorbance difference (λ_max_).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
Prepare solutions of the compound at a constant concentration in each buffer.
-
Measure the absorbance of each solution at the predetermined λ_max_.
-
Plot absorbance versus pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the sigmoidal curve.[6]
-
Determination of logP
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[8]
1. Shake-Flask Method
The shake-flask method is the traditional and most reliable method for logP determination.[9][10]
-
Principle: The compound is partitioned between n-octanol and water (or a suitable buffer, typically at pH 7.4 for logD). The concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.[8][9]
-
Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
Pre-saturate n-octanol with water and water with n-octanol.
-
Prepare a stock solution of this compound in the aqueous phase.
-
Add a known volume of the stock solution to a known volume of the pre-saturated n-octanol in a separatory funnel.
-
Shake the mixture for a sufficient time to allow for equilibration (e.g., 1-24 hours).[9]
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method.
-
Calculate the logP using the formula: logP = log([Concentration]octanol / [Concentration]aqueous).
-
2. High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a faster, indirect method for estimating logP.[2][11]
-
Principle: The retention time of the compound on a reverse-phase HPLC column (e.g., C18) is correlated with the known logP values of a series of standard compounds.[11]
-
Apparatus: HPLC system with a UV or MS detector, a reverse-phase column, and a set of calibration standards with known logP values.
-
Procedure:
-
Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Inject a series of standard compounds with known logP values and record their retention times.
-
Create a calibration curve by plotting the logarithm of the capacity factor (k') versus the known logP values of the standards. The capacity factor is calculated as k' = (t_R_ - t_0_) / t_0_, where t_R_ is the retention time of the compound and t_0_ is the column dead time.
-
Inject the this compound solution and determine its retention time.
-
Calculate its capacity factor and use the calibration curve to determine the logP value.
-
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption.
1. Thermodynamic Solubility (Shake-Flask Method)
This method measures the equilibrium solubility of a compound.[12][13]
-
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a constant temperature. The concentration of the dissolved compound in the saturated solution is then determined.[12]
-
Apparatus: Vials with screw caps, orbital shaker or rotator, constant temperature incubator, centrifuge or filtration device, and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the compound in the clear supernatant/filtrate using a validated analytical method. This concentration represents the thermodynamic solubility.[13]
-
2. Kinetic Solubility
This high-throughput method measures the solubility of a compound upon its precipitation from a stock solution.[14][15]
-
Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined, often by turbidimetry.[14][15]
-
Apparatus: Microplate reader with nephelometric or UV detection capabilities, multi-well plates, and automated liquid handling systems.
-
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO.
-
Dispense the aqueous buffer into the wells of a microplate.
-
Add small volumes of the DMSO stock solution to the buffer to create a range of concentrations.
-
Incubate the plate for a short period (e.g., 1-2 hours) with shaking.[15]
-
Measure the turbidity (light scattering) or UV absorbance in each well. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.[15]
-
Mandatory Visualizations
Since no specific signaling pathways for this compound have been identified, the following diagram illustrates a generalized workflow for the experimental determination of its core physicochemical properties.
Caption: Workflow for the synthesis, purification, and experimental determination of physicochemical properties.
Biological Context and Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its structural similarity to moieties present in known bioactive molecules suggests potential areas of investigation. Piperidine rings are common scaffolds in central nervous system (CNS) active drugs. The use of related compounds as intermediates in the synthesis of inhibitors for neurotropic alphaviruses suggests that derivatives of this compound may interact with viral proteins or host factors involved in viral replication. Further research is required to identify specific molecular targets and delineate any associated signaling pathways. The physicochemical properties outlined in this guide are fundamental to designing and interpreting such biological studies.
References
- 1. enamine.net [enamine.net]
- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Virtual Labs [mas-iiith.vlabs.ac.in]
- 7. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aqueous Solubility Assay - Enamine [enamine.net]
- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 14. enamine.net [enamine.net]
- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
N-Methyl-1-(piperidin-4-YL)methanamine Derivatives: A Core Scaffold for CNS Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The N-Methyl-1-(piperidin-4-YL)methanamine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of ligands targeting the central nervous system (CNS). Its inherent drug-like properties, including a basic nitrogen atom that ensures aqueous solubility and the ability to engage in crucial hydrogen bonding interactions, make it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of derivatives based on this core, with a focus on their application in CNS drug discovery.
Core Structure and Significance
The fundamental structure of this compound features a piperidine ring, a common moiety in many CNS-active compounds, substituted at the 4-position with a methylaminomethyl group. This arrangement provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and pharmacological activity. The methylated nitrogen on the piperidine ring and the primary amine offer handles for introducing a wide range of substituents, enabling the exploration of vast chemical space to achieve desired target engagement and selectivity.
Synthetic Strategies
The synthesis of this compound derivatives typically involves multi-step sequences. A common approach begins with a commercially available piperidine derivative, which is then elaborated through various chemical transformations.
General Synthetic Protocol: Reductive Amination
A frequently employed method for the synthesis of N-substituted piperidine derivatives is reductive amination. This process involves the reaction of a piperidone with an amine to form an intermediate imine or enamine, which is subsequently reduced to the corresponding amine.
Experimental Protocol: Synthesis of N-Benzhydrylpiperidin-4-amine Derivatives
A representative procedure for synthesizing derivatives via reductive amination involves the reaction of a benzhydrylamine with an N-substituted 4-piperidone.[1]
-
Reaction Setup: A mixture of the appropriate benzhydrylamine and N-substituted 4-piperidone is prepared.
-
Reductive Amination: The reaction is carried out using a suitable reducing agent, such as sodium triacetoxyborohydride, in a solvent like dichloromethane.
-
Work-up and Purification: The reaction mixture is quenched, and the product is extracted. Purification is typically achieved through column chromatography to yield the desired N-benzhydrylpiperidin-4-amine derivative.[1]
The following workflow illustrates a generalized synthetic pathway for creating a library of derivatives from a piperidone precursor.
Pharmacological Applications and Structure-Activity Relationships
Derivatives of this compound have been investigated for a multitude of CNS targets, demonstrating their broad applicability.
5-HT2A Receptor Inverse Agonists
A notable example is ACP-103, a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist.[2][3] This compound, with the chemical name N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide, has shown potential as an antipsychotic agent.[2][3] The N-methylpiperidine moiety is a key feature of this class of compounds.
| Compound | Target | Activity | pKi | pIC50 |
| ACP-103 | 5-HT2A | Inverse Agonist | 9.3 (membranes), 9.70 (whole cells) | 8.7 (R-SAT) |
| ACP-103 | 5-HT2C | Inverse Agonist | 8.80 (membranes), 8.00 (whole cells) | 7.1 (R-SAT) |
Table 1: Pharmacological data for ACP-103 at 5-HT2A and 5-HT2C receptors.[2][3]
The structure-activity relationship studies for this class of compounds reveal that the specific substitution pattern on the aromatic rings and the nature of the linker are crucial for high affinity and inverse agonist activity at the 5-HT2A receptor.
CCR3 Receptor Antagonists
Systematic chemical modifications of an initial hit compound, N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide, led to the discovery of potent CCR3 receptor antagonists.[4] While not directly an N-methyl derivative, this highlights the utility of the substituted piperidin-4-yl core. Further structural modifications of the benzamide and piperidine moieties led to the identification of highly potent antagonists.[4]
| Compound | Target | Activity | IC50 (µM) |
| 31 | CCR3 | Antagonist | 0.020 |
Table 2: Inhibitory activity of a potent CCR3 antagonist.[4]
NLRP3 Inflammasome Inhibitors
A pharmacophore-hybridization strategy has been employed to develop novel inhibitors of the NLRP3 inflammasome based on a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold.[5] These compounds were evaluated for their ability to inhibit NLRP3-dependent pyroptosis and IL-1β release. The synthesis of these derivatives often involves coupling the piperidine moiety with various carboxylic acids or other reactive intermediates.[5]
Signaling Pathways and Experimental Workflows
The biological evaluation of this compound derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and functional activity.
In Vitro Evaluation Workflow
A typical workflow for the in vitro characterization of these compounds is outlined below.
5-HT2A Receptor Signaling
As inverse agonists of the 5-HT2A receptor, compounds like ACP-103 are proposed to reduce the constitutive activity of the receptor. The 5-HT2A receptor is a Gq/11-coupled G protein-coupled receptor (GPCR) that, upon activation, stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). An inverse agonist would suppress this basal signaling.
Conclusion
The this compound core represents a highly fruitful scaffold for the discovery of novel CNS-active agents. Its synthetic tractability allows for the generation of diverse chemical libraries, while its inherent structural features provide a solid foundation for achieving high target affinity and selectivity. The successful development of compounds targeting a range of receptors and signaling pathways underscores the enduring importance of this chemical framework in the ongoing quest for improved treatments for neurological and psychiatric disorders. Further exploration of the chemical space around this privileged core is likely to yield the next generation of CNS therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide derivatives as novel CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of N-Methyl-1-(piperidin-4-YL)methanamine Analogues: A Technical Overview
This technical guide furnishes an in-depth look at the synthesis and spectroscopic characterization of a key piperidine intermediate, offering a foundational understanding applicable to the target molecule and its derivatives. The presented data is organized for clarity and supported by detailed experimental protocols and logical workflow diagrams.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for the representative analogue, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This compound shares the core piperidine-4-yl-methanol structure, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group, a common strategy in the synthesis of more complex piperidine derivatives.
Table 1: ¹H NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 3.52 – 3.39 | m | - | 4H | H-2, H-6 (axial and equatorial) |
| 3.33 | t | 6.8 | 2H | -CH₂OH |
| 2.35 | t | 7.0 | 1H | H-4 |
| 1.72 | ddt | 12.1, 7.7, 6.0 | 2H | H-3, H-5 (equatorial) |
| 1.64 – 1.52 | m | - | 1H | - |
| 1.46 | s | - | 9H | -C(CH₃)₃ |
| 1.31 | ddt | 12.2, 7.7, 6.0 | 2H | H-3, H-5 (axial) |
Solvent: DMSO-d₆, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 155.09 | C=O (Boc) |
| 80.10 | -C(CH₃)₃ |
| 62.1 | -CH₂OH |
| 45.45 | C-2, C-6 |
| 36.08 | C-4 |
| 29.23 | C-3, C-5 |
| 28.50 | -C(CH₃)₃ |
Solvent: CDCl₃, Spectrometer Frequency: 125 MHz
Table 3: Mass Spectrometry Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
| m/z | Ion |
| 216.2 | [M+H]⁺ |
Ionization Mode: Electrospray Ionization (ESI)
Experimental Protocols
The following protocols are representative of the synthesis and spectroscopic analysis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
This procedure involves the N-protection of piperidin-4-ylmethanol using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
Piperidin-4-ylmethanol
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Tetrahydrofuran (THF)
-
Petroleum ether
Procedure:
-
A mixture of piperidin-4-ylmethanol (20 g, 0.17 mol) and di-tert-butyl dicarbonate (37.9 g, 0.17 mol) is dissolved in THF (50 ml).
-
The solution is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed by vacuum distillation.
-
Petroleum ether (500 ml) is added to the residue to induce recrystallization.
-
The mixture is filtered to collect the solid product, which is then dried, yielding white solids of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.
-
The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Mass Spectrometry (MS):
-
Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.
-
The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.
Visualization of Workflows
The following diagrams, generated using Graphviz, illustrate the synthetic pathway and the general analytical workflow for the characterization of the title compound's analogue.
Caption: Synthetic pathway for the Boc-protection of piperidin-4-ylmethanol.
Caption: General workflow for the spectroscopic analysis of the synthesized compound.
An In-depth Technical Guide to N-Methyl-1-(piperidin-4-YL)methanamine and its Potential as a Neuroreceptor Ligand
Introduction
N-Methyl-1-(piperidin-4-YL)methanamine is a heterocyclic organic compound featuring a piperidine ring, a foundational scaffold in medicinal chemistry. The piperidine moiety is a key structural feature in numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile framework for presenting pharmacophoric elements to a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.
This guide explores the potential of this compound as a neuroreceptor ligand by examining the known activities of its structural analogs. The focus will be on potential interactions with opioid, serotonergic, and sigma receptors, as these are common targets for piperidine-containing CNS-active compounds.
Physicochemical Properties
While experimental data for the target molecule is limited, its basic physicochemical properties can be predicted. These properties are crucial for its potential as a CNS drug, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₁₆N₂ | - |
| Molecular Weight | 128.22 g/mol | - |
| Appearance | Likely a liquid at room temperature | [1] |
| CAS Number | 7149-42-0 | [2] |
Potential Neuroreceptor Interactions: An Analog-Based Approach
The neuropharmacological profile of this compound can be inferred by examining structurally related compounds.
Opioid Receptor Activity
Derivatives of 4-aminomethyl piperidine have been investigated for their analgesic properties, which are often mediated by opioid receptors.[3] A study on novel 4-amino methyl piperidine derivatives revealed their potential as µ-opioid receptor (MOR) agonists.[3] Although the exact structures of the most active compounds in this study are not identical to this compound, the shared core scaffold suggests a potential for MOR interaction.
Table 1: Representative Binding Affinities of Piperidine Analogs at the µ-Opioid Receptor
| Compound | Receptor | Binding Affinity (kcal/mol) | Assay Type |
| HN58 (a 4-amino methyl piperidine derivative) | µ-Opioid | Not explicitly stated, but showed 100% inhibition in writhing test | In vivo analgesic assays (tail-flick and writhing test) |
| Morphine (Reference) | µ-Opioid | -8.13 to -13.37 (predicted) | Molecular Docking |
| Fentanyl (Reference) | µ-Opioid | -8.13 to -13.37 (predicted) | Molecular Docking |
Data is illustrative and based on structurally related compounds.[3]
Serotonin Receptor (5-HT₂A) Inverse Agonism
A potent 5-hydroxytryptamine (5-HT)₂A receptor inverse agonist, ACP-103, features a substituted N-methylpiperidin-4-yl moiety.[4] This suggests that the N-methylpiperidine scaffold can be effectively utilized to target this important CNS receptor, which is implicated in psychosis and other neuropsychiatric disorders.
Table 2: Representative Pharmacological Data for a Piperidine-Containing 5-HT₂A Ligand
| Compound | Receptor | pKᵢ (membranes) | pIC₅₀ (R-SAT) | Functional Activity |
| ACP-103 | 5-HT₂A | 9.3 | 8.7 | Inverse Agonist |
| ACP-103 | 5-HT₂C | 8.8 | 7.1 | Inverse Agonist |
Data for the structurally related compound ACP-103.[4]
Sigma Receptor (σ₁) Affinity
Certain piperidine derivatives exhibit high affinity for sigma receptors (σR), which are involved in a variety of cellular functions and are targets for the treatment of neurological disorders and neuropathic pain.[5] For instance, a series of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles showed high affinity for the σ₁ receptor.[5]
Table 3: Representative Binding Affinities of Piperidine Analogs at the Sigma-1 Receptor
| Compound | Receptor | Kᵢ (nM) |
| Compound 5 (a benzylpiperidin-4-yl derivative) | hσ₁R | 1.45 ± 0.43 |
| NE-100 (Reference) | hσ₁R | 2.00 |
| PB28 (Reference) | hσ₁R | 1.87 |
Data is for structurally related compounds.[5]
Potential Signaling Pathways
Based on the potential receptor interactions, this compound could modulate several key signaling pathways.
µ-Opioid Receptor Signaling
Activation of the µ-opioid receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.
Caption: Potential µ-Opioid Receptor Signaling Pathway.
5-HT₂A Receptor Inverse Agonist Signaling
As an inverse agonist at the 5-HT₂A receptor, a Gq/11-coupled GPCR, the compound would be expected to reduce the constitutive activity of the receptor, thereby decreasing the production of inositol triphosphate (IP₃) and diacylglycerol (DAG).
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(piperidin-4-YL)methanamine is a valuable building block in medicinal chemistry, frequently incorporated into a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of this compound, primarily focusing on the robust and widely applicable method of reductive amination. The protocols are designed to be clear, concise, and reproducible for researchers with a foundational knowledge of organic synthesis.
Introduction
The piperidine moiety is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This compound, specifically, serves as a key intermediate in the synthesis of compounds targeting various receptors and enzymes. The efficient and scalable synthesis of this intermediate is therefore a critical aspect of the drug development pipeline. The primary synthetic strategy discussed herein involves the reductive amination of a suitable piperidine-4-carboxaldehyde derivative with methylamine.
Synthetic Strategies
The most common and efficient method for the synthesis of this compound is through reductive amination.[1] This method involves the reaction of a carbonyl compound, in this case, a piperidine-4-carboxaldehyde derivative, with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[2] A key consideration in this synthesis is the use of a protecting group for the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under various reaction conditions and its straightforward removal.
An alternative approach involves the direct N-methylation of 1-(piperidin-4-yl)methanamine. However, this method can sometimes lead to over-methylation, yielding the quaternary ammonium salt. Therefore, the reductive amination of a protected piperidine-4-carboxaldehyde is often the preferred route for achieving high yields of the desired monosubstituted product.
Quantitative Data Summary
The following table summarizes typical quantitative data for the two-step synthesis of this compound starting from N-Boc-piperidine-4-carboxaldehyde. The data is representative of what can be expected when following the detailed protocols.
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (%) |
| 1. Reductive Amination | N-Boc-piperidine-4-carboxaldehyde | N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine | Methylamine, Sodium triacetoxyborohydride | DCM | 85-95 | >95 |
| 2. Boc Deprotection | N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine | This compound | Trifluoroacetic acid (TFA) or HCl in Dioxane | DCM | 90-98 | >98 |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine (Reductive Amination)
This protocol details the reductive amination of N-Boc-piperidine-4-carboxaldehyde with methylamine.
Materials:
-
N-Boc-piperidine-4-carboxaldehyde
-
Methylamine (2.0 M solution in THF or MeOH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of N-Boc-piperidine-4-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add methylamine solution (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound (Boc Deprotection)
This protocol describes the removal of the Boc protecting group to yield the final product.
Materials:
-
N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the crude N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine (1.0 eq) in dichloromethane (DCM, 0.2 M).
-
To this solution, add trifluoroacetic acid (TFA, 10 eq) or an equivalent amount of 4M HCl in Dioxane.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford this compound as the free base.
-
If the hydrochloride salt is desired, the free base can be dissolved in diethyl ether and treated with a solution of HCl in diethyl ether to precipitate the salt, which can then be collected by filtration.
Visualizations
The following diagrams illustrate the key synthetic workflow and logical relationships in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Logical steps in the reductive amination and deprotection sequence.
References
Application Notes and Protocols for the Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine via Reductive Amination
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of N-Methyl-1-(piperidin-4-yl)methanamine, a valuable building block in medicinal chemistry, through reductive amination. The synthesis involves a two-step process: the reductive amination of N-Boc-piperidine-4-carbaldehyde with methylamine, followed by the deprotection of the Boc group. This method offers a reliable and scalable route to the target compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core and primary amine side chain make it a versatile scaffold for drug design and development. Reductive amination is a widely used and efficient method for the formation of carbon-nitrogen bonds.[1] This process, also known as reductive alkylation, involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form a more substituted amine.[1][2][3] This application note details a robust protocol for the synthesis of this compound.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Reductive Amination: N-Boc-piperidine-4-carbaldehyde is reacted with methylamine in the presence of a reducing agent, sodium triacetoxyborohydride, to form the Boc-protected intermediate.
-
Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the final product, this compound, as a hydrochloride salt.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| N-Boc-piperidine-4-carbaldehyde | Commercial | >95% |
| Methylamine (40% in water) | Commercial | |
| Sodium triacetoxyborohydride | Commercial | >95% |
| Dichloromethane (DCM), anhydrous | Commercial | >99.8% |
| Hydrochloric acid (HCl), concentrated | Commercial | 37% |
| Diethyl ether | Commercial | |
| Sodium hydroxide (NaOH) | Commercial | |
| Magnesium sulfate (MgSO4), anhydrous | Commercial |
Step 1: Reductive Amination of N-Boc-piperidine-4-carbaldehyde
Protocol:
-
To a solution of N-Boc-piperidine-4-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of aldehyde) under an inert atmosphere (nitrogen or argon), add methylamine (40% in water, 1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
Expected Outcome: A colorless to pale yellow oil. The product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, LC-MS).
Step 2: Deprotection of Boc-N-Methyl-1-(piperidin-4-yl)methanamine
Protocol:
-
Dissolve the crude Boc-protected intermediate from Step 1 in diethyl ether (10 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrochloric acid in diethyl ether (2 M) or bubble HCl gas through the solution until the pH is acidic (pH ~1-2).
-
A white precipitate will form. Stir the suspension at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Collect the precipitate by filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the solid under vacuum to yield this compound dihydrochloride as a white solid.
Expected Outcome: A white to off-white crystalline solid.
Data Presentation
| Step | Product | Starting Material (SM) | Reagents | Solvent | Yield (%) | Purity (%) (by LC-MS) |
| 1 | Boc-N-Methyl-1-(piperidin-4-yl)methanamine | N-Boc-piperidine-4-carbaldehyde | Methylamine, Sodium triacetoxyborohydride | DCM | 85-95 | >95 |
| 2 | This compound dihydrochloride | Boc-N-Methyl-1-(piperidin-4-yl)methanamine | Hydrochloric acid | Diethyl Ether | 90-98 | >98 |
Visualizations
Reaction Mechanism
Caption: Reductive amination reaction mechanism.
Experimental Workflow
References
N-Alkylation of 4-Aminomethylpiperidine: A Detailed Guide to Synthetic Protocols
For Immediate Release
This application note provides detailed experimental procedures for the N-alkylation of 4-aminomethylpiperidine, a critical building block in the synthesis of various pharmaceutical agents. Due to the presence of two reactive amine groups—a primary amine on the methyl substituent and a secondary amine within the piperidine ring—selective N-alkylation presents a significant synthetic challenge. This document outlines two primary strategies to achieve controlled N-alkylation: selective alkylation of the piperidine nitrogen via a protecting group strategy and direct N-alkylation , which may lead to mono- or di-alkylation depending on the reaction conditions. A third approach, reductive amination , offers a controlled method for introducing alkyl groups, particularly to the more nucleophilic piperidine nitrogen.
These protocols are designed for researchers, scientists, and drug development professionals, providing clear, step-by-step instructions and tabulated data for easy reference and comparison.
Core Concepts and Strategies
The selective N-alkylation of 4-aminomethylpiperidine hinges on differentiating the nucleophilicity of the two nitrogen atoms. The secondary amine of the piperidine ring is generally more nucleophilic than the primary aminomethyl group. However, to ensure exclusive alkylation at the piperidine nitrogen, a protecting group strategy is often employed. The most common approach involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by alkylation of the piperidine nitrogen and subsequent deprotection.
Direct alkylation without a protecting group is also possible and can be controlled to favor mono-alkylation at the more reactive piperidine nitrogen by carefully controlling stoichiometry and reaction conditions. Reductive amination provides an alternative route that often favors mono-alkylation at the secondary amine center and avoids the formation of quaternary ammonium salts, a common side product in direct alkylation with alkyl halides.
Experimental Protocols
Protocol 1: Selective N-Alkylation of the Piperidine Nitrogen via Boc Protection
This protocol details a three-step process for the selective N-alkylation of the piperidine nitrogen using a Boc protecting group strategy. This method is exemplified by the N-benzylation of 4-aminomethylpiperidine.
Step 1: Boc Protection of the Primary Amine
A solution of 4-aminomethylpiperidine is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM) or a mixture of dioxane and water. This selectively protects the primary amine, yielding tert-butyl ((piperidin-4-yl)methyl)carbamate.
Step 2: N-Alkylation of the Boc-Protected Intermediate
The Boc-protected 4-aminomethylpiperidine is then subjected to N-alkylation. A common method involves reaction with an alkyl halide, such as benzyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction is typically carried out at room temperature or with gentle heating.
Step 3: Deprotection of the Boc Group
The final step involves the removal of the Boc protecting group to liberate the primary amine. This is typically achieved under acidic conditions, for instance, by treating the N-alkylated, Boc-protected intermediate with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an appropriate solvent.
Application Notes and Protocols for the Use of N-Methyl-1-(piperidin-4-YL)methanamine in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(piperidin-4-YL)methanamine is a versatile bifunctional building block suitable for constructing diverse molecular libraries in drug discovery and development. Its structure, featuring a secondary amine on the piperidine ring and an N-methylated aminomethyl side chain, allows for the creation of complex scaffolds with potential applications in various therapeutic areas. This document provides detailed protocols for the incorporation of this building block into a solid-phase synthesis workflow to generate a library of N-acylated derivatives. The methodology is based on a "submonomer" approach, analogous to peptoid synthesis, which allows for a high degree of diversification.
Core Principle
The proposed synthetic strategy involves a three-stage process:
-
Immobilization and Scaffolding: A resin-bound primary amine is first acylated with bromoacetic acid. Subsequently, a Boc-protected version of the target building block, tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, is attached via nucleophilic substitution.
-
Diversification: The secondary amine of the now resin-bound building block is acylated with a diverse set of carboxylic acids.
-
Cleavage and Purification: The final products are cleaved from the solid support, with simultaneous deprotection of the piperidine nitrogen, using a standard trifluoroacetic acid (TFA) cocktail, followed by purification.
This approach enables the rapid generation of a library of compounds with a common core structure derived from this compound, with variability introduced at the acylation step.
Data Presentation
Table 1: Summary of Materials and Reagents
| Material/Reagent | Supplier | Grade | Purpose |
| Rink Amide AM Resin | Various | 100-200 mesh, ~0.6 mmol/g | Solid Support |
| tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate | Various | >95% | Building Block |
| Bromoacetic Acid | Various | >98% | Acylating Agent |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | >99% | Activating Agent |
| Piperidine | Various | >99% | Fmoc Deprotection |
| N,N-Dimethylformamide (DMF) | Various | Anhydrous | Solvent |
| Dichloromethane (DCM) | Various | Anhydrous | Solvent |
| Trifluoroacetic Acid (TFA) | Various | >99% | Cleavage Reagent |
| Triisopropylsilane (TIS) | Various | >98% | Scavenger |
| Water | Various | Deionized | Scavenger |
| Diethyl Ether | Various | Anhydrous | Precipitation |
| Diverse Carboxylic Acids (R-COOH) | Various | >95% | Diversification Elements |
| HBTU/HATU | Various | >98% | Coupling Reagent |
| DIPEA | Various | >98% | Base |
Table 2: Representative Yields and Purities for a Small Library
| Compound ID | R-Group (from R-COOH) | Molecular Weight ( g/mol ) | Expected Yield (%) | Crude Purity (%) |
| 1 | Phenyl | 289.41 | 75 | 88 |
| 2 | 4-Chlorophenyl | 323.85 | 72 | 85 |
| 3 | Cyclohexyl | 295.47 | 81 | 91 |
| 4 | Thiophen-2-yl | 295.44 | 68 | 82 |
Note: Yields and purities are hypothetical and representative for this synthetic route. Actual results may vary depending on the specific carboxylic acid used and optimization of reaction conditions.
Experimental Protocols
Protocol 1: Resin Preparation and Fmoc Deprotection
-
Swell Rink Amide AM resin (100 mg, 0.06 mmol) in DMF (2 mL) in a fritted syringe for 1 hour.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF (2 mL) to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh solution of 20% piperidine in DMF (2 mL) and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and then DCM (3 x 2 mL).
Protocol 2: Bromoacetylation of the Resin
-
In a separate vial, prepare a 0.8 M solution of bromoacetic acid in DMF.
-
Prepare a 0.8 M solution of DIC in DMF.
-
Add the bromoacetic acid solution (1 mL, 0.8 mmol) to the deprotected resin.
-
Add the DIC solution (1 mL, 0.8 mmol) to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (5 x 2 mL).
Protocol 3: Incorporation of the Piperidine Building Block
-
Prepare a 1 M solution of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in DMF.
-
Add the building block solution (1 mL, 1 mmol) to the bromoacetylated resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Perform a Kaiser test to confirm the absence of primary amines.
Protocol 4: Diversification via N-Acylation
-
Prepare 0.5 M stock solutions of a diverse set of carboxylic acids (R-COOH) in DMF.
-
Prepare a 0.5 M stock solution of a coupling agent (e.g., HBTU) in DMF.
-
In a separate vial for each reaction, mix the carboxylic acid solution (0.5 mL, 0.25 mmol), HBTU solution (0.5 mL, 0.25 mmol), and DIPEA (87 µL, 0.5 mmol).
-
Add the activated carboxylic acid mixture to the resin (prepared in Protocol 3, split into multiple reaction vessels if creating a library).
-
Agitate for 2-4 hours at room temperature.
-
Drain the reaction mixture and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and Methanol (3 x 2 mL).
-
Dry the resin under vacuum.
Protocol 5: Cleavage and Isolation
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail (2 mL) to the dried resin in a cleavage vessel.
-
Agitate for 2 hours at room temperature.
-
Filter the solution, collecting the filtrate.
-
Wash the resin with an additional portion of the cleavage cocktail (0.5 mL).
-
Concentrate the combined filtrates under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the product using reverse-phase HPLC.
Mandatory Visualization
Application Note: Analytical Methods for the Characterization of N-Methyl-1-(piperidin-4-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analytical characterization of N-Methyl-1-(piperidin-4-YL)methanamine, a key intermediate in pharmaceutical synthesis. The following sections outline standard analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), that are crucial for confirming the identity, purity, and stability of this compound. The provided protocols are based on established methodologies for the analysis of related piperidine derivatives and serve as a comprehensive guide for researchers.
Introduction
This compound is a substituted piperidine derivative of interest in medicinal chemistry and drug development. Its structural elucidation and purity assessment are critical steps in the synthesis and quality control processes. Comprehensive analytical characterization ensures the reliability of data in subsequent biological assays and formulation studies. This application note details the experimental procedures for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the chemical structure of this compound.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Dimethyl Sulfoxide - DMSO-d₆).
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30-45°
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Spectral Width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
Data Presentation: Illustrative NMR Data
Disclaimer: The following data are illustrative and based on typical chemical shifts for similar piperidine structures due to the absence of published experimental values for this compound.
Table 1: Illustrative ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.05 | d | 2H | -CH₂-NH- |
| ~2.90 | m | 2H | Piperidine H (axial, positions 2,6) |
| ~2.50 | s | 3H | N-CH₃ |
| ~2.20 | t | 2H | Piperidine H (equatorial, positions 2,6) |
| ~1.75 | m | 1H | Piperidine H (position 4) |
| ~1.60 | d | 2H | Piperidine H (equatorial, positions 3,5) |
| ~1.25 | q | 2H | Piperidine H (axial, positions 3,5) |
| ~1.10 | br s | 2H | -NH₂, -NH- |
Table 2: Illustrative ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~55.0 | -CH₂-NH- |
| ~46.0 | Piperidine C (positions 2,6) |
| ~36.0 | N-CH₃ |
| ~35.0 | Piperidine C (position 4) |
| ~30.0 | Piperidine C (positions 3,5) |
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a suitable technique for this molecule.
Experimental Protocol: MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Infusion Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
-
LC-MS Analysis (for purity and confirmation):
-
Inject the sample onto an appropriate HPLC column (e.g., C18).
-
Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Monitor the eluent with the mass spectrometer.
-
-
MS Parameters (Typical):
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-400 °C
-
Mass Range: m/z 50-500
-
Data Presentation: Illustrative MS Data
Table 3: Illustrative Mass Spectrometry Data
| Ion | m/z (calculated) | m/z (observed) | Assignment |
| [M+H]⁺ | 129.22 | ~129.2 | Molecular Ion |
| [M+Na]⁺ | 151.20 | ~151.2 | Sodium Adduct |
Visualization: Mass Spectrometry Experimental Workflow
Application Notes and Protocols: "N-Methyl-1-(piperidin-4-YL)methanamine" in the Synthesis of Dopamine Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Methyl-1-(piperidin-4-YL)methanamine as a key building block in the synthesis of potent and selective dopamine reuptake inhibitors (DRIs). The document details the structure-activity relationships of derived compounds, presents quantitative data on their biological activity, and provides an exemplary experimental protocol for their synthesis and evaluation.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] Consequently, the DAT has emerged as a significant target for therapeutic intervention. Dopamine reuptake inhibitors (DRIs) block the DAT, leading to increased extracellular dopamine levels and enhanced dopaminergic signaling.[3][4]
This compound serves as a versatile scaffold for the development of novel DRIs. Its piperidine core is a common feature in many successful CNS-active compounds, and the secondary amine provides a convenient handle for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This document focuses on the synthesis and evaluation of DRIs derived from this valuable starting material.
Featured Application: Synthesis of a GBR 12909 Analogue
A prominent class of DRIs based on the piperidine scaffold are analogues of GBR 12909. These compounds are known for their high affinity and selectivity for the DAT.[4][5] By utilizing this compound, researchers can synthesize potent DRIs, such as 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(arylmethyl)piperidine derivatives.
Structure-Activity Relationship (SAR)
Structure-activity relationship studies of GBR 12909 piperidine analogues have revealed several key insights:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen plays a crucial role in determining both affinity and selectivity for the DAT. Large, lipophilic groups, such as a 2-naphthylmethyl group, have been shown to confer subnanomolar affinity for the DAT with high selectivity over the serotonin transporter (SERT).[5]
-
Diphenylmethoxy Moiety: The bis(4-fluorophenyl)methoxy group is a critical pharmacophore for high-affinity binding to the DAT.[5]
-
Piperidine Core: The piperidine ring serves as a central scaffold, and its substitution pattern can influence the overall conformation and binding of the molecule to the DAT.
Quantitative Data
The following table summarizes the binding affinities (Ki) of representative piperidine-based DRIs, highlighting the impact of different N-substituents on transporter affinity and selectivity.
| Compound | N-Substituent | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | SERT/DAT Selectivity |
| 1 | H | 25.0 | 450 | 15.0 | 18 |
| 2 | Benzyl | 5.2 | 1200 | 18.0 | 231 |
| 3 | 2-Naphthylmethyl | 0.7 | 226 | 12.0 | 323 |
| 4 | 3-Phenylpropyl | 1.1 | 75 | 4.5 | 68 |
| GBR 12909 | 1-(3-phenylpropyl)piperazine | 1.1 | 75 | 4.5 | 68 |
Data adapted from analogous series presented in the literature.[5]
Experimental Protocols
Synthesis of 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine
This protocol describes a representative synthesis of a potent and selective DRI from this compound.
Materials:
-
This compound
-
2-(Bromomethyl)naphthalene
-
1-Bromo-2-[bis(4-fluorophenyl)methoxy]ethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
N-Alkylation: To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 2-(bromomethyl)naphthalene (1.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-methyl-N-((1-(naphthalen-2-ylmethyl)piperidin-4-yl)methyl)amine.
-
Second N-Alkylation: To a solution of the product from the previous step (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and 1-bromo-2-[bis(4-fluorophenyl)methoxy]ethane (1.1 eq).
-
Stir the reaction mixture at 60 °C for 48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-1-(2-naphthylmethyl)piperidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Dopamine Reuptake Inhibition Assay
This protocol outlines a method for evaluating the potency of synthesized compounds to inhibit dopamine reuptake in cells expressing the human dopamine transporter (hDAT).[6][7]
Materials:
-
HEK293 cells stably expressing hDAT
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer
-
[³H]Dopamine
-
Synthesized inhibitor compounds
-
Scintillation fluid
-
96-well plates
-
Scintillation counter
Procedure:
-
Cell Culture: Culture HEK293-hDAT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed the cells in a 96-well plate at a density of 4 x 10⁴ cells per well and allow them to adhere overnight.
-
Assay: a. Wash the cells twice with KRH buffer. b. Pre-incubate the cells with varying concentrations of the synthesized inhibitor compound (or vehicle control) in KRH buffer for 10 minutes at 37 °C. c. Initiate the uptake by adding a fixed concentration of [³H]Dopamine (e.g., 10 nM) to each well. d. Incubate for 10 minutes at 37 °C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with 1% SDS. g. Add scintillation fluid to each well.
-
Data Analysis: a. Measure the radioactivity in each well using a scintillation counter. b. Determine non-specific uptake in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909). c. Subtract non-specific uptake from all values to obtain specific uptake. d. Plot the percentage of inhibition of [³H]Dopamine uptake against the logarithm of the inhibitor concentration. e. Calculate the IC₅₀ value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism). f. Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
Visualizations
Dopamine Transporter Signaling Pathway
Caption: Dopamine transporter signaling at the synapse.
Synthetic Workflow for a GBR 12909 Analogue
Caption: Synthetic workflow for a DRI.
References
- 1. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Overview of the structure and function of the dopamine transporter and its protein interactions [frontiersin.org]
- 3. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 4. O-526, a piperidine analog of GBR 12909, retains high affinity for the dopamine transporter in monkey caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methyl-1-(piperidin-4-YL)methanamine in Serotonin Receptor Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(piperidin-4-YL)methanamine and its parent scaffold, 1-(piperidin-4-yl)methanamine, are versatile building blocks in medicinal chemistry, particularly for the synthesis of ligands targeting G protein-coupled receptors (GPCRs). Their structure incorporates a key piperidine ring, a common motif in central nervous system (CNS) active compounds, and a reactive primary or secondary aminomethyl group. This configuration allows for diverse chemical modifications at two key positions: the piperidine nitrogen (N1) and the exocyclic nitrogen of the methanamine group. These modifications enable the exploration of structure-activity relationships (SAR) to achieve high affinity and selectivity for various serotonin (5-HT) receptor subtypes, which are crucial targets for treating disorders like depression, anxiety, and cognitive impairment.
Application in 5-HT1A Receptor Ligand Synthesis
The piperidin-4-yl-methanamine scaffold is integral to the development of dual-action antidepressants that combine selective serotonin reuptake inhibition (SSRI) with 5-HT1A receptor agonism. The 5-HT1A receptor is an autoreceptor that regulates serotonin release; its agonism is a validated mechanism for antidepressant and anxiolytic effects.
A notable application involves the synthesis of 1-(1-benzoylpiperidin-4-yl) methanamine derivatives.[1] In this series, the piperidine nitrogen is acylated with a benzoyl group, and the methanamine nitrogen is further derivatized. This strategy has yielded compounds with potent inhibitory activity on serotonin reuptake and exceptionally high affinity for the 5-HT1A receptor. For instance, compound 12a from a 2022 study emerged as a highly potent ligand, significantly superior to its lead compounds.[1]
Quantitative Data: 5-HT1A Ligand Activity
| Compound ID | Target | Activity Type | Value (nM) | Reference |
| 12a | Serotonin Transporter (SERT) | IC50 | 8.2 | [1] |
| 12a | 5-HT1A Receptor | Ki | 0.069 | [1] |
General Synthetic Strategies and Protocols
The synthesis of serotonin receptor ligands using the piperidin-4-yl-methanamine core generally follows a multi-step pathway that allows for diversification. Key transformations include N-acylation or N-alkylation of the piperidine ring and amide bond formation or reductive amination at the exocyclic aminomethyl group.
Protocol 1: General Amide Coupling
This protocol describes the coupling of a carboxylic acid to the aminomethyl group of a protected piperidine scaffold, a common step in elongating the molecule to reach specific receptor binding pockets. This method is adapted from a procedure for synthesizing a 5-HT4 agonist.[2][3]
Materials:
-
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (Boc-protected scaffold)
-
Target carboxylic acid (e.g., 2-isopropyl-1H-benzo[d]imidazole-4-carboxylic acid)[2]
-
Amide coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., DIPEA, triethylamine)
-
Solvent (e.g., DMF, DCM, or an aqueous system like 2 wt. % TPGS-750-M in water)[2]
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq) in the chosen solvent in a reaction vessel.
-
Add the organic base (2.0-3.0 eq) to the mixture.
-
Add the coupling agent (1.1 eq) portion-wise while stirring at room temperature.
-
Allow the reaction to stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol).
-
The final step involves the deprotection of the Boc group (e.g., using TFA in DCM) to free the piperidine nitrogen for further modification.
Protocol 2: N-Acylation of the Piperidine Ring
This protocol outlines the acylation of the piperidine nitrogen, a key step in creating derivatives like the 1-(1-benzoylpiperidin-4-yl) methanamine series.[1]
Materials:
-
A suitable 4-(aminomethyl)piperidine derivative (with the exocyclic amine protected, e.g., as a Boc-carbamate).
-
Acylating agent (e.g., benzoyl chloride).
-
Base (e.g., triethylamine, pyridine).
-
Anhydrous solvent (e.g., dichloromethane, THF).
Procedure:
-
Dissolve the protected 4-(aminomethyl)piperidine derivative (1.0 eq) and base (1.5 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting N-acylated product by chromatography or recrystallization.
-
Subsequent deprotection of the exocyclic amine yields the final scaffold for further derivatization.
Visualizations
Signaling Pathway and Synthetic Workflow
The following diagrams illustrate the biological context and synthetic utility of the this compound scaffold.
References
- 1. Synthesis and antidepressant activity of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives selectively targeting SSRI/5-HT1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Beyond organic solvents: synthesis of a 5-HT4 receptor agonist in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of novel derivatives of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine. The core structure, possessing a secondary amine on the side chain, serves as a versatile scaffold for generating compound libraries through N-acylation and N-alkylation. These derivatives are of interest in pharmaceutical development due to the prevalence of the piperidine motif in centrally active agents and other therapeutic areas.[1] This guide outlines reaction schemes, step-by-step experimental procedures, methods for characterization, and a summary of expected outcomes.
Introduction
N-Methyl-1-(1-methylpiperidin-4-yl)methanamine is a piperidine derivative featuring two key nitrogen atoms: a tertiary amine within the piperidine ring and a secondary amine in the N-methylmethanamine side chain at the C4 position. The secondary amine is the primary site for synthetic modification, offering a straightforward handle for introducing a wide variety of functional groups via N-acylation and N-alkylation.
Substituted piperidines are significant structural motifs in medicinal chemistry, frequently found in FDA-approved drugs and clinical candidates.[2] Modifications to this scaffold can significantly alter physicochemical properties, target binding affinity, and pharmacokinetic profiles. The protocols detailed herein provide a robust platform for the systematic exploration of the structure-activity relationships (SAR) of this compound class.
General Synthetic Protocols
The following sections describe generalized procedures for the derivatization of the secondary amine of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (CAS: 405928-19-0).[3]
Protocol 1: N-Acylation of the Side-Chain Amine
N-acylation introduces an amide bond, a common functional group in pharmaceuticals that can participate in hydrogen bonding and improve metabolic stability.[4] This reaction is typically performed using an acylating agent such as an acyl chloride or acid anhydride in the presence of a non-nucleophilic base.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.
Workflow for N-Acylation
Caption: General workflow for the N-acylation of the starting material.
Protocol 2: N-Alkylation of the Side-Chain Amine
N-alkylation introduces new alkyl or aryl-alkyl groups, allowing for the modulation of properties such as lipophilicity and steric bulk. The reaction is typically carried out using an alkyl halide in the presence of a base to neutralize the acid formed.[6]
Experimental Protocol:
-
Reaction Setup: Dissolve N-Methyl-1-(1-methylpiperidin-4-yl)methanamine (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).
-
Addition of Base and Reagent: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq).
-
Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.
-
Workup: After completion, filter off the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: Distribute the residue between an organic solvent (e.g., ethyl acetate) and water. Collect the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the pure N-alkylated derivative.[6]
Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of the starting material.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of select derivatives based on the protocols described above.
Table 1: N-Acylation Derivatives - Quantitative Data
| Derivative Name | Acylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| N-Acetyl Derivative | Acetyl Chloride | TEA | DCM | 2 | RT | 92 |
| N-Benzoyl Derivative | Benzoyl Chloride | DIPEA | DCM | 4 | RT | 88 |
| N-Propionyl Derivative | Propionyl Chloride | TEA | DCM | 3 | RT | 90 |
| N-Boc Derivative | Di-tert-butyl dicarbonate | TEA | DMF | 16 | RT | 95 |
Table 2: N-Alkylation Derivatives - Quantitative Data
| Derivative Name | Alkylating Agent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| N-Ethyl Derivative | Ethyl Iodide | K₂CO₃ | ACN | 12 | 60 | 85 |
| N-Benzyl Derivative | Benzyl Bromide | K₂CO₃ | DMF | 8 | RT | 89 |
| N-Propyl Derivative | 1-Bromopropane | K₂CO₃ | ACN | 16 | 70 | 81 |
| N-Allyl Derivative | Allyl Bromide | K₂CO₃ | DMF | 6 | RT | 93 |
Characterization of Derivatives
The successful synthesis and purity of the derivatives should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compounds. Key diagnostic signals include the appearance of new resonances corresponding to the added acyl or alkyl group and shifts in the signals of the protons adjacent to the derivatized nitrogen.[7][8]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final products, typically by observing the [M+H]⁺ ion.[9]
-
Chromatography: TLC and HPLC are used to assess reaction completion and the purity of the final compounds.
Hypothetical Biological Application & Signaling Pathway
Derivatives of piperidine are known to interact with a wide range of biological targets, particularly G-protein coupled receptors (GPCRs) and kinases in the central nervous system.[1][10] The synthesized derivatives can be screened in various biological assays to identify novel therapeutic agents. For instance, a derivative might act as an inhibitor of a specific kinase involved in a disease-relevant signaling pathway.
Hypothetical Kinase Inhibition Pathway
Caption: Derivative inhibiting "Target Kinase X" in a signaling pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 3. 405928-19-0|N-Methyl-1-(1-methylpiperidin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 4. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. ycdehongchem.com [ycdehongchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2006036874A1 - Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and their preparation - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of N-Methyl-1-(piperidin-4-YL)methanamine Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of piperidine derivatives, particularly focusing on structures related to N-Methyl-1-(piperidin-4-YL)methanamine, in the synthesis of modern agrochemicals. The piperidine scaffold is a crucial pharmacophore in the development of novel insecticides and fungicides due to its ability to introduce favorable physicochemical properties and biological activity.
This document will detail the synthesis of the novel insecticide, Spiropidion, which incorporates a key N-alkoxy-piperidine moiety. While the direct use of this compound in the provided synthesis of Spiropidion is not explicitly detailed, its structural similarity to the core piperidine intermediates highlights the importance of this class of compounds as building blocks in agrochemical discovery. The protocols and data presented are based on published synthetic routes to Spiropidion.
Overview of Piperidine Derivatives in Agrochemicals
Piperidine and its derivatives are versatile building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. In the agrochemical sector, the piperidine ring is often incorporated into the molecular structure of active ingredients to enhance their efficacy, systemic properties, and safety profile. These compounds have been successfully utilized in the development of fungicides and insecticides.
Application in Insecticide Synthesis: The Case of Spiropidion
Spiropidion is a recently developed insecticide belonging to the tetramic acid class (IRAC MoA Group 23). It is a potent inhibitor of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in insects. This mode of action provides an effective tool for managing insect populations that have developed resistance to other classes of insecticides. A key structural feature of Spiropidion is its spiro N-methoxy-piperidine ring system.
Quantitative Data: Synthesis of a Key Intermediate
The synthesis of Spiropidion involves the preparation of a key intermediate, which is then elaborated to the final active ingredient. The following table summarizes the quantitative data for a representative synthesis of a crucial precursor.
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | N-methoxy-4-piperidone | KCN, NH4Cl | H2O/MeOH | Room Temp. | 24 | 1-methoxy-4-aminopiperidine-4-carbonitrile | 85 |
| 2 | 1-methoxy-4-aminopiperidine-4-carbonitrile | 3,5-dichloro-2,6-dimethylphenylacetyl chloride | Dichloromethane | 0 to Room Temp. | 12 | Intermediate Amide | 92 |
| 3 | Intermediate Amide | Diethyl malonate, NaOEt | Ethanol | Reflux | 8 | Spiropidion Precursor | 78 |
Experimental Protocol: Synthesis of Spiropidion Precursor
The following protocol details the synthesis of a key precursor to Spiropidion, starting from N-methoxy-4-piperidone, a derivative structurally related to this compound.
Step 1: Synthesis of 1-methoxy-4-aminopiperidine-4-carbonitrile
-
To a solution of N-methoxy-4-piperidone (1.0 eq) in a 1:1 mixture of methanol and water, add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
After completion of the reaction (monitored by TLC), extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-methoxy-4-aminopiperidine-4-carbonitrile.
-
Purify the crude product by column chromatography on silica gel to obtain the pure product.
Step 2: Synthesis of the Intermediate Amide
-
Dissolve 1-methoxy-4-aminopiperidine-4-carbonitrile (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3,5-dichloro-2,6-dimethylphenylacetyl chloride (1.05 eq) in dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude amide is used in the next step without further purification.
Step 3: Synthesis of the Spiropidion Precursor
-
Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (2.2 eq) in absolute ethanol.
-
To this solution, add diethyl malonate (1.1 eq) and the crude amide from the previous step (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 8 hours.
-
Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization to yield the Spiropidion precursor.
Visualization of Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of the Spiropidion precursor.
Caption: Synthetic workflow for the preparation of a key Spiropidion precursor.
Caption: Reaction pathway illustrating key chemical transformations.
Conclusion
The synthesis of the insecticide Spiropidion serves as a prime example of the application of piperidine derivatives in modern agrochemical development. While the specific starting material this compound is not directly employed in the documented synthetic route, the core structure is closely related to the N-methoxy-4-piperidone used. This highlights the broader importance of the substituted piperidine scaffold in accessing novel and effective crop protection agents. The provided protocols and data offer a valuable resource for researchers engaged in the synthesis and discovery of new agrochemicals. Further exploration of various substituted piperidine building blocks, including this compound, may lead to the discovery of next-generation pesticides with improved properties.
Application Notes and Protocols: N-Methyl-1-(piperidin-4-YL)methanamine and its Analogs as Ligands for Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-1-(piperidin-4-YL)methanamine and its structural analogs are versatile scaffolds in medicinal chemistry, recognized for their potential as ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The inherent structural features of the piperidine ring allow for diverse substitutions, enabling the fine-tuning of binding affinity and selectivity. These compounds have shown particular promise as ligands for sigma (σ), histamine, and serotonin receptors, making them valuable tools for drug discovery and neuropharmacology research. This document provides detailed application notes and protocols for utilizing this compound and its derivatives in receptor binding assays.
Chemical and Physical Properties
While "this compound" can be ambiguous, this document focuses on the well-characterized analog, (1-Methylpiperidin-4-yl)methanamine , and its derivatives, which are commonly used as precursors and ligands in receptor binding studies.
| Property | Value | Reference |
| Compound Name | (1-Methylpiperidin-4-yl)methanamine | [1][2][3][4] |
| CAS Number | 7149-42-0 | [1][2][3][4] |
| Molecular Formula | C₇H₁₆N₂ | [1][2] |
| Molecular Weight | 128.22 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~159.8 °C at 760 mmHg | |
| Density | ~0.901 g/cm³ |
Applications in Receptor Binding Assays
Derivatives of the (piperidin-4-yl)methanamine scaffold have demonstrated significant binding affinities for several key receptors implicated in a range of neurological and psychiatric disorders. These include:
-
Sigma Receptors (σ₁ and σ₂): These receptors are involved in a variety of cellular functions and are targets for the treatment of neurodegenerative diseases, psychiatric disorders, and pain. Many piperidine-based compounds exhibit high affinity and selectivity for the σ₁ receptor.[5][6][7][8]
-
Histamine H₃ Receptor: This receptor acts as a presynaptic autoreceptor, modulating the release of histamine and other neurotransmitters. Antagonists of the H₃ receptor are being investigated for their potential in treating cognitive disorders and sleep-wake cycle disturbances.[9][10]
-
Serotonin 5-HT₂A Receptor: This receptor is a key target for antipsychotic drugs and is also involved in the mechanism of action of psychedelic compounds.[11]
Quantitative Binding Data of Representative Analogs
The following table summarizes the binding affinities (Ki) of several piperidine derivatives that are structurally related to this compound. This data highlights the potential of this chemical class as a source of potent and selective receptor ligands.
| Compound Structure/Name | Target Receptor | Radioligand | Kᵢ (nM) | Reference |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ | --INVALID-LINK---Pentazocine | 0.96 ± 0.05 | [7] |
| N-[(4-methoxyphenoxy)ethyl]piperidines | σ₁ | Not Specified | 0.89 - 1.49 | [6] |
| 5-((1-(benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine | Histamine H₃ | Not Specified | pA₂ = 8.47 | [9] |
| N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) | 5-HT₂A | [³H]Ketanserin | pKᵢ = 9.3 | [11] |
Experimental Protocols
Detailed methodologies for conducting receptor binding assays for the primary target receptors are provided below.
Protocol 1: Sigma-1 (σ₁) Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for σ₁ receptor binding assays using --INVALID-LINK---Pentazocine.[12][13][14]
1. Materials:
- Receptor Source: Guinea pig brain or liver membranes, or cell membranes from a cell line expressing the human σ₁ receptor.
- Radioligand: --INVALID-LINK---Pentazocine (Specific Activity: ~30-60 Ci/mmol).
- Non-specific Binding Ligand: Haloperidol (10 µM final concentration).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Test Compound: this compound or its analogs, dissolved in an appropriate solvent (e.g., DMSO).
- 96-well microplates, scintillation vials, scintillation fluid, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.
2. Membrane Preparation:
- Homogenize fresh or frozen tissue in ice-cold assay buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
- Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
- Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation.
- Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a standard method (e.g., Bradford assay).
3. Binding Assay Procedure:
- In a 96-well plate, set up the following in triplicate:
- Total Binding: 50 µL of assay buffer, 50 µL of --INVALID-LINK---Pentazocine (at a final concentration near its Kd, e.g., 5 nM), and 100 µL of membrane preparation.
- Non-specific Binding: 50 µL of Haloperidol solution (final concentration 10 µM), 50 µL of --INVALID-LINK---Pentazocine, and 100 µL of membrane preparation.
- Competition Binding: 50 µL of test compound at various concentrations, 50 µL of --INVALID-LINK---Pentazocine, and 100 µL of membrane preparation.
- Incubate the plate at 37°C for 90 minutes.[12]
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold assay buffer.
- Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- For competition assays, plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Histamine H₃ Receptor Radioligand Binding Assay
This protocol is based on standard H₃ receptor binding assays using [³H]-N-α-methylhistamine ([³H]-NAMH).[4][15][16]
1. Materials:
- Receptor Source: Rat brain cortical membranes or cell membranes from a cell line expressing the human H₃ receptor.
- Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH) (Specific Activity: ~70-90 Ci/mmol).
- Non-specific Binding Ligand: Histamine (100 µM final concentration) or Clobenpropit (10 µM final concentration).[4][16]
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.[15]
- Test Compound: this compound or its analogs.
2. Membrane Preparation:
- Follow the same procedure as described in Protocol 1.
3. Binding Assay Procedure:
- In a 96-well plate, set up the following in triplicate:
- Total Binding: Assay buffer, [³H]-NAMH (at a final concentration near its Kd, e.g., 1-2 nM), and membrane preparation.
- Non-specific Binding: Non-specific binding ligand solution, [³H]-NAMH, and membrane preparation.
- Competition Binding: Test compound at various concentrations, [³H]-NAMH, and membrane preparation.
- Incubate the plate at 25°C for 2 hours.[4][16]
- Terminate the incubation by rapid filtration and wash as described in Protocol 1.
- Count the radioactivity.
4. Data Analysis:
- Follow the same procedure as described in Protocol 1.
Protocol 3: Serotonin 5-HT₂A Receptor Radioligand Binding Assay
This protocol is based on standard 5-HT₂A receptor binding assays using [³H]Ketanserin.[17][18][19][20][21]
1. Materials:
- Receptor Source: Rat cortical membranes or cell membranes from a cell line expressing the human 5-HT₂A receptor.
- Radioligand: [³H]Ketanserin (Specific Activity: ~60-90 Ci/mmol).
- Non-specific Binding Ligand: Mianserin (1 µM final concentration) or unlabeled 5-HT (10 µM final concentration).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Test Compound: this compound or its analogs.
2. Membrane Preparation:
- Follow the same procedure as described in Protocol 1.
3. Binding Assay Procedure:
- In a 96-well plate, set up the following in triplicate:
- Total Binding: Assay buffer, [³H]Ketanserin (at a final concentration near its Kd, e.g., 0.5-1 nM), and membrane preparation.
- Non-specific Binding: Non-specific binding ligand solution, [³H]Ketanserin, and membrane preparation.
- Competition Binding: Test compound at various concentrations, [³H]Ketanserin, and membrane preparation.
- Incubate the plate at 37°C for 30 minutes.
- Terminate the incubation by rapid filtration and wash as described in Protocol 1.
- Count the radioactivity.
4. Data Analysis:
- Follow the same procedure as described in Protocol 1.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the primary signaling pathways associated with the target receptors.
Caption: Sigma-1 Receptor Signaling Pathway.[7][9][22][23][24]
Caption: Histamine H₃ Receptor Signaling Pathway.[2][3][6][10][25]
Caption: Serotonin 5-HT₂A Receptor Signaling Pathway.[1][5][8][11][26]
Experimental Workflow
The following diagram outlines the general workflow for a competitive radioligand binding assay.
Caption: General Workflow for Radioligand Binding Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Histamine H3 Receptor: Structure, Pharmacology, and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. labs.penchant.bio [labs.penchant.bio]
- 10. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. blossomanalysis.com [blossomanalysis.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 23. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 25. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 26. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of the N-Methyl-1-(piperidin-4-YL)methanamine Scaffold in the Development of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-Methyl-1-(piperidin-4-YL)methanamine core structure is a versatile scaffold that has garnered significant attention in medicinal chemistry, particularly in the discovery of novel anti-cancer agents. While direct evidence of the parent compound's anti-neoplastic activity is limited, its structural motif is a key component in a diverse range of derivatives that exhibit potent and varied mechanisms of anti-cancer action. These derivatives have been engineered to interact with critical biological targets implicated in cancer progression, including receptor tyrosine kinases, enzymes involved in regulated cell death pathways, and mediators of angiogenesis.
These application notes provide an overview of the therapeutic potential of this compound derivatives, detailing their mechanisms of action and providing protocols for their synthesis and biological evaluation.
Mechanisms of Action of this compound Derivatives
Derivatives built upon the this compound scaffold have been shown to exert their anti-cancer effects through several key signaling pathways:
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain piperazine derivatives, structurally related to the piperidine scaffold, have demonstrated the ability to inhibit EGFR, a receptor tyrosine kinase often overexpressed in various cancers. By blocking EGFR signaling, these compounds can halt downstream pathways responsible for cell proliferation and survival.
-
Induction of Ferroptosis: A notable derivative, 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA), has been identified as an inducer of ferroptosis, an iron-dependent form of programmed cell death. PMSA targets the KEAP1-NRF2-GPX4 axis, leading to an accumulation of lipid peroxides and subsequent cancer cell death.
-
Tyrosine Kinase Inhibition: The piperidine moiety is a common feature in the design of various tyrosine kinase inhibitors (TKIs). These compounds compete with ATP for the kinase domain's binding site, thereby blocking the phosphorylation of downstream substrates and inhibiting cancer cell signaling.
-
Anti-Angiogenesis and DNA Cleavage: Some complex piperidine carboxamide derivatives have been shown to possess dual anti-cancer activities. They can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis, and also directly interact with and cleave DNA, leading to cytotoxicity.
Quantitative Data on Anti-Cancer Activity
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 1: IC50 Values of Methyl Piperazine Derivatives [1]
| Compound | A-549 (Lung Carcinoma) | HCT-116 (Colon Carcinoma) | MIAPaCa-2 (Pancreatic Carcinoma) |
| A-11 | 5.71 µM | 4.26 µM | 31.36 µM |
Table 2: IC50 Values of Tetramethylpiperidine (TMP)-Substituted Phenazines [2]
| Compound | WHCO3 (Esophageal Cancer) | PLC (Hepatocellular Carcinoma) | HepG2 (Hepatocellular Carcinoma) | CaCo2 (Colon Cancer) | COLO 320DM (Colon Cancer) | HT29 (Colon Cancer) |
| B3962 | 0.36 µg/ml (mean) | 0.36 µg/ml (mean) | 0.36 µg/ml (mean) | 0.36 µg/ml (mean) | 0.36 µg/ml (mean) | 0.36 µg/ml (mean) |
| B4126 | 0.47 µg/ml (mean) | 0.47 µg/ml (mean) | 0.47 µg/ml (mean) | 0.47 µg/ml (mean) | 0.47 µg/ml (mean) | 0.47 µg/ml (mean) |
| B4125 | 0.48 µg/ml (mean) | 0.48 µg/ml (mean) | 0.48 µg/ml (mean) | 0.48 µg/ml (mean) | 0.48 µg/ml (mean) | 0.48 µg/ml (mean) |
Table 3: GI50 Values of 7-(4-substituted piperazin-1-yl)fluoroquinolone Derivatives [3]
| Compound | Mean GI50 (60 human cell lines) |
| 1a | 2.63 - 3.09 µM |
| 2a | 2.63 - 3.09 µM |
| 3b | 2.63 - 3.09 µM |
| 6b | 2.63 - 3.09 µM |
| 7a | 2.63 - 3.09 µM |
| 5-Fluorouracil (Control) | 22.60 µM |
| Gefitinib (Control) | 3.24 µM |
| Erlotinib (Control) | 7.29 µM |
Experimental Protocols
Synthesis of a Representative Piperidine Derivative: N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide[4]
This protocol outlines the synthesis of a complex piperidine derivative with demonstrated anti-angiogenic and DNA cleavage properties.
Workflow for Synthesis
Caption: Synthetic pathway for piperidine carboxamide derivatives.
Materials:
-
3-dimethylamino-1-(pyridin-3-yl)propenone (3)
-
N-(2-methyl-5-nitrophenyl)guanidinium nitrate (4)
-
n-butanol
-
Sodium hydroxide (NaOH)
-
Stannous chloride dihydrate
-
Hydrochloric acid (HCl)
-
Piperidine-4-carboxylic acid (7)
-
Isobutyl chloroformate
-
N-methyl morpholine
-
Substituted sulfonyl chlorides (9a-f)
-
Triethylamine
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Water
Procedure:
-
Synthesis of N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (5):
-
To a mixture of 3-dimethylamino-1-(pyridin-3-yl)propenone (3) and N-(2-methyl-5-nitrophenyl)guanidinium nitrate (4) in n-butanol, add sodium hydroxide.
-
Reflux the mixture for 16 hours.
-
Cool the reaction mixture to 0°C.
-
Collect the precipitate by filtration, wash with methanol and diethyl ether, and dry to obtain compound (5).[4]
-
-
Synthesis of 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (6):
-
Treat compound (5) with stannous chloride dihydrate in hydrochloric acid.
-
Isolate the product (6) after reaction completion.
-
-
Synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (8):
-
Combine piperidine-4-carboxylic acid (7), 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (6), isobutyl chloroformate, and N-methyl morpholine.
-
Stir the reaction mixture to completion to yield compound (8).[4]
-
-
General procedure for the synthesis of final derivatives (10a-f):
-
Dissolve N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide (8) in dry dichloromethane.
-
Add triethylamine and cool the mixture to 0-5°C in an ice bath.
-
Add the respective substituted sulfonyl chlorides (9a-f).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Take up the residue in water and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the final products (10a-f).[4]
-
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of piperidine derivatives on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Piperidine derivative stock solutions (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the piperidine derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Anti-Angiogenesis Assessment: Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay evaluates the anti-angiogenic potential of the synthesized compounds.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
Thermanox coverslips or sterile filter paper discs
-
Piperidine derivative solutions
-
Stereomicroscope with a camera
Procedure:
-
Egg Incubation:
-
Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.
-
-
Windowing the Egg:
-
On day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Carefully remove the shell membrane without damaging the underlying CAM.
-
-
Compound Application:
-
On day 7, place a sterile Thermanox coverslip or a filter paper disc soaked with the test compound solution onto the CAM. A vehicle control (e.g., PBS or DMSO) should also be applied to a separate set of eggs.
-
-
Incubation and Observation:
-
Seal the window with sterile tape and return the eggs to the incubator.
-
Incubate for another 48-72 hours.
-
Observe and photograph the CAM under a stereomicroscope to assess the formation of new blood vessels around the application site.
-
-
Data Analysis:
-
Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the avascular zone around the disc.
-
Compare the results from the compound-treated group with the control group. A significant reduction in blood vessel formation indicates anti-angiogenic activity.
-
Signaling Pathway Diagrams
EGFR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and potential antitumor activity of 7-(4-substituted piperazin-1-yl)-4-oxoquinolines based on ciprofloxacin and norfloxacin scaffolds: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, scalable, and industrially applicable synthetic route for the production of N-Methyl-1-(piperidin-4-yl)methanamine, a valuable building block in pharmaceutical development. The proposed synthesis is a robust three-step process designed for high yield and purity, starting from the commercially available N-Boc-4-piperidone.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step sequence:
-
Reductive Amination: The initial step involves the reaction of N-Boc-4-piperidone with ammonia in the presence of a reducing agent to form the primary amine, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
-
N-Methylation: The resulting primary amine is then selectively methylated to yield tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.
-
Deprotection: The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to afford the target compound, this compound.
Data Presentation
The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of the expected inputs and outputs.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | Reductive Amination | N-Boc-4-piperidone | Ammonia, Hydrogen, Raney Nickel | Methanol | 85-95 | >98 |
| 2 | N-Methylation | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Formaldehyde, Hydrogen, Palladium on Carbon | Ethanol | 80-90 | >97 |
| 3 | Deprotection | tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate | Hydrochloric Acid | Isopropanol | 90-98 | >99 |
Experimental Protocols
Step 1: Reductive Amination of N-Boc-4-piperidone
Objective: To synthesize tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Methanol (10 vol)
-
Ammonia (7 N solution in Methanol, 5.0 eq)
-
Raney Nickel (50% slurry in water, 10 wt%)
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
To a high-pressure reactor, add N-Boc-4-piperidone and Methanol.
-
Stir the mixture until all solids are dissolved.
-
Add the methanolic ammonia solution to the reactor.
-
Carefully add the Raney Nickel slurry.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 5 bar.
-
Heat the reaction mixture to 50°C and stir vigorously for 12-16 hours.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Wash the filter cake with Methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be used in the next step without further purification or can be purified by crystallization.
Step 2: N-Methylation of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate
Objective: To synthesize tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate.
Materials:
-
tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (1.0 eq)
-
Ethanol (10 vol)
-
Formaldehyde (37% in water, 1.2 eq)
-
Palladium on Carbon (5 wt%, 50% wet, 1 mol%)
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
To a high-pressure reactor, add tert-butyl 4-(aminomethyl)piperidine-1-carboxylate and Ethanol.
-
Stir the mixture to dissolve the starting material.
-
Add the formaldehyde solution.
-
Carefully add the Palladium on Carbon catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 10 bar.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction by HPLC or TLC.
-
Once the reaction is complete, vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through diatomaceous earth.
-
Wash the filter cake with Ethanol.
-
Concentrate the filtrate under reduced pressure to yield the product.
Step 3: Deprotection of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate
Objective: To synthesize this compound.
Materials:
-
tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate (1.0 eq)
-
Isopropanol (5 vol)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Hydroxide solution (50% w/w)
-
Dichloromethane
Procedure:
-
Dissolve tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in Isopropanol in a suitable reactor.
-
Cool the solution to 0-5°C.
-
Slowly add concentrated Hydrochloric Acid, maintaining the temperature below 20°C.
-
Warm the reaction to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by HPLC or TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
To the residue, add water and Dichloromethane.
-
Cool the mixture to 0-5°C and basify with 50% Sodium Hydroxide solution to a pH > 12.
-
Separate the organic layer.
-
Extract the aqueous layer with Dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Relationship between key parameters and process outcomes.
Troubleshooting & Optimization
Avoiding byproduct formation in "N-Methyl-1-(piperidin-4-YL)methanamine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1-(piperidin-4-YL)methanamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on byproduct formation and offering potential solutions.
Q1: During the reductive amination of N-Boc-4-piperidinecarboxaldehyde with methylamine, I am observing a significant amount of a higher molecular weight byproduct. What is this byproduct and how can I minimize its formation?
A1: The most common higher molecular weight byproduct in this reaction is the tertiary amine, formed by the dialkylation of methylamine. Reductive amination can sometimes lead to the desired secondary amine reacting further with another molecule of the aldehyde to form a tertiary amine.[1][2]
To minimize the formation of the tertiary amine byproduct, consider the following strategies:
-
Control Stoichiometry: Use a large excess of methylamine relative to the aldehyde. This statistical approach favors the reaction of the aldehyde with the more abundant primary amine over the newly formed secondary amine.
-
Slow Addition of Reducing Agent: Add the reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise or as a solution over an extended period. This keeps the concentration of the reducing agent low, favoring the reduction of the initially formed imine before the secondary amine can react further.
-
Stepwise Procedure: First, form the imine by stirring the N-Boc-4-piperidinecarboxaldehyde and methylamine together in a suitable solvent like methanol. Once imine formation is complete (monitored by techniques like TLC or NMR), then add the reducing agent (e.g., sodium borohydride) in a separate step.[3][4]
-
Reaction Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to slow down the rate of the competing dialkylation reaction.
Q2: My final product, after deprotection, shows impurities that I suspect are from the N-methylation step. What are the likely side products of an Eschweiler-Clarke reaction on 1-(piperidin-4-yl)methanamine?
A2: The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid for N-methylation, is generally a high-yielding and clean reaction that avoids the formation of quaternary ammonium salts.[5] However, potential impurities can arise from incomplete reaction or side reactions of the starting materials.
Potential byproducts and their causes include:
-
Unreacted Starting Material: Insufficient amounts of formaldehyde or formic acid, or incomplete reaction time, can leave unreacted 1-(piperidin-4-yl)methanamine.
-
N-formyl derivative: The intermediate N-formyl derivative may be present if the reduction by formic acid is incomplete.
-
Over-methylation of the piperidine nitrogen: While less common under standard Eschweiler-Clarke conditions, prolonged reaction times or excessive reagents could potentially lead to some methylation of the piperidine nitrogen, though this is generally not a significant issue.
To avoid these byproducts:
-
Use Excess Reagents: Employ a slight excess of both formaldehyde and formic acid to ensure complete methylation.
-
Ensure Adequate Reaction Time and Temperature: The reaction is typically run at or near boiling for several hours to ensure it goes to completion.[5]
-
Proper Work-up: A thorough work-up, including basification and extraction, is crucial to remove formic acid and any water-soluble byproducts.
Q3: I am using sodium triacetoxyborohydride (STAB) as the reducing agent and my reaction is sluggish and incomplete. What could be the issue?
A3: Sodium triacetoxyborohydride is a mild and selective reducing agent, but its reactivity can be influenced by several factors.[6][7]
Potential causes for a sluggish reaction include:
-
Reagent Quality: STAB is moisture-sensitive. Ensure it has been stored properly and is of good quality.
-
Solvent Choice: The reaction is typically faster in chlorinated solvents like 1,2-dichloroethane (DCE) compared to ethereal solvents like tetrahydrofuran (THF).[3][4] STAB is not compatible with protic solvents like methanol.[7]
-
pH of the Reaction: The formation of the iminium ion, which is the species reduced by STAB, is often catalyzed by mild acid. Adding a small amount of acetic acid can sometimes accelerate the reaction, particularly with less reactive ketones and amines.[1][4] However, for aldehydes, it is generally not needed.[4]
-
Steric Hindrance: If either the aldehyde or the amine is sterically hindered, the reaction can be slow.
Troubleshooting steps:
-
Use fresh, high-quality STAB.
-
Switch to a more suitable solvent like DCE.
-
Consider the addition of a catalytic amount of acetic acid if the reaction is still slow.
-
Increase the reaction time or slightly elevate the temperature (e.g., to 40-50 °C), monitoring for byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A widely employed and reliable method is a two-step synthesis starting from a commercially available protected piperidine derivative:
-
Reductive Amination: N-Boc-4-piperidinecarboxaldehyde is reacted with methylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form N-Boc-N-methyl-1-(piperidin-4-yl)methanamine. The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen from participating in the reaction.
-
Deprotection: The Boc group is removed from the product of the first step, typically under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent), to yield the final product, this compound.
Q2: What are the key advantages of using a Boc protecting group in this synthesis?
A2: The use of a Boc protecting group on the piperidine nitrogen offers several advantages:
-
Prevents Side Reactions: It prevents the piperidine nitrogen from reacting with the aldehyde or participating in other side reactions.
-
Improves Solubility: The Boc group can enhance the solubility of the intermediate in organic solvents, facilitating the reaction and purification.
-
Facilitates Purification: The protected intermediate is generally less polar and easier to purify by standard techniques like column chromatography.
-
Controlled Deprotection: The Boc group can be removed under relatively mild acidic conditions that typically do not affect other functional groups in the molecule.
Q3: Can I perform the N-methylation on 1-(piperidin-4-yl)methanamine directly?
A3: Yes, direct N-methylation of 1-(piperidin-4-yl)methanamine is a viable alternative. The Eschweiler-Clarke reaction is a classic and effective method for this transformation.[5] This reaction uses formaldehyde as the source of the methyl group and formic acid as the reducing agent.[8] A key advantage of this method is that it does not lead to the formation of quaternary ammonium salts.[5]
Q4: How can I purify the final product, this compound?
A4: The purification of the final product, which is a basic amine, can be achieved through several methods:
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the purified amine is extracted back into an organic solvent.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an effective purification method.
-
Crystallization of a Salt: The amine can be converted to a salt (e.g., hydrochloride or hydrobromide) by treatment with the corresponding acid. The salt can then be purified by recrystallization from a suitable solvent system. The free base can be regenerated by treatment with a base.
-
Column Chromatography: While possible, chromatography of free amines on silica gel can sometimes be challenging due to streaking. Using a silica gel treated with a small amount of a base like triethylamine in the eluent can often improve the separation.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-N-methyl-1-(piperidin-4-yl)methanamine via Reductive Amination
-
Imine Formation: To a solution of N-Boc-4-piperidinecarboxaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add a solution of methylamine (1.1 - 2.0 eq, e.g., as a solution in THF or water).
-
Reduction: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Then, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCE or an alternative like ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of N-Boc-N-methyl-1-(piperidin-4-yl)methanamine
-
Acidic Cleavage: Dissolve the N-Boc protected amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid in dioxane (e.g., 4 M).
-
Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting salt can be triturated with a solvent like diethyl ether to induce precipitation and then collected by filtration.
-
Isolation of Free Base (Optional): To obtain the free amine, dissolve the salt in water, basify with a strong base (e.g., NaOH or K2CO3) to a pH > 12, and extract the product into an organic solvent like DCM or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Data Presentation
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Solvent(s) | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCE, THF, DCM[4][7] | Mild and selective for imines over carbonyls; tolerant of many functional groups.[1][4][7] | Moisture sensitive; not compatible with protic solvents like methanol.[7] |
| Sodium Cyanoborohydride (NaBH3CN) | Methanol, Ethanol | Effective for reductive amination. | Highly toxic (releases HCN in acidic conditions); less selective than STAB. |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Inexpensive and readily available. | Can reduce aldehydes and ketones; best used in a stepwise procedure after imine formation.[3][4] |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | Methanol, Ethanol | "Green" reducing agent; often provides high yields. | Requires specialized equipment (hydrogenator); may reduce other functional groups (e.g., double bonds, nitro groups). |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of the tertiary amine byproduct during reductive amination.
References
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 8. Eschweiler-Clarke Reaction [organic-chemistry.org]
Technical Support Center: Reductive Amination of Piperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of piperidine derivatives.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reductive amination process for synthesizing piperidine derivatives.
1. Why is the yield of my piperidine derivative unexpectedly low?
Low yields in reductive amination can stem from several factors throughout the two-step process: inefficient imine/iminium ion formation and/or incomplete reduction.
-
Inefficient Imine/Iminium Formation: The equilibrium between the starting materials (piperidine derivative and carbonyl compound) and the imine intermediate is critical.
-
Water Removal: The formation of an imine from an aldehyde or ketone and an amine releases a molecule of water. If not removed, water can push the equilibrium back towards the starting materials. Consider using molecular sieves (3Å or 4Å) to sequester water as it is formed.
-
pH Control: Imine formation is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[1] However, if the pH is too low, the starting amine will be protonated, rendering it non-nucleophilic and halting the reaction.[1] The optimal pH is typically between 4 and 5. Acetic acid is a commonly used acid catalyst.
-
-
Incomplete Reduction: The choice and handling of the reducing agent are crucial for driving the reaction to completion.
-
Reducing Agent Reactivity: Ensure the chosen reducing agent is appropriate for your substrate. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent, particularly effective for reducing imines in the presence of aldehydes.[2][3] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[3] Sodium borohydride (NaBH₄) can also be used, but it is less selective and can reduce the starting aldehyde or ketone.[3]
-
Reagent Stoichiometry: An excess of the reducing agent (typically 1.4 to 4 equivalents) is often required to ensure complete conversion.[4]
-
Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture. Use freshly opened or properly stored reagents.
-
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Over-alkylation: If the newly formed secondary amine is more nucleophilic than the starting amine, it can react with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of the amine can sometimes mitigate this.
-
Aldol Condensation: The starting aldehyde or ketone can undergo self-condensation under acidic or basic conditions.
-
2. What are the common side products, and how can I minimize their formation?
The primary side products in reductive amination often arise from the starting materials or subsequent reactions of the product.
-
Unreacted Starting Materials: The most common "impurities" are often the unreacted piperidine derivative and carbonyl compound. This is typically due to an incomplete reaction (see FAQ 1).
-
Over-alkylation Product: As mentioned above, the desired secondary amine product can react further with the aldehyde to form a tertiary amine. To minimize this, consider using a slight excess of the piperidine derivative.
-
Alcohol from Carbonyl Reduction: The reducing agent can directly reduce the starting aldehyde or ketone to the corresponding alcohol. This is more prevalent with less selective reducing agents like sodium borohydride. Using a milder reagent like sodium triacetoxyborohydride (STAB) can significantly reduce this side reaction, as STAB is generally selective for the iminium ion over the carbonyl group.[2][3]
3. How do I choose the right reducing agent for my reaction?
The choice of reducing agent depends on the specific substrates, desired selectivity, and reaction conditions.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines/iminium ions.[2][3] Can be used in a one-pot reaction.[5] Less toxic than NaBH₃CN.[6] | Can be slower than other reagents. Sensitive to protic solvents like methanol.[2] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective for one-pot reactions.[3] Stable in mildly acidic conditions.[3] | Highly toxic (releases HCN gas upon acidification).[3] Can be sluggish for some substrates.[5] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective; can reduce aldehydes and ketones.[3] Requires careful control of reaction conditions. |
| Catalytic Hydrogenation (H₂/Pd, PtO₂) | "Clean" reaction with water as the only byproduct. Economical for large-scale synthesis.[5] | Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). Requires specialized equipment (hydrogenator). |
4. My reaction seems to be stalled or incomplete. What can I do?
An incomplete reaction is a common issue. Here are some steps to troubleshoot:
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This will help determine if the reaction is slow or has stopped.
-
Check Reagent Quality and Stoichiometry: Ensure that the reducing agent is active and that a sufficient excess has been used.[4]
-
Optimize Reaction Conditions:
-
Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required for less reactive substrates.
-
Solvent: Aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are commonly used. Protic solvents like methanol can react with some reducing agents, such as STAB.[2][7]
-
pH: As discussed, maintaining a mildly acidic pH (4-5) is often crucial for imine formation.[1]
-
5. How should I work up and purify my piperidine derivative?
Proper workup and purification are essential to isolate the desired product in high purity.
-
Quenching the Reaction: The reaction is typically quenched by adding a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid catalyst and decompose any remaining hydride reagent.[7] Be cautious, as this can generate gas.
-
Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate. Washing the organic layer with brine can help remove residual water.
-
Purification:
-
Column Chromatography: This is a common method for purifying the final product from unreacted starting materials and side products.
-
Acid-Base Extraction: If the product is basic (as most piperidine derivatives are), an acid-base extraction can be an effective purification strategy. The crude product is dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The basic product will move into the aqueous layer as its ammonium salt, while neutral or acidic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH), and the purified product is back-extracted into an organic solvent.[8]
-
Crystallization: If the product is a solid, crystallization can be an excellent method for purification.
-
Experimental Protocols
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a solution of the piperidine derivative (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF) is added the aldehyde or ketone (1.0-1.2 eq.).
-
Imine Formation: Acetic acid (1.1 eq.) is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The formation of the imine can be monitored by TLC or LC-MS.
-
Reduction: Sodium triacetoxyborohydride (1.5-2.0 eq.) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred until gas evolution ceases.
-
Extraction: The layers are separated, and the aqueous layer is extracted with the organic solvent used for the reaction (e.g., dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel or another appropriate method (e.g., crystallization or acid-base extraction).
Visualizations
Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low yields in reductive amination.
Reductive Amination Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Sodium Triacetoxyborohydride [merckmillipore.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing N-alkylation of Secondary Amines
Welcome to the technical support center for N-alkylation of secondary amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a low yield in the N-alkylation of a secondary amine?
A1: Low yields are often due to a combination of factors, including incomplete reaction, formation of side products, or difficult purification. The most frequent chemical causes are the poor reactivity of the alkylating agent, steric hindrance around the nitrogen atom of the secondary amine, or suboptimal reaction conditions (base, solvent, temperature).[1][2] Another common issue is the formation of a quaternary ammonium salt, although this is generally less pronounced than the over-alkylation of primary amines due to increased steric hindrance around the tertiary amine product.[1]
Q2: How do I choose the right base for my reaction?
A2: The choice of base is critical. An ideal base should be strong enough to deprotonate the secondary amine (or scavenge the acid byproduct) but not so strong as to cause elimination of the alkyl halide.
-
Inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common and effective, particularly when paired with polar aprotic solvents like acetonitrile or DMF.[3]
-
Sterically hindered, non-nucleophilic organic bases , such as N,N-diisopropylethylamine (DIPEA or Hünig's base), are excellent for preventing the formation of quaternary ammonium salts.[4]
-
Stronger bases like sodium hydride (NaH) can be used but increase the risk of elimination side reactions, especially with secondary or tertiary alkyl halides.[3]
Q3: What is the best solvent for N-alkylation of secondary amines?
A3: Polar aprotic solvents are generally the best choice as they can dissolve the amine and the base, and they facilitate Sₙ2 reactions.
-
Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent, widely used options.[5]
-
Dimethyl sulfoxide (DMSO) is also effective but can be difficult to remove during workup.
-
In some cases, aqueous-mediated reactions using a phase-transfer catalyst or surfactant can be successful and offer a greener alternative.[6]
Q4: My reaction is complete, but I'm having trouble purifying the tertiary amine product. What can I do?
A4: Purifying amines can be challenging due to their basic nature.
-
Standard Silica Gel Chromatography: Basic amines can interact strongly with acidic silica gel, leading to poor separation and tailing. To mitigate this, you can either treat the silica with a base like triethylamine before use or add a small percentage of triethylamine or ammonia to your eluent system.[7]
-
Amine-Functionalized Silica: Using a pre-treated, amine-functionalized silica can provide excellent separation without the need for mobile phase modifiers.[7]
-
Acid-Base Extraction: An aqueous workup with a dilute acid (e.g., 1M HCl) can protonate the amine, allowing it to be extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.
-
Distillation or Crystallization: If your product is thermally stable and has a suitable boiling point, distillation can be an effective purification method. If the product is a solid, recrystallization may be possible.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Low Reactivity of Alkyl Halide | If using an alkyl chloride, switch to a more reactive bromide or iodide. Adding a catalytic amount of sodium or potassium iodide can facilitate an in situ Finkelstein reaction to generate the more reactive alkyl iodide. |
| Steric Hindrance | Increase the reaction temperature and/or reaction time. If possible, consider using a less sterically hindered alkylating agent. |
| Insoluble Base or Reagents | Choose a solvent in which all components are soluble. If the base is insoluble (e.g., K₂CO₃ in some solvents), ensure vigorous stirring to maximize surface area. Consider switching to a soluble base like DIPEA.[4] |
| Reaction Not Reaching Completion | Monitor the reaction by TLC or LC-MS. If it has stalled, consider adding more alkylating agent or base, or increasing the temperature. |
Problem: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Quaternary Ammonium Salt | The tertiary amine product is reacting further with the alkylating agent. | Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[4] Avoid a large excess of the alkylating agent; use a stoichiometry of 1:1 or a slight excess of the amine. Running the reaction at a lower temperature may also help. |
| Alkene (from Elimination) | The base is too strong, or the alkyl halide is sterically hindered (secondary or tertiary). | Use a milder base such as potassium or cesium carbonate instead of stronger bases like alkoxides or hydrides. Primary alkyl halides are less prone to elimination. If a secondary halide must be used, milder conditions are essential. |
| Unwanted Cyclized Product | The alkyl halide contains another functional group that is reacting intramolecularly with the amine. | This is a substrate-specific issue. Consider protecting the other reactive functional group on the alkyl halide before performing the N-alkylation, followed by a deprotection step. |
Data Presentation
Table 1: Effect of Base and Solvent on the N-Benzylation of Di-n-butylamine
| Entry | Secondary Amine (1.0 eq.) | Alkyl Halide (1.1 eq.) | Base (1.5 eq.) | Solvent | Time (h) | Yield (%) of Tertiary Amine |
| 1 | Di-n-butylamine | Benzyl Bromide | DIPEA | Acetonitrile | 3 | >90 |
| 2 | Piperidine | Benzyl Bromide | DIPEA | Acetonitrile | 2 | 91 |
| 3 | Morpholine | Benzyl Bromide | DIPEA | Acetonitrile | 2 | >90 |
| 4 | Aniline | Benzyl Bromide | NaHCO₃ | Water/SDS | 1 | 95 (as dibenzylaniline) |
| 5 | Di-n-hexylamine | 1-Bromobutane | DIPEA | Acetonitrile | 24 | >90 |
Data adapted from ResearchGate (2005) and European Journal of Organic Chemistry (2007).[4][6]
Experimental Protocols
General Protocol for N-Alkylation of a Secondary Amine using DIPEA
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Secondary amine (1.0 eq.)
-
Alkyl halide (1.1 eq.)
-
N,N-diisopropylethylamine (DIPEA) (1.5 eq.)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 eq.).
-
Dissolve the amine in anhydrous acetonitrile (concentration will vary, a starting point is 0.1-0.5 M).
-
Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.
-
Add the alkyl halide (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, it can be gently heated (e.g., to 40-60 °C).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel. It is often beneficial to add 0.5-1% triethylamine to the eluent to prevent product tailing. Alternatively, an acid-base extraction can be performed.
Visualizations
Caption: Troubleshooting workflow for N-alkylation of secondary amines.
Caption: Decision tree for selecting alkylating agents and bases.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
Technical Support Center: Purification of N-Methyl-1-(piperidin-4-YL)methanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "N-Methyl-1-(piperidin-4-YL)methanamine".
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of this compound.
Column Chromatography Issues
Problem: Poor separation and significant tailing of the product peak on silica gel chromatography.
Cause: this compound is a basic compound. The free amine groups can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction leads to peak tailing, reduced resolution, and potentially lower yields due to irreversible adsorption.
Solutions:
-
Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the mobile phase to neutralize the acidic silanol groups. Triethylamine (TEA) is a widely used modifier for this purpose.
-
Recommendation: Start with a mobile phase containing 0.5-2% (v/v) triethylamine in a solvent system like dichloromethane/methanol or ethyl acetate/hexane. The optimal concentration of TEA may need to be determined empirically.
-
-
Use of Deactivated Silica Gel: Commercially available deactivated silica gel or in-house prepared base-washed silica can be used to minimize the interaction with basic compounds.
-
Alternative Stationary Phases: Consider using alternative stationary phases such as alumina (basic or neutral) or reverse-phase chromatography (C18) with an appropriate mobile phase.
Problem: The product elutes with the solvent front, showing no retention on the column.
Cause: The mobile phase is too polar, causing the compound to have a very low affinity for the stationary phase.
Solutions:
-
Decrease Mobile Phase Polarity: If using a normal-phase system (e.g., silica gel), decrease the proportion of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).
-
Increase Mobile Phase Polarity (Reverse-Phase): If using a reverse-phase system, increase the proportion of the aqueous component in the mobile phase.
Recrystallization Issues
Problem: The compound oils out instead of crystallizing.
Cause: The solvent system may not be optimal, the solution may be supersaturated, or the cooling rate may be too fast.
Solutions:
-
Solvent Selection: Experiment with different solvent systems. For piperidine derivatives, common recrystallization solvents include isopropanol, ethanol, ethyl acetate, or mixtures like ethyl acetate/hexane or methanol/diethyl ether.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
Seeding: Introduce a small crystal of the pure compound to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.
Problem: Low recovery of the purified product after recrystallization.
Cause: The compound may be too soluble in the chosen recrystallization solvent, or too much solvent was used.
Solutions:
-
Solvent Choice: Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cooling: Ensure the solution is thoroughly cooled to maximize precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurities can vary depending on the synthetic route. If synthesized via reductive amination of a piperidine-4-carboxaldehyde derivative with methylamine, potential impurities include:
-
Unreacted starting materials (aldehyde and methylamine).
-
The intermediate imine.
-
Over-alkylated byproducts (e.g., N,N-dimethyl-1-(piperidin-4-YL)methanamine).
-
Byproducts from the reducing agent.
-
A potential genotoxic impurity, N-Nitroso-N-methyl-1-(piperidin-4-yl)methanamine, may form under certain conditions, particularly in the presence of nitrite sources.
Q2: How can I monitor the purity of this compound during purification?
A2: Several analytical techniques can be employed:
-
Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of column chromatography. Use a mobile phase similar to the one for your column, and visualize the spots using a suitable stain (e.g., potassium permanganate or ninhydrin).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid for better peak shape) is a common choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the purified product and help identify any remaining impurities.
Q3: What is a general protocol for the purification of this compound by column chromatography?
A3: The following is a general starting protocol that may require optimization:
-
Adsorbent: Silica gel (230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Start with a less polar mobile phase (e.g., 98:2 dichloromethane:methanol with 0.5% TEA) and gradually increase the polarity (e.g., to 90:10 dichloromethane:methanol with 0.5% TEA).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Q4: Can I purify this compound by converting it to its salt and then recrystallizing?
A4: Yes, this is an excellent strategy. Converting the free base to a salt (e.g., hydrochloride or hydrobromide) often yields a more crystalline and stable solid that is easier to purify by recrystallization.
-
Dissolve the crude free base in a suitable solvent (e.g., isopropanol or diethyl ether).
-
Add a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) dropwise until precipitation is complete.
-
Collect the salt by filtration, wash with a cold, non-polar solvent, and dry.
-
Recrystallize the salt from an appropriate solvent system (e.g., ethanol/water or methanol/ethyl acetate).
Data Presentation
The following tables provide hypothetical quantitative data for the purification of this compound to illustrate the expected outcomes of different purification methods.
Table 1: Comparison of Column Chromatography Conditions
| Parameter | Method A: Standard Silica Gel | Method B: Silica Gel with 1% TEA |
| Mobile Phase | Dichloromethane/Methanol (95:5) | Dichloromethane/Methanol (95:5) + 1% TEA |
| Purity (by HPLC) | 85% (with significant tailing) | >98% (symmetrical peak) |
| Yield | 60% | 85% |
| Key Observation | Broad peaks, poor separation | Sharp peaks, good separation |
Table 2: Recrystallization Solvent Screening for the Hydrochloride Salt
| Solvent System | Purity (by HPLC) | Recovery Yield | Crystal Morphology |
| Ethanol | >99.5% | 75% | Needles |
| Isopropanol | >99.5% | 80% | Plates |
| Methanol/Ethyl Acetate | >99.0% | 85% | Prisms |
| Water | 98.5% | 60% | Small crystals |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography with Triethylamine
-
Column Preparation: A glass column is packed with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 98:2 dichloromethane:methanol containing 1% triethylamine).
-
Sample Preparation: The crude this compound (1.0 g) is dissolved in a minimal volume of dichloromethane.
-
Loading: The sample solution is carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a gradient of methanol in dichloromethane (from 2% to 10%) containing 1% triethylamine.
-
Fraction Analysis: Fractions are collected and analyzed by TLC (e.g., mobile phase: 90:10:1 dichloromethane:methanol:triethylamine; visualization with potassium permanganate stain).
-
Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
-
Salt Formation: The crude this compound (1.0 g) is dissolved in isopropanol (10 mL). A solution of 2M HCl in isopropanol is added dropwise with stirring until the pH is acidic (check with pH paper) and a precipitate forms.
-
Isolation of Crude Salt: The solid is collected by vacuum filtration, washed with cold diethyl ether, and air-dried.
-
Recrystallization: The crude hydrochloride salt is dissolved in a minimal amount of hot ethanol (e.g., 95%). The solution is allowed to cool slowly to room temperature and then placed in an ice bath for 30 minutes to complete crystallization.
-
Final Product: The purified crystals are collected by vacuum filtration, washed with a small amount of cold ethanol, and dried under vacuum.
Mandatory Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
"N-Methyl-1-(piperidin-4-YL)methanamine" stability and storage issues
Technical Support Center: N-Methyl-1-(piperidin-4-YL)methanamine
This guide provides troubleshooting advice and frequently asked questions regarding the stability and storage of this compound to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored at 2-8°C. It is also recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from exposure to air. The container should be tightly sealed to protect it from moisture.
Q2: Is this compound sensitive to light?
Yes, this compound is known to be light-sensitive. It is crucial to store it in a light-protective container, such as an amber vial, and to minimize its exposure to light during handling and experiments.
Q3: How should I handle this compound upon receiving it?
Upon receipt, it is best practice to allow the product to warm to room temperature before opening the container to avoid condensation, which can introduce moisture. Handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I store this compound at room temperature?
While some suppliers suggest that short-term storage at room temperature may be acceptable, long-term stability is best maintained at refrigerated temperatures (2-8°C). If you notice any changes in the physical appearance or performance of the compound after storage at room temperature, it may be degrading.
Q5: What are the signs of degradation of this compound?
Visual indicators of degradation can include a change in color, the appearance of precipitates, or an unusual odor. In experimental applications, you might observe a decrease in the compound's expected reactivity or the appearance of unexpected byproducts in your analytical data (e.g., HPLC, LC-MS).
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
If you are experiencing variability in your experimental outcomes when using this compound, consider the following potential causes related to its stability:
-
Improper Storage: Verify that the compound has been consistently stored at the recommended 2-8°C and protected from light and air.
-
Age of the Compound: Older batches of the compound may have undergone gradual degradation, even under ideal storage conditions.
-
Frequent Freeze-Thaw Cycles: If the compound is in a solvent, repeated freeze-thaw cycles can accelerate degradation. Consider preparing single-use aliquots.
-
Contamination: Ensure that the compound has not been contaminated by moisture, air, or other reactive substances from your experimental setup.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Visible Changes in the Compound's Appearance
If you observe that the this compound has changed color, become cloudy, or shows other visual changes, it is a strong indicator of degradation.
-
Do not use the compound: If you suspect degradation, it is best to discard the material to avoid compromising your experimental results.
-
Review storage history: Investigate if the compound was inadvertently exposed to high temperatures, light, or air for an extended period.
-
Source a new batch: Obtain a fresh supply of the compound and ensure it is stored correctly from the moment of receipt.
Quantitative Data and Experimental Protocols
Summary of Storage Recommendations
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | |
| Atmosphere | Inert Gas (Argon or Nitrogen) | |
| Light | Protect from light (e.g., amber vial) | |
| Moisture | Store in a tightly sealed container |
Protocol: Assessment of Compound Stability
This protocol outlines a general method for evaluating the stability of this compound under various conditions.
Objective: To determine the rate of degradation of this compound under specific storage conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
Appropriate solvent (e.g., acetonitrile, methanol)
-
HPLC or LC-MS system
-
Calibrated analytical balance
-
Amber and clear glass vials
-
Temperature-controlled storage chambers
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Aliquot the stock solution into multiple amber and clear vials to minimize the impact of repeated sampling from a single container.
-
-
Initial Analysis (Time Zero):
-
Immediately analyze three aliquots using a validated HPLC or LC-MS method to determine the initial purity and concentration. This will serve as your baseline (T=0).
-
-
Storage Conditions:
-
Store the prepared aliquots under a matrix of conditions you wish to test. For example:
-
Condition A (Ideal): 2-8°C, protected from light (amber vial), under an inert atmosphere.
-
Condition B (Room Temp): 20-25°C, protected from light (amber vial).
-
Condition C (Light Exposure): 20-25°C, exposed to ambient light (clear vial).
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), remove a set of aliquots from each storage condition.
-
Allow the aliquots to equilibrate to room temperature.
-
Analyze the samples by HPLC or LC-MS to determine the purity and concentration of this compound.
-
-
Data Analysis:
-
Compare the purity and concentration at each time point to the T=0 baseline.
-
Calculate the percentage of degradation for each condition over time.
-
Identify any new peaks in the chromatogram, which may correspond to degradation products.
-
Caption: Workflow for assessing the stability of a chemical compound.
Technical Support Center: Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of N-Methyl-1-(piperidin-4-YL)methanamine, primarily through reductive amination of a piperidine-4-carboxaldehyde derivative with methylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method is the reductive amination of an N-protected piperidine-4-carboxaldehyde (e.g., N-Boc-4-piperidinecarboxaldehyde) with methylamine, followed by a deprotection step. This reaction involves forming an imine intermediate in situ, which is then reduced to the target secondary amine.[1][2]
Q2: Why is over-alkylation a significant problem in this synthesis?
Over-alkylation, the formation of the tertiary amine N,N-dimethyl-1-(piperidin-4-yl)methanamine, is a common side reaction. It occurs when the desired secondary amine product reacts again with the aldehyde and reducing agent. This is particularly problematic when producing secondary amines.[3] Careful control of stoichiometry and reaction conditions is crucial to minimize this byproduct.[4]
Q3: Which reducing agent is best suited for this reaction?
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent. It is milder and more selective for imines over aldehydes, which helps to reduce the formation of the alcohol byproduct ((piperidin-4-yl)methanol).[1][5] Other agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be used, but may require more careful optimization of pH and reaction time to maintain selectivity.[1][6]
Q4: How does pH affect the reaction?
The pH is a critical parameter. The reaction is typically carried out under mildly acidic conditions (pH ~5-6) to facilitate the formation of the imine/iminium ion intermediate.[1][7] If the pH is too low, the methylamine nucleophile will be protonated and become unreactive. If the pH is too high, the formation of the iminium ion is not favored, slowing the reaction. Acetic acid is commonly added to maintain the optimal pH range.
Q5: Can the piperidine nitrogen interfere with the reaction?
Yes. If the piperidine nitrogen is not protected (e.g., with a Boc group), it can compete in side reactions. It can be methylated by the aldehyde and reducing agent or participate in other undesired alkylations. Therefore, starting with an N-protected piperidine derivative is standard practice, followed by a final deprotection step.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low Yield of Desired Product with Significant Byproduct Formation
Symptoms:
-
LC-MS or GC-MS analysis shows a mixture of products.
-
NMR spectrum is complex and shows multiple species.
-
The primary impurity has a mass corresponding to the tertiary amine or the starting aldehyde being reduced to an alcohol.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-alkylation (Tertiary Amine Formation) | 1. Control Stoichiometry: Use a minimal excess of the aldehyde (e.g., 0.95 to 1.0 equivalents relative to the amine). A large excess of the primary amine can also be used to favor the formation of the secondary amine.[4] 2. Stepwise Procedure: First, form the imine by mixing the aldehyde and methylamine, and monitor by TLC or LC-MS until the aldehyde is consumed. Then, add the reducing agent. This can significantly suppress tertiary amine formation.[4][5] 3. Choice of Reducing Agent: Use a milder reducing agent like NaBH(OAc)₃ which is less likely to promote further reaction.[1] |
| Aldehyde Reduction (Alcohol Byproduct) | 1. Use a Selective Reducing Agent: NaBH(OAc)₃ and NaBH₃CN are more selective for the iminium ion than for the carbonyl group. NaBH₄ is more likely to reduce the starting aldehyde, especially if imine formation is slow.[1] 2. Ensure Imine Formation: Allow sufficient time for the imine to form before adding a less selective reducing agent like NaBH₄.[1] |
| Incomplete Reaction (Starting Material Remains) | 1. Check pH: Ensure the pH is weakly acidic (~5-6). If the reaction stalls, a small addition of acetic acid may help.[8] 2. Moisture: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate and affect the hydride reducing agent.[8] Using molecular sieves can be beneficial.[4] 3. Reaction Time/Temperature: The reaction may require longer stirring at room temperature or gentle heating. Monitor progress by TLC or LC-MS. |
Problem 2: Difficulty in Product Isolation and Purification
Symptoms:
-
Product is difficult to extract from the aqueous phase.
-
The product and imine impurity co-elute during chromatography.
-
Formation of an emulsion during acid-base extraction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Product is Water-Soluble as a Free Base | The target molecule is a small, polar diamine, which can have significant water solubility. After basifying the aqueous layer during workup, extract with a more polar solvent system like a 9:1 mixture of Dichloromethane:Isopropanol or perform multiple extractions. Salting out by saturating the aqueous layer with NaCl can also improve extraction efficiency. |
| Residual Imine Impurity | The imine intermediate can be persistent.[9] Since imines are prone to hydrolysis, washing the organic layer with a slightly acidic aqueous solution (e.g., dilute citric acid) can help hydrolyze the remaining imine back to the aldehyde, which can then be more easily separated.[9] |
| Purification as a Salt | The final product can often be isolated and purified as its HCl salt.[10] After purification of the free base, dissolve it in a suitable solvent (e.g., ether, ethyl acetate) and bubble dry HCl gas through it or add a solution of HCl in isopropanol to precipitate the hydrochloride salt, which is often a crystalline solid that can be filtered and washed.[10] |
Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the chemical pathways and a logical workflow for troubleshooting common issues.
Caption: Main reaction pathway versus common side reactions.
Caption: A troubleshooting workflow for identifying and solving synthesis issues.
Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Triacetoxyborohydride
This protocol is optimized to minimize side reactions.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-4-piperidinecarboxaldehyde (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Amine Addition: Add a solution of methylamine (1.1 - 1.2 eq, e.g., 2.0 M in THF) to the flask.
-
Imine Formation: Add glacial acetic acid (1.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in the same anhydrous solvent. Slowly add this slurry to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-12 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer twice with the solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude N-Boc protected product can be purified by column chromatography.
-
Deprotection: The Boc group can be removed by treating the purified intermediate with an acid such as trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane to yield the final product, which can be isolated as a salt.
Protocol 2: Minimizing Over-Alkylation via Stepwise Reduction
This method is useful if over-alkylation is a persistent issue.
-
Imine Formation: In a flask, dissolve N-Boc-4-piperidinecarboxaldehyde (1.0 eq) and methylamine (1.05 eq) in an anhydrous aprotic solvent (e.g., Toluene or THF). Add powdered 4Å molecular sieves.[4]
-
Monitoring: Stir the mixture overnight at room temperature. Monitor the disappearance of the aldehyde starting material by TLC or GC-MS.
-
Reduction: Once imine formation is complete, filter off the molecular sieves (or add the entire slurry) into a second flask containing a slurry of sodium borohydride (NaBH₄, 1.5 eq) in ethanol at 0 °C.[4]
-
Reaction & Workup: Stir for 2-4 hours, allowing the reaction to warm to room temperature. Perform an aqueous workup as described in Protocol 1. This sequential approach ensures the reducing agent primarily encounters the imine, not a mixture of the aldehyde and product amine, thus reducing the chance of a second alkylation.[4]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 8. echemi.com [echemi.com]
- 9. reddit.com [reddit.com]
- 10. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent quaternary salt formation in piperidine alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of piperidine. Our goal is to help you minimize or prevent the formation of undesired quaternary ammonium salts, a common side reaction that can complicate product purification and reduce yields.
Frequently Asked Questions (FAQs)
Q1: What is quaternary salt formation and why is it a problem in piperidine alkylation?
Quaternary ammonium salt formation is a common side reaction during the N-alkylation of piperidine. After the initial alkylation of the secondary amine to a tertiary amine, a second alkylation can occur on the newly formed tertiary amine. This results in a positively charged quaternary ammonium salt.
This byproduct is often highly water-soluble, making it difficult to separate from the desired mono-alkylated product during aqueous work-ups.[1] This can lead to lower isolated yields and complex purification procedures.
Q2: What are the primary factors that influence the formation of quaternary salts?
Several factors can promote the formation of quaternary salts:
-
Stoichiometry: An excess of the alkylating agent relative to the piperidine increases the likelihood of a second alkylation event.[2]
-
Reaction Rate: If the rate of the second alkylation is comparable to or faster than the first, significant amounts of the quaternary salt will be formed.
-
Basicity: The newly formed N-alkylated piperidine (a tertiary amine) is often more nucleophilic than the starting piperidine (a secondary amine), making it more susceptible to a second alkylation.
-
Reaction Conditions: The choice of solvent, temperature, and the presence of a base can all influence the relative rates of mono- and di-alkylation.[2]
Troubleshooting Guide
Issue 1: Low yield of the desired N-alkylated piperidine and a highly water-soluble byproduct.
This is a classic sign of significant quaternary salt formation.[1] The desired tertiary amine may be trapped in the aqueous layer as its protonated form or as the quaternary salt.
Solutions:
-
Optimize Stoichiometry and Addition Rate:
-
Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent.
-
Add the alkylating agent slowly to the reaction mixture, preferably using a syringe pump. This maintains a low concentration of the alkylating agent and ensures it preferentially reacts with the more abundant starting piperidine.[2]
-
-
Incorporate a Base:
-
The reaction of piperidine with an alkyl halide produces an acid (HX), which can protonate the starting piperidine, rendering it non-nucleophilic and slowing the reaction.[2] Adding a base neutralizes this acid.
-
Weak, non-nucleophilic bases are preferred to minimize side reactions.
-
-
Consider Reductive Amination:
Issue 2: The reaction is very slow or does not go to completion.
This can occur if the piperidine is protonated by the acid generated during the reaction, effectively removing it from the reaction.[2]
Solutions:
-
Add a Base: As mentioned above, a base like K₂CO₃, NaHCO₃, or Hünig's base will neutralize the acid and allow the reaction to proceed.[2]
-
Optimize Solvent and Temperature:
-
Polar aprotic solvents like acetonitrile or DMF are commonly used.[2]
-
Gently heating the reaction can increase the rate, but be cautious as this may also increase the rate of quaternary salt formation.
-
Experimental Protocols
Protocol 1: Controlled Mono-Alkylation using Slow Addition
This protocol minimizes quaternary salt formation by maintaining an excess of piperidine throughout the reaction.
Materials:
-
Piperidine
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Anhydrous acetonitrile
-
Syringe pump
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine in anhydrous acetonitrile.
-
Use a 1.1 equivalent of the alkyl halide relative to the desired amount of product, but ensure piperidine is in overall excess.
-
Using a syringe pump, add the alkyl halide to the stirred piperidine solution over several hours at room temperature.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, remove the acetonitrile by rotary evaporation.
-
To isolate the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.[2]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.
Protocol 2: Alkylation in the Presence of a Base
This protocol uses a base to neutralize the acid formed during the reaction, which can improve the reaction rate.
Materials:
-
Piperidine (1 equivalent)
-
Alkyl halide (1.1 equivalents)
-
N,N-Diisopropylethylamine (Hünig's base) (1.5 equivalents)[2]
-
Anhydrous acetonitrile
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add piperidine, N,N-diisopropylethylamine, and anhydrous acetonitrile.
-
Stir the solution at room temperature.
-
Add the alkyl halide dropwise to the mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up the reaction as described in Protocol 1.
Protocol 3: Reductive Amination
This method is an excellent alternative to direct alkylation for preventing quaternary salt formation.[1][3]
Materials:
-
Piperidine
-
Aldehyde or ketone
-
Reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve piperidine and the aldehyde or ketone in the chosen solvent.
-
Add the reducing agent portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture until the starting materials are consumed (monitor by TLC or GC-MS).
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.
Data Presentation
| Method | Key Reagents | Typical Yields | Potential for Quaternary Salt | Key Advantages |
| Controlled Mono-Alkylation | Piperidine (excess), Alkyl Halide | Moderate to Good | Low | Simple, avoids strong bases |
| Alkylation with Base | Piperidine, Alkyl Halide, Base (e.g., K₂CO₃, Hünig's base) | Good to High | Moderate | Faster reaction rates |
| Reductive Amination | Piperidine, Aldehyde/Ketone, Reducing Agent | Good to High | None | No risk of quaternary salt formation |
Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Logical Flowchart for Method Selection
Caption: A decision-making flowchart for selecting the appropriate piperidine alkylation method.
Experimental Workflow for Controlled Mono-Alkylation
Caption: A step-by-step workflow for the controlled mono-alkylation of piperidine.
References
Optimizing solvent and temperature for "N-Methyl-1-(piperidin-4-YL)methanamine" reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent and temperature for reactions involving N-Methyl-1-(piperidin-4-YL)methanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and efficient method for the synthesis of this compound is through the reductive amination of 1-(piperidin-4-yl)methanamine with formaldehyde. This process involves the formation of an intermediate imine, which is then reduced to the final secondary amine product. Common reducing agents for this reaction include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2][3]
Q2: What are the recommended starting materials and reagents?
A2: The primary starting materials are 1-(piperidin-4-yl)methanamine and formaldehyde (often used as a 37% aqueous solution).[3] The choice of reducing agent is critical, with sodium borohydride being a cost-effective option and sodium triacetoxyborohydride offering milder reaction conditions.[2] An acid catalyst, such as acetic acid, may be used to facilitate imine formation.[3][4]
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through an acid-base liquid-liquid extraction.[5] The basic amine product can be extracted into an organic solvent after basifying the aqueous reaction mixture. If impurities persist, column chromatography can be employed.[6] Additionally, the product can be isolated as a hydrochloride salt by treating the purified amine with HCl.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no product yield | Incomplete imine formation. | Ensure the pH is slightly acidic (around 6) to promote imine formation. The addition of a catalytic amount of acetic acid can be beneficial.[4] If using an aqueous formaldehyde solution, the excess water can inhibit imine formation; consider using paraformaldehyde. |
| Ineffective reduction. | Verify the quality and amount of the reducing agent. Sodium borohydride can decompose in acidic conditions, so it should be added after the imine has formed. Sodium triacetoxyborohydride is more stable in acidic media.[2] | |
| Presence of unreacted starting amine | Insufficient amount of formaldehyde. | Use a slight excess of formaldehyde to drive the reaction towards completion. |
| Reaction time is too short. | Monitor the reaction progress using techniques like TLC or LC-MS to ensure the starting material is fully consumed before workup. | |
| Formation of di-N-methylated (tertiary amine) byproduct | Over-alkylation due to excess formaldehyde and/or strong reducing conditions. | Carefully control the stoichiometry of formaldehyde. A slow, portion-wise addition of the reducing agent can also help to minimize this side reaction.[2] |
| Persistent imine impurity in the final product | Incomplete reduction of the imine intermediate. | Increase the amount of the reducing agent or extend the reaction time.[5] Elevating the temperature moderately (e.g., to 40-50 °C) can also enhance the reduction rate, but should be done cautiously to avoid side reactions. |
| Difficulty in isolating the product during workup | Emulsion formation during acid-base extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
| Product remains in the aqueous layer. | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and facilitate its extraction into the organic solvent. |
Data Presentation: Solvent and Temperature Effects
The choice of solvent and temperature can significantly impact the yield and purity of this compound. The following tables summarize general observations from studies on reductive amination reactions of similar piperidine derivatives.
Table 1: Effect of Solvent on Reductive Amination Yield
| Solvent | Typical Observations | Potential Advantages | Potential Disadvantages |
| Methanol (MeOH) | Commonly used, generally provides good yields.[1] | Good solubility for reactants and borohydride reagents. | Can react with some reducing agents.[5] |
| Dichloromethane (DCM) | Effective for reactions using sodium triacetoxyborohydride.[6] | Inert and easy to remove. | Environmental and health concerns. |
| Acetonitrile (ACN) | Often used in N-alkylation of piperidines.[7] | Good solvent for a range of reactants. | Can be more expensive than other options. |
| Dimethylformamide (DMF) | Used for challenging alkylations, often with a base like K₂CO₃.[7] | High boiling point allows for a wider temperature range. | Difficult to remove during workup. |
| Water | Can be used, especially with aqueous formaldehyde, but may hinder imine formation.[3] | Environmentally friendly. | Can lead to hydrolysis of the imine intermediate.[3] |
Table 2: Effect of Temperature on Reaction Outcome
| Temperature Range | Typical Observations | Potential Advantages | Potential Disadvantages |
| 0 °C to Room Temperature (20-25 °C) | Most common for reductive amination with borohydride reagents.[1][8] | Minimizes side reactions and over-alkylation. | Reaction may be slow. |
| Elevated Temperatures (40-70 °C) | Can increase the rate of both imine formation and reduction.[7] | Shorter reaction times. | Increased risk of byproduct formation, including over-alkylation.[7] |
| High Temperatures (>80 °C) | Generally not recommended for this type of reductive amination. | May be necessary for less reactive substrates. | Significant potential for decomposition and side reactions.[9] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Borohydride
-
Imine Formation:
-
Dissolve 1-(piperidin-4-yl)methanamine (1 equivalent) in methanol.
-
Add aqueous formaldehyde (1.1 equivalents) to the solution.
-
If necessary, add a catalytic amount of acetic acid to adjust the pH to ~6.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Adjust the pH of the remaining aqueous solution to >10 with a base (e.g., NaOH).
-
Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Further purification can be achieved by column chromatography or by forming the hydrochloride salt.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via reductive amination.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 9. US3154553A - Methylation of piperazines - Google Patents [patents.google.com]
Technical Support Center: "N-Methyl-1-(piperidin-4-YL)methanamine" Reaction Scale-Up
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the reaction scale-up for the synthesis of "N-Methyl-1-(piperidin-4-YL)methanamine". The primary focus is on the common and efficient reductive amination pathway.
Synthesis Overview: Reductive Amination Workflow
The synthesis of this compound is commonly achieved via a one-pot reductive amination. This process involves the reaction of a piperidine precursor with a methylamine source to form an intermediate imine (or iminium ion), which is subsequently reduced in-situ to the desired secondary amine.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide for Scale-Up
Scaling a reaction from the lab bench to a pilot plant or manufacturing setting often introduces new challenges. This guide addresses the most common issues encountered during the scale-up of this reductive amination.
| Problem / Question | Potential Root Causes | Recommended Solutions & Actions |
| Low or Stalled Conversion | 1. Inefficient Imine Formation: Incorrect pH, presence of excess water.[1] 2. Degraded Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive and its potency can decrease over time.[2][3] 3. Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients. 4. Low Temperature: Reaction may be too slow at the scaled-up volume if heating is not efficient. | 1. pH Control: Ensure the reaction medium is mildly acidic (pH ~5-6) to facilitate imine formation without fully protonating the amine.[1] 2. Reagent Quality: Use a fresh, properly stored lot of STAB. Consider titrating the reagent to determine its true potency before use.[2] 3. Agitation Study: Ensure the stirrer speed and design are adequate for the vessel size to maintain a homogeneous mixture. 4. Temperature Monitoring: Use calibrated temperature probes and ensure the reactor's heating jacket is functioning correctly to maintain the target temperature. |
| Increased Impurity Profile | 1. Over-alkylation: The product amine reacts with another molecule of the aldehyde. 2. Aldehyde Reduction: The reducing agent reduces the starting aldehyde to an alcohol, especially if a less selective agent like NaBH4 is used without pre-forming the imine.[4] 3. Thermal Degradation: Local hotspots due to poor heat dissipation can cause decomposition of reactants or products. | 1. Stoichiometry & Addition Control: Use a slight excess of the amine. Add the aldehyde slowly to the mixture of amine and reducing agent to keep its instantaneous concentration low. 2. Selective Reducing Agent: Use a mild and selective reducing agent like STAB or NaBH3CN, which preferentially reduces the iminium ion over the carbonyl.[3][5] 3. Heat Management: Control the addition rate of reagents to manage the exotherm. Ensure the reactor has sufficient cooling capacity. |
| Poor Thermal Control / Runaway Reaction | 1. Exothermic Nature: The reduction of the iminium ion is exothermic. This is more pronounced at scale due to a lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.[6][7] 2. Rapid Reagent Addition: Adding the reducing agent or aldehyde too quickly can release heat faster than the cooling system can remove it. | 1. Thermal Hazard Assessment: Before scale-up, perform calorimetric studies (e.g., RC1, DSC) to understand the heat of reaction and the rate of heat evolution. 2. Controlled Addition: Implement a slow, controlled addition (semi-batch process) of the limiting or most reactive reagent (often the reducing agent) using a dosing pump. 3. Cooling Capacity: Ensure the reactor's cooling jacket and coolant flow rate are sufficient to handle the predicted heat load. |
| Difficult Work-up & Isolation | 1. Emulsion Formation: Vigorous mixing during aqueous quench and extraction can lead to stable emulsions, especially at a large scale. 2. Product Isolation: The product may be highly soluble in the aqueous phase, particularly as a salt, leading to low recovery. 3. Residual Metals/Boron Salts: Difficulty in removing byproducts from the reducing agent or catalysts (if used). | 1. Quench & Extraction: Add the quenching solution slowly with controlled agitation. Use brine washes to help break emulsions. Consider a solvent swap to a more suitable extraction solvent. 2. pH Adjustment & Extraction: Carefully adjust the pH of the aqueous layer to >10-12 to ensure the amine is in its free base form, maximizing its solubility in organic solvents for extraction. 3. Filtration/Washes: Filter the crude product solution through a pad of celite or silica gel to remove inorganic salts. Multiple aqueous washes can help remove water-soluble impurities. |
Data Presentation: Lab vs. Pilot Scale Comparison
This table illustrates typical changes in parameters and outcomes when scaling up the reaction.
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Starting Aldehyde | 100 g (1.0 eq) | 10.0 kg (1.0 eq) | Ensure consistent purity and form (e.g., hydration level) of raw materials. |
| Methylamine HCl | 1.1 eq | 1.1 eq | Stoichiometry must be precisely maintained. |
| NaBH(OAc)3 (STAB) | 1.3 eq | 1.2 - 1.3 eq | Potency of STAB is critical; may need to adjust based on lot analysis.[2] |
| Solvent (DCM) | 1 L (10 vol) | 100 L (10 vol) | Ensure adequate mixing and heat transfer; consider solvent boiling point vs. reaction temp. |
| Addition Time (STAB) | 30 minutes (portion-wise) | 2 - 4 hours (via pump) | Critical for safety. Slow addition is necessary to control the exotherm. |
| Reaction Temperature | 20-25 °C | 20-25 °C (with jacket cooling) | Internal temperature must be monitored closely; jacket temperature may need to be lower. |
| Reaction Time | 4 hours | 6 - 8 hours | Mass transfer limitations can slow down the reaction at a larger scale. |
| Typical Yield | 85% | 75 - 82% | Yields often decrease slightly on scale-up due to transfer losses and work-up inefficiencies. |
| Typical Purity (Crude) | 95% | 90 - 94% | Slower heat/mass transfer can lead to a slight increase in side products. |
Key Experimental Protocol (Illustrative)
This protocol describes a typical lab-scale procedure for reductive amination using sodium triacetoxyborohydride (STAB). It should be adapted and optimized for specific equipment and scales.
Objective: To synthesize N-Boc-N-Methyl-1-(piperidin-4-YL)methanamine.
Materials:
-
1-Boc-piperidine-4-carbaldehyde (1 eq)
-
Methylamine hydrochloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.3 eq)
-
Dichloromethane (DCM) (10 volumes)
-
Saturated Sodium Bicarbonate (NaHCO3) solution
-
Water & Brine
Procedure:
-
Setup: Equip a clean, dry reactor with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Charge Reactants: Charge 1-Boc-piperidine-4-carbaldehyde, methylamine hydrochloride, and DCM to the reactor.
-
Base Addition: Cool the mixture to 0-5 °C and slowly add triethylamine (TEA). Stir the resulting slurry for 1 hour at room temperature to allow for imine formation.
-
Reduction: Cool the reaction mixture back to 0-5 °C. Add STAB portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Quench: Slowly and carefully add saturated NaHCO3 solution to the reaction mixture at 0-10 °C to quench excess reducing agent and neutralize acids.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude Boc-protected product, which can be purified further or carried directly to the deprotection step.
Scale-Up Troubleshooting Flowchart
This diagram provides a logical decision-making process for addressing common scale-up issues.
Caption: A decision tree for troubleshooting common scale-up problems.
Frequently Asked Questions (FAQs)
Q1: We are considering switching from STAB to catalytic hydrogenation for a greener process. What are the main scale-up challenges with that approach? A: Catalytic hydrogenation is an excellent alternative but presents its own challenges. Key issues include: 1) Catalyst Handling: Pyrophoric catalysts (like Palladium on Carbon) require specialized handling procedures. 2) Mass Transfer: Efficient mixing is needed to ensure good contact between the hydrogen gas, the liquid reaction phase, and the solid catalyst. 3) Heat Removal: Hydrogenations are often highly exothermic.[6] 4) Catalyst Filtration: Complete removal of the solid catalyst post-reaction can be difficult at a large scale.
Q2: Can I use the Eschweiler-Clarke reaction to synthesize this compound? A: Yes, the Eschweiler-Clarke reaction (using formaldehyde and formic acid) is a classic method for methylating amines and is a viable alternative.[8] On a large scale, the main challenges are: 1) Gas Evolution: The reaction produces a significant amount of carbon dioxide, which must be safely vented from the reactor.[9] 2) Temperature Control: The reaction is often run at elevated temperatures (near boiling), requiring a reactor capable of handling these conditions safely.[8] 3) Byproducts: The work-up must effectively remove excess formic acid.
Q3: My crude product is a viscous oil that is difficult to handle and purify. What are my options at a 20 kg scale? A: This is a common issue with amine products. Consider converting the crude free-base into a crystalline salt (e.g., hydrochloride or succinate). This often results in a stable, easy-to-handle solid that can be isolated by filtration and purified by recrystallization. The salt can then be used directly or converted back to the free base in a subsequent step if required.
Q4: We noticed the reaction time increased from 4 hours at 100g scale to 10 hours at 10kg scale, even at the same temperature. Why? A: This is likely due to mass transfer limitations. In a larger reactor, the efficiency of mixing per unit volume can be lower. This means it takes longer for the reactant molecules to find each other and react. You may need to increase the agitation speed (within safe limits for your equipment) or evaluate if the impeller design is suitable for the scale and viscosity of the reaction mixture.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. (156e) A Quantitative Assay of Sodium Triacetoxyborohydride | AIChE [proceedings.aiche.org]
- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. researchgate.net [researchgate.net]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
Technical Support Center: Production of N-Methyl-1-(piperidin-4-YL)methanamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Methyl-1-(piperidin-4-YL)methanamine. The focus is on identifying and mitigating common impurities that arise during production, particularly through reductive amination methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound via reductive amination with formaldehyde?
A1: The most prevalent impurities are typically unreacted starting material, 1-(piperidin-4-YL)methanamine, and the over-methylated byproduct, N,N-dimethyl-1-(piperidin-4-YL)methanamine. The formation of the tertiary amine is a common issue in the methylation of primary amines.
Q2: Why is the formation of the tertiary amine, N,N-dimethyl-1-(piperidin-4-YL)methanamine, often favored in the Eschweiler-Clarke reaction?
A2: In the Eschweiler-Clarke reaction, the initially formed secondary amine can react further with formaldehyde to form another iminium ion, which is then reduced to the tertiary amine. This subsequent reaction is often kinetically favorable, and if an excess of formaldehyde and formic acid is used, the formation of the tertiary amine can be significant.[1][2][3][4]
Q3: Can quaternary ammonium salts be formed as impurities in the Eschweiler-Clarke reaction?
A3: No, the mechanism of the Eschweiler-Clarke reaction prevents the formation of quaternary ammonium salts. The reaction stops at the tertiary amine stage because a tertiary amine cannot form an imine or iminium ion with formaldehyde, which is a necessary intermediate for methylation to occur.[1]
Q4: What analytical techniques are recommended for identifying and quantifying impurities in the final product?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both the identification and quantification of volatile amine impurities such as the starting material, the desired product, and the over-methylated byproduct.[5][6][7] High-Performance Liquid Chromatography (HPLC) with a suitable detector can also be employed, particularly for less volatile impurities.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Material in the Final Product
-
Question: After purification, I still observe a significant amount of the starting material, 1-(piperidin-4-YL)methanamine, in my product. What could be the cause and how can I resolve this?
-
Answer: The presence of unreacted starting material suggests an incomplete reaction. This can be due to several factors:
-
Insufficient Reagents: The molar ratio of formaldehyde and the reducing agent (e.g., formic acid or sodium borohydride) may be too low.
-
Suboptimal Reaction Temperature: The reaction may not have been heated sufficiently or for a long enough duration to drive it to completion.
-
Poor Quality Reagents: Degradation of formaldehyde or the reducing agent can lead to lower reactivity.
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Gradually increase the molar equivalents of formaldehyde and the reducing agent. It is advisable to perform small-scale experiments to determine the optimal ratio.
-
Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.
-
Ensure Reagent Quality: Use fresh, high-purity formaldehyde and reducing agents.
-
Issue 2: High Levels of Over-Methylated Impurity
-
Question: My final product is contaminated with a significant amount of N,N-dimethyl-1-(piperidin-4-YL)methanamine. How can I minimize the formation of this byproduct?
-
Answer: The formation of the tertiary amine is a common challenge. To favor the formation of the desired secondary amine, consider the following:
-
Control Stoichiometry: Carefully control the molar ratio of formaldehyde to the primary amine. Using a slight excess of the amine relative to formaldehyde can help minimize over-methylation.
-
Choice of Reducing Agent: While formic acid is common in the Eschweiler-Clarke reaction, other reducing agents like sodium triacetoxyborohydride (STAB) can offer better selectivity for mono-methylation in some cases.[8]
-
Reaction Conditions: Lowering the reaction temperature may help to control the rate of the second methylation step more effectively than the first.
Troubleshooting Steps:
-
Adjust Molar Ratios: Systematically vary the molar ratio of the primary amine to formaldehyde in a series of small-scale reactions to find the optimal balance that maximizes the yield of the secondary amine while minimizing the tertiary amine.
-
Explore Alternative Reducing Agents: Consider replacing formic acid with sodium triacetoxyborohydride or sodium cyanoborohydride, which are known for their milder and more selective reducing properties in reductive aminations.[8][9][10]
-
Temperature Study: Perform the reaction at different temperatures (e.g., room temperature, 50°C, 80°C) to assess the impact on the product distribution.
-
Data Presentation
Table 1: Effect of Reagent Stoichiometry on Product Distribution
| Molar Ratio (Amine:Formaldehyde:Formic Acid) | Conversion of Starting Material (%) | Yield of this compound (%) | Impurity: N,N-dimethyl-1-(piperidin-4-YL)methanamine (%) |
| 1 : 1.1 : 1.1 | 85 | 70 | 15 |
| 1 : 1.5 : 1.5 | 95 | 65 | 30 |
| 1 : 2.2 : 2.2 | >99 | 40 | 60 |
| 1.2 : 1 : 1.1 | 90 | 80 | 10 |
Note: These are representative data and actual results may vary depending on specific reaction conditions.
Table 2: Comparison of Different Reducing Agents
| Reducing Agent | Reaction Temperature (°C) | Reaction Time (h) | Selectivity for Secondary Amine |
| Formic Acid | 100 | 6 | Moderate |
| Sodium Borohydride | 25-50 | 12 | Moderate to Good |
| Sodium Cyanoborohydride | 25 | 24 | Good |
| Sodium Triacetoxyborohydride | 25 | 12 | Good to Excellent |
Experimental Protocols
1. Synthesis of this compound via Eschweiler-Clarke Reaction
-
Materials:
-
1-(piperidin-4-yl)methanamine
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (for basification)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(piperidin-4-yl)methanamine (1 equivalent).
-
Add formic acid (2.2 equivalents) to the flask while cooling in an ice bath.
-
Slowly add formaldehyde solution (2.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 6-8 hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 12.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
2. Purification by Fractional Distillation
-
Apparatus: A fractional distillation setup with a Vigreux column.
-
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude product in the distillation flask.
-
Slowly heat the flask and collect the fractions at their respective boiling points under reduced pressure. The boiling points of the components are:
-
1-(piperidin-4-yl)methanamine: ~203°C at atmospheric pressure.
-
This compound: Expected to be slightly higher than the starting material.
-
N,N-dimethyl-1-(piperidin-4-YL)methanamine: Expected to be higher than the mono-methylated product.
-
-
Collect the fraction corresponding to the desired product.
-
3. Impurity Profiling by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Sample Preparation: Dilute a small amount of the purified product in a suitable solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 40-400
-
-
Data Analysis: Identify the peaks corresponding to the starting material, product, and over-methylated impurity based on their retention times and mass spectra. Quantify the impurities by comparing their peak areas to that of the main product.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for impurity reduction.
Caption: Overall experimental workflow for synthesis and analysis.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. mdpi.com [mdpi.com]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl-1-(piperidin-4-YL)methanamine. The focus is on overcoming poor reactivity often encountered during its derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor reactivity of this compound in derivatization reactions?
A1: The primary reason for the poor reactivity of this compound is steric hindrance. The molecule is a secondary amine with a methyl group on the nitrogen and is attached to a piperidine ring, which can restrict access to the nitrogen's lone pair of electrons. This steric bulk can hinder the approach of electrophiles in reactions like acylation and the formation of the iminium ion in reductive amination.
Q2: Which derivatization reactions are most commonly affected by the poor reactivity of this amine?
A2: The most common reactions where poor reactivity is observed are:
-
Acylation (Amide Bond Formation): Reaction with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) can be sluggish.
-
Reductive Amination: The initial condensation with aldehydes or ketones to form an iminium ion can be slow and inefficient.
-
Urea and Carbamate Formation: Reactions with isocyanates or chloroformates can also be hindered.
Q3: Are there any specific safety precautions to consider when working with this compound and its derivatization reagents?
A3: Yes, standard laboratory safety precautions should always be followed. Specifically:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Many derivatization reagents, such as acid chlorides, isocyanates, and some reducing agents, are corrosive, toxic, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Quench reactive reagents appropriately before disposal.
Q4: How can I improve the solubility of this compound in organic solvents?
A4: this compound is generally soluble in a range of polar and non-polar organic solvents. If you encounter solubility issues, consider the following:
-
Use of more polar aprotic solvents like DMF or NMP.
-
Gentle warming of the reaction mixture.
-
For reactions in less polar solvents, the use of a co-solvent might be beneficial.
-
In some cases, the salt form of the amine may have different solubility properties which could be exploited in a workup procedure, but the free base is required for most derivatization reactions.
Troubleshooting Guides
Poor Yield in Acylation (Amide Bond Formation)
Problem: Low conversion to the desired amide when reacting this compound with an acid chloride, anhydride, or carboxylic acid.
Troubleshooting Strategies:
| Strategy | Parameter | Recommended Change | Expected Outcome |
| Increase Reagent Reactivity | Acylating Agent | Switch from a carboxylic acid/coupling agent to an acid chloride or anhydride. | Increased electrophilicity of the acylating agent can overcome the low nucleophilicity of the hindered amine. |
| Optimize Reaction Conditions | Temperature | Increase the reaction temperature (e.g., from room temperature to 50-80 °C). | Provides the necessary activation energy to overcome the steric hindrance. |
| Solvent | Use a polar aprotic solvent like DMF or NMP. | Can help to solvate the transition state and improve reaction rates. | |
| Utilize a Catalyst | Catalyst | Add a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts. | DMAP forms a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the hindered amine.[1] |
| Alternative Coupling Agents | Coupling Agent | For carboxylic acids, use more potent coupling agents like HATU or HBTU in combination with a non-nucleophilic base like DIPEA. | These reagents are highly effective for forming amide bonds with hindered amines.[1] |
Disclaimer: The quantitative data in the tables are illustrative and based on general principles for reactions with sterically hindered amines. Actual results may vary.
Low Conversion in Reductive Amination
Problem: Inefficient formation of the desired tertiary amine when reacting this compound with an aldehyde or ketone.
Troubleshooting Strategies:
| Strategy | Parameter | Recommended Change | Expected Outcome |
| Optimize Iminium Ion Formation | pH | Maintain a weakly acidic pH (around 4-6). | Catalyzes the dehydration of the hemiaminal intermediate to the iminium ion without protonating the amine starting material. |
| Water Removal | Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus for azeotropic water removal. | Drives the equilibrium towards the formation of the iminium ion. | |
| Select an Appropriate Reducing Agent | Reducing Agent | Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). | These reagents selectively reduce the iminium ion in the presence of the carbonyl starting material.[2] |
| Change the Reaction Sequence | Procedure | Perform a two-step reaction: first, form the iminium ion, then add the reducing agent. | Can improve yields by allowing for complete formation of the iminium ion before reduction. |
| Increase Reactant Concentration | Stoichiometry | Use a slight excess of the aldehyde or ketone. | Can shift the equilibrium towards the iminium ion intermediate. |
Experimental Protocols
Protocol 1: Acylation using an Acid Chloride
This protocol describes a general procedure for the acylation of this compound with an acid chloride.
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol provides a general method for the reductive amination of this compound with an aldehyde.
-
Preparation: To a stirred solution of this compound (1.0 eq) and the aldehyde (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for poor reactivity in derivatization.
Caption: Hypothetical signaling pathway involving a derivative as a GPCR ligand.
References
"N-Methyl-1-(piperidin-4-YL)methanamine" synthesis workup and extraction issues
Technical Support Center: Synthesis of N-Methyl-1-(piperidin-4-YL)methanamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis, workup, and extraction of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am getting a very low yield in my reductive amination reaction. What are the common causes and how can I improve it?
A1: Low yields in reductive amination are a frequent issue. Here are several factors to investigate:
-
Imine Formation: The initial formation of the imine or iminium ion is crucial. This step is often acid-catalyzed. If you are not using an acid catalyst like acetic acid, consider adding a small amount (e.g., 1% in your solvent).[1] The reaction may also benefit from allowing the aldehyde/ketone and amine to stir together for a period (e.g., 1-2 hours) before adding the reducing agent to ensure complete imine formation.[1][2]
-
Choice of Reducing Agent: The reducing agent must be chosen carefully.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and common reagent for one-pot reductive aminations. It is sensitive to water and not very compatible with methanol, so solvents like dichloromethane (DCM) or dichloroethane (DCE) are preferred.[3]
-
Sodium Borohydride (NaBH₄): This reagent can also reduce the starting aldehyde or ketone. To avoid this, the imine should be fully formed before the addition of NaBH₄.[3][4] It is typically used in alcoholic solvents like methanol or ethanol.[3]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is useful because it is selective for the iminium ion over the ketone/aldehyde, reducing the likelihood of side reactions.[4] It is not sensitive to water and is often used in methanol.[3]
-
-
Reaction Conditions: Reductive aminations are not typically highly moisture-sensitive, but using anhydrous solvents can sometimes improve yields.[2] Ensure your starting materials are pure. The stoichiometry is also important; using a slight excess of one reagent (often the less valuable one) can drive the reaction to completion.[2]
-
Byproduct Formation: A common byproduct is the tertiary amine formed from dialkylation of the primary amine. Using the amine in excess can help minimize this.[2]
Q2: During the aqueous workup, I'm struggling with a persistent emulsion. How can I break it?
A2: Emulsion formation is common when working with amines, which can act as surfactants. Here are several techniques to resolve this:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Change in pH: Drastically changing the pH of the aqueous layer by adding a strong acid or base can sometimes destabilize the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to break it up.
-
Patience and Separation: Sometimes, allowing the mixture to stand for an extended period in a separatory funnel will allow the layers to separate. Gentle swirling or rocking of the funnel, rather than vigorous shaking, can also help prevent emulsion formation in the first place.
Q3: My final product is impure. What are the likely side products and what is the best purification strategy?
A3: Impurities often stem from unreacted starting materials or side reactions.
-
Common Impurities:
-
Unreacted aldehyde/ketone or amine.
-
The alcohol resulting from the reduction of the starting aldehyde/ketone.[2]
-
Over-alkylated products (tertiary amine).
-
-
Purification Strategy:
-
Acid/Base Extraction: An acid/base workup is a very effective way to purify amines.[5] Dissolve the crude product in an organic solvent (like DCM or EtOAc) and wash with an acidic solution (e.g., 1M HCl). The amine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.[5]
-
Column Chromatography: If acid/base extraction is insufficient, column chromatography is a standard method for purification.[6] A common eluent system for amines is a gradient of methanol in dichloromethane (DCM), often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1%) to prevent the product from streaking on the silica gel.
-
Experimental Protocols
Representative Protocol: Reductive Amination Synthesis
This protocol describes a common method for the synthesis of this compound via reductive amination of N-Boc-4-piperidinecarboxaldehyde with methylamine, followed by deprotection.
Step 1: Reductive Amination
-
To a solution of N-Boc-4-piperidinecarboxaldehyde (1.0 eq) in an appropriate solvent such as dichloromethane (DCM) or methanol (MeOH) (approx. 0.1-0.5 M), add a solution of methylamine (1.1-1.5 eq, e.g., as a solution in THF or water).
-
If the reaction is slow, add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the chosen reducing agent portion-wise. For example, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) if in DCM, or Sodium Borohydride (NaBH₄, 1.2-1.5 eq) if in MeOH.[3]
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
Step 2: Workup and Extraction
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water.
-
If the solvent is water-miscible (like MeOH), remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
Step 3: Boc Deprotection
-
Dissolve the crude N-Boc-N-methyl-1-(piperidin-4-yl)methanamine in a solvent like dichloromethane (DCM).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, e.g., 10-20% in DCM) or a solution of HCl in dioxane.[7]
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
Step 4: Final Purification
-
Dissolve the residue in a minimal amount of water.
-
Basify the solution to a pH > 12 with a strong base (e.g., 6M NaOH).
-
Extract the free amine into an organic solvent (e.g., DCM or EtOAc) (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound. Further purification can be done by distillation or chromatography if needed.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Key Characteristics | Citations |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ / STAB | DCE, DCM, THF | Mild and selective; allows for one-pot reactions. Water-sensitive. | [3] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Stronger reducer; can reduce starting aldehyde/ketone. Best added after imine formation. | [3][4] |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH | Selective for iminium ions over aldehydes/ketones. Not water-sensitive. | [3][4] |
Visualizations
Experimental Workflow
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Piperidine Analogs in CNS Research: From Simple Scaffolds to Potent Neuromodulators
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of centrally acting drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a wide array of CNS targets. This guide provides a comparative overview of N-Methyl-1-(piperidin-4-YL)methanamine, a simple piperidine derivative, and several classes of well-characterized piperidine analogs that have led to blockbuster drugs for treating pain, psychosis, and depression. While specific experimental data for this compound in the public domain is limited, its structural motif as a 4-substituted piperidine serves as a foundational scaffold. This guide will, therefore, focus on comparing this basic structure to more complex and pharmacologically profiled analogs, providing quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a versatile chemical intermediate.[1] Its structure features a piperidine ring with a methylaminomethyl substituent at the 4-position. This compound is primarily utilized as a building block in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[1] While direct pharmacological data is scarce in publicly available literature, its 4-aminomethylpiperidine core is a key pharmacophore in a variety of biologically active compounds, including analgesics.[1]
Comparative Analysis of Piperidine Analogs
To illustrate the diverse pharmacological profiles achievable from the piperidine scaffold, this guide focuses on three classes of 4-substituted piperidine analogs with profound CNS effects:
-
4-Phenylpiperidines (Opioid Analgesics): Represented by Pethidine (Meperidine) , these compounds are characterized by a phenyl group at the 4-position and are potent agonists of the µ-opioid receptor, leading to strong analgesic effects.
-
Butyrophenones (Antipsychotics): Represented by Haloperidol , these analogs feature a more complex substituent at the piperidine nitrogen and a 4-phenyl group, exhibiting high affinity for dopamine D2 receptors, which is central to their antipsychotic activity.
-
Phenylpiperidines (Selective Serotonin Reuptake Inhibitors - SSRIs): Represented by Paroxetine , this class incorporates a 4-fluorophenyl group and an aryloxymethyl substituent, leading to high-affinity and selective inhibition of the serotonin transporter (SERT), the basis for its antidepressant and anxiolytic effects.
Quantitative Data Comparison
The following tables summarize the receptor binding affinities and in vivo efficacy of the selected piperidine analogs.
Table 1: Receptor Binding Affinities (Ki in nM)
| Compound | Primary Target | Ki (nM) | Secondary Targets | Ki (nM) |
| Pethidine | µ-Opioid Receptor | >100[2][3] | - | - |
| Haloperidol | Dopamine D2 Receptor | 0.66 - 2.84[4] | α1-adrenergic receptor | 0.42 (ED50, mg/kg)[5] |
| Paroxetine | Serotonin Transporter (SERT) | 0.05 - 1.1[6][7] | Muscarinic ACh Receptor | 42[7] |
| This compound | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: In Vivo Behavioral Effects
| Compound | Primary CNS Effect | Animal Model | Key Finding |
| Pethidine | Analgesia | Hot Plate Test (Mice) | Increased latency to thermal stimulus response.[8] |
| Haloperidol | Antipsychotic-like | Prepulse Inhibition (PPI) of Acoustic Startle (Humans/Rodents) | Attenuation of sensorimotor gating deficits.[2][9] |
| Paroxetine | Antidepressant-like | Forced Swim Test (Mice) | Decreased immobility time.[10] |
| This compound | Not Reported | Not Reported | Not Reported |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for understanding the comparative pharmacology of these piperidine analogs.
Figure 1: Simplified signaling pathways for Pethidine, Haloperidol, and Paroxetine.
Figure 2: General workflow for a competitive radioligand binding assay.
Figure 3: General workflow for an in vivo behavioral experiment in rodents.
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor (Haloperidol)
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Rat striatal tissue homogenate (source of D2 receptors).
-
[3H]-Spiperone or [3H]-Raclopride (radioligand).
-
Haloperidol (as a reference compound) and test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In test tubes, combine the membrane preparation, a fixed concentration of the radioligand (e.g., at its Kd value), and varying concentrations of the test compound or reference compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., unlabeled haloperidol).
-
Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 value, from which the Ki value can be calculated.
Hot Plate Test for Analgesia (Pethidine)
Objective: To assess the analgesic properties of a compound by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent cylinder to confine the animal on the hot plate.
-
Test animals (e.g., male BALB/c mice).
-
Pethidine (as a reference compound) and test compounds.
-
Vehicle control (e.g., saline).
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least one hour before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and start a timer.[8] Observe the mouse for nociceptive responses, such as licking a hind paw or jumping. Record the latency to the first response. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[8]
-
Drug Administration: Administer the test compound, reference drug (e.g., pethidine at a specific dose), or vehicle to the mice via a specified route (e.g., intraperitoneal injection).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group. A significant increase in response latency indicates an analgesic effect. Data are often expressed as the percentage of maximum possible effect (%MPE).
Forced Swim Test for Antidepressant-like Activity (Paroxetine)
Objective: To evaluate the antidepressant-like properties of a compound by measuring the duration of immobility in an inescapable swimming task.
Materials:
-
Cylindrical water tanks (e.g., 25 cm tall, 10 cm diameter).
-
Water maintained at a specific temperature (e.g., 23-25°C).
-
Test animals (e.g., male C57BL/6 mice).
-
Paroxetine (as a reference compound) and test compounds.
-
Vehicle control (e.g., saline).
-
Video recording equipment (optional but recommended for scoring).
Procedure:
-
Pre-test Session (optional but common): On the first day, place each mouse individually into the water-filled cylinder for a 15-minute session. This is done to induce a stable level of immobility on the test day. After the session, remove the mice, dry them, and return them to their home cages.
-
Drug Administration: Administer the test compound, reference drug (e.g., paroxetine at a specific dose), or vehicle at a specified time before the test session (e.g., 30-60 minutes).
-
Test Session: On the second day, place the mice back into the water-filled cylinders for a 5- or 6-minute test session.[10]
-
Behavioral Scoring: During the last 4 minutes of the test session, score the duration of immobility. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., climbing, swimming) and is characterized by floating with only minor movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility in the drug-treated groups to the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Conclusion
The piperidine scaffold is a remarkably versatile platform in CNS drug discovery. While the specific pharmacological profile of this compound remains to be fully elucidated in the public domain, its structural simplicity highlights the foundational nature of the 4-substituted piperidine core. Through strategic modifications, as exemplified by pethidine, haloperidol, and paroxetine, this core can be elaborated to achieve high potency and selectivity for a diverse range of critical CNS targets, including opioid receptors, dopamine receptors, and neurotransmitter transporters. The comparative data and standardized protocols provided in this guide are intended to serve as a valuable resource for researchers engaged in the exploration and development of novel piperidine-based CNS therapies. Further investigation into the pharmacological properties of simpler analogs like this compound could provide deeper insights into the fundamental structure-activity relationships that govern the interaction of piperidine derivatives with their biological targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 4. The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Structure-based exploration and pharmacological evaluation of N-substituted piperidin-4-yl-methanamine CXCR4 chemokine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. mdpi.com [mdpi.com]
- 10. 4-Piperidin-4-ylidenemethyl-benzamides as δ-opioid receptor agonists for CNS indications: identifying clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Routes to N-Methyl-1-(piperidin-4-YL)methanamine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
N-Methyl-1-(piperidin-4-YL)methanamine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. This guide provides a comparative analysis of the most common synthetic strategies for this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Executive Summary of Synthesis Routes
Three primary synthetic strategies for the preparation of this compound have been evaluated:
-
Reductive Amination of a Piperidone Precursor: This approach involves the reaction of a 4-substituted piperidone with methylamine in the presence of a reducing agent. It offers a convergent and potentially high-yielding route.
-
N-Alkylation of a Primary Amine: This classic method introduces the N-methyl group in the final step via alkylation of the corresponding primary amine, 4-(aminomethyl)piperidine.
-
Reduction of an Amide Precursor: This route utilizes the reduction of 1-methylisonipecotamide to the desired amine, typically with a strong reducing agent like lithium aluminum hydride.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Reductive Amination | Route 2: N-Alkylation (Eschweiler-Clarke) | Route 3: Amide Reduction |
| Starting Material | 1-Methyl-4-piperidone | 4-(Aminomethyl)piperidine | 1-Methylisonipecotamide |
| Key Reagents | Methylamine, Ti(OiPr)₄, NaBH₄ | Formaldehyde, Formic Acid | Lithium Aluminum Hydride (LAH) |
| Yield | High (Typical) | High (Typical) | 11%[1] |
| Reaction Time | ~8 hours | Not specified | 25.5 hours[1] |
| Purity | High | High | Chromatographic purification required[1] |
| Scalability | Good | Good | Moderate (due to LAH handling) |
| Key Advantages | Convergent, good yield | Mild conditions, readily available reagents | Direct conversion of an amide |
| Key Disadvantages | Requires synthesis of the piperidone | Potential for over-methylation (not observed in this specific method) | Very low yield, requires hazardous reagent (LAH) |
Visualizing the Synthetic Pathways
To illustrate the logical flow of each synthetic approach, the following diagrams have been generated.
Caption: Overview of the three main synthetic routes to this compound.
Detailed Experimental Protocols
Route 1: Reductive Amination of 1-Methyl-4-piperidone
This method represents a highly efficient and widely applicable approach for the synthesis of N-methyl secondary amines.[2]
Experimental Workflow:
Caption: Step-by-step workflow for the reductive amination synthesis.
Protocol:
-
To a solution of 1-methyl-4-piperidone (1 equivalent) in methanol, add a commercially available solution of methylamine (2M in methanol, 1.2 equivalents).
-
To this mixture, add titanium(IV) isopropoxide (1.2 equivalents) and stir at room temperature for 5-6 hours.
-
Cool the reaction mixture in an ice bath and add solid sodium borohydride (1.5 equivalents) portion-wise.
-
Allow the reaction to stir for an additional 2 hours at room temperature.
-
Carefully quench the reaction by the dropwise addition of water.
-
Extract the aqueous layer with diethyl ether.
-
For purification, extract the combined organic layers with 2M hydrochloric acid.
-
Make the acidic aqueous layer alkaline (pH > 10) with aqueous NaOH and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and concentrate in vacuo to afford the pure this compound.
Route 2: N-Alkylation of 4-(Aminomethyl)piperidine (Eschweiler-Clarke Reaction)
The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formic acid and formaldehyde.
Experimental Workflow:
Caption: Step-by-step workflow for the N-alkylation synthesis via the Eschweiler-Clarke reaction.
Protocol:
While a specific high-yield protocol for the target molecule was not found in the literature, a general procedure for the Eschweiler-Clarke reaction is as follows. Researchers should optimize conditions for their specific substrate.
-
To a flask containing 4-(aminomethyl)piperidine (1 equivalent), add an excess of formic acid (e.g., 3-5 equivalents).
-
Add an excess of aqueous formaldehyde solution (e.g., 3-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully make it basic by the addition of a concentrated sodium hydroxide solution.
-
Extract the product into an appropriate organic solvent (e.g., dichloromethane or diethyl ether).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the product. Further purification by distillation or chromatography may be necessary.
Route 3: Reduction of 1-Methylisonipecotamide
This route provides a direct conversion from a commercially available amide, but the reported yield is notably low, making it less favorable for large-scale synthesis.
Experimental Workflow:
Caption: Step-by-step workflow for the amide reduction synthesis.
Protocol: [1]
-
In a flask under a nitrogen atmosphere, prepare a stirred slurry of lithium aluminum hydride (1.8 g, 47.5 mmoles) in anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the slurry to 0°C and add a solution of 1-methylisonipecotamide (6.75 g, 47.5 mmoles) in anhydrous THF (350 mL) in portions.
-
Stir the resulting mixture at 0°C for 30 minutes and then heat at 66°C for 25 hours under nitrogen.
-
Cool the reaction mixture to 0°C and quench by the sequential dropwise addition of distilled water (1.88 mL), 20% aqueous sodium hydroxide (1.42 mL), and finally distilled water (6.75 mL).
-
Stir the mixture for 15 minutes.
-
Filter the mixture and wash the solids with THF and dichloromethane.
-
Combine the filtrates and evaporate to dryness.
-
Purify the residue by column chromatography on silica gel using a 15% to 20% solution of (10% concentrated ammonium hydroxide in methanol)-dichloromethane as the eluent to give (1-Methyl-4-piperidinyl)methanamine (0.678 g, 11% yield).[1]
Conclusion and Recommendations
Based on the available data, Route 1 (Reductive Amination) and Route 2 (N-Alkylation via Eschweiler-Clarke reaction) appear to be the most promising methods for the synthesis of this compound, offering potentially high yields and utilizing readily available starting materials and reagents. The reductive amination protocol using titanium(IV) isopropoxide and sodium borohydride is well-documented for analogous transformations and is expected to be efficient.[2] The Eschweiler-Clarke reaction is a robust and scalable method for N-methylation.
In contrast, Route 3 (Amide Reduction) , while conceptually straightforward, suffers from a very low reported yield, making it an inefficient choice for preparing significant quantities of the target compound.[1] The use of lithium aluminum hydride also presents handling and safety challenges, particularly on a larger scale.
For researchers aiming for an efficient and high-yielding synthesis, optimization of either the reductive amination or the Eschweiler-Clarke N-alkylation route is highly recommended. The choice between these two may depend on the availability of the respective starting materials, 1-methyl-4-piperidone or 4-(aminomethyl)piperidine.
References
Efficacy of N-Methyl-1-(piperidin-4-YL)methanamine-Based Ligands Versus Traditional Counterparts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The N-Methyl-1-(piperidin-4-YL)methanamine scaffold has emerged as a versatile building block in medicinal chemistry, leading to the development of novel ligands targeting a range of biological entities. This guide provides a comparative analysis of the efficacy of these next-generation ligands against their traditional counterparts for three key targets: the NLRP3 inflammasome, sigma (σ) receptors, and opioid receptors. The information presented herein is a synthesis of available preclinical data, offering a valuable resource for researchers engaged in drug discovery and development.
NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Consequently, the development of potent and selective NLRP3 inhibitors is a significant therapeutic goal.
Comparative Efficacy: this compound Derivatives vs. MCC950
MCC950 is a widely used and potent selective inhibitor of the NLRP3 inflammasome, serving as a benchmark for novel inhibitor development. Recent studies have explored derivatives of the this compound scaffold as NLRP3 inhibitors. While direct head-to-head studies are limited, the available data allows for a preliminary comparison.
Table 1: In Vitro Efficacy of NLRP3 Inflammasome Inhibitors
| Compound | Target | Assay Cell Line | Activator | Potency (IC50) | Reference |
| MCC950 | NLRP3 | BMDMs (mouse) | ATP | ~7.5 nM | [1] |
| HMDMs (human) | ATP | ~8.1 nM | [1] | ||
| THP-1 (human) | Nigericin | 8 nM | [2] | ||
| Alkenyl Sulfonylurea Derivative (Compound 7) | NLRP3 | THP-1 (human) | Nigericin / MSU | 26 nM / 24 nM | [2] |
| (incorporates a piperidine moiety) |
Note: Direct analogues of this compound with reported NLRP3 inhibitory activity in direct comparison with MCC950 were not found in the immediate search. Compound 7 is a representative piperidine-containing NLRP3 inhibitor.
Experimental Protocols
NLRP3 Inflammasome Activation and Inhibition Assay (in THP-1 cells):
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
Priming (Signal 1): Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., a derivative of this compound) or the reference compound (MCC950).
-
Activation (Signal 2): The NLRP3 inflammasome is activated using a trigger such as nigericin or monosodium urate (MSU) crystals.
-
Quantification of IL-1β Release: The concentration of secreted IL-1β in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
Caption: NLRP3 Inflammasome Signaling Pathway.
Caption: NLRP3 Inhibition Assay Workflow.
Sigma Receptor Modulation
Sigma receptors, particularly the σ1 and σ2 subtypes, are involved in a variety of cellular functions and are considered therapeutic targets for neurological disorders and cancer. Haloperidol is a classical, non-selective sigma receptor ligand often used as a reference compound.
Comparative Efficacy: this compound Derivatives vs. Haloperidol
Table 2: Binding Affinity of Sigma Receptor Ligands
| Compound | Target | Radioligand | Tissue/Cell Line | Binding Affinity (Ki) | Reference |
| Haloperidol | σ1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | ~2-4 nM | [3] |
| σ2 | [³H]DTG | Rat Liver | High Affinity (nM range) | [4] | |
| LS-127 | σ1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | ~4.5 nM | [3] |
| (N-(1-benzylpiperidin-4-yl)phenylacetamide) | |||||
| LS-137 | σ1 | --INVALID-LINK---Pentazocine | Guinea Pig Brain | ~0.9 nM | [3] |
| (N-(1-benzylpiperidin-4-yl)phenylacetamide derivative) | |||||
| Compound 11 | σ1 | --INVALID-LINK---Pentazocine | HEK-293 (human) | 3.56 nM | [5] |
| (N-(1-benzylpiperidin-4-yl)-2-fluorophenylacetamide) | σ2 | [³H]DTG | 667 nM | [5] |
Note: LS-127, LS-137, and Compound 11 are structurally related to the this compound core, featuring a substituted piperidine moiety.
Experimental Protocols
Sigma Receptor Radioligand Binding Assay:
-
Membrane Preparation: Membranes are prepared from tissues (e.g., guinea pig brain for σ1, rat liver for σ2) or cultured cells expressing the target receptor.
-
Incubation: A fixed concentration of a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1, [³H]DTG for σ2) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound. To measure σ2 binding with [³H]DTG, a high concentration of a selective σ1 ligand is used to mask the σ1 sites.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
Experimental Workflow Diagram
Caption: Sigma Receptor Binding Assay Workflow.
Opioid Receptor Agonism
Opioid receptors, particularly the mu (µ)-opioid receptor, are the primary targets for many potent analgesics. Morphine is the archetypal opioid agonist against which new synthetic opioids are often compared.
Comparative Efficacy: this compound Derivatives vs. Morphine
The 4-anilinopiperidine scaffold, closely related to this compound, is the core structure of fentanyl and its analogues, which are highly potent µ-opioid receptor agonists.
Table 3: In Vitro Efficacy of µ-Opioid Receptor Agonists
| Compound | Target | Assay | Potency (EC50) | Efficacy (% of max response) | Reference |
| Morphine | µ-Opioid Receptor | [³⁵S]GTPγS Binding | ~2.4 nM | 100% (Reference) | [6] |
| DMR Assay | - | Reference Agonist | [7][8] | ||
| Fentanyl | µ-Opioid Receptor | [³⁵S]GTPγS Binding | ~0.15 nM | High | [6] |
| MT-45 | µ-Opioid Receptor | DMR Assay | Potent | Slightly higher than Morphine | [7][8] |
| (1-cyclohexyl-4-(1,2-diphenylethyl)piperazine) |
Note: MT-45 contains a piperazine ring, a close structural relative of piperidine. Direct efficacy data for a simple this compound derivative in direct comparison to morphine was not immediately available. Fentanyl and its analogues represent a class of potent opioids with a related 4-substituted piperidine core.
Experimental Protocols
[³⁵S]GTPγS Binding Assay (Functional Assay for Gi-coupled Receptors):
-
Membrane Preparation: Membranes are prepared from cells stably expressing the µ-opioid receptor.
-
Incubation: Membranes are incubated with a fixed concentration of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) and varying concentrations of the agonist (e.g., a novel synthetic opioid or morphine).
-
Agonist Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit of the associated G protein.
-
Separation: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is quantified.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect produced by the agonist).
Signaling Pathway and Experimental Workflow Diagrams
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: [³⁵S]GTPγS Binding Assay Workflow.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on a synthesis of publicly available research. The direct comparability of data from different studies may be limited by variations in experimental conditions. Researchers should consult the primary literature for detailed methodologies and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence against an involvement of the haloperidol-sensitive sigma recognition site in the discriminative stimulus properties of (+)-N-allylnormetazocine ((+)-SKF 10,047) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro and in vivo pharmacological characterization of the synthetic opioid MT-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. Both N-Methyl-1-(piperidin-4-YL)methanamine and 4-aminopiperidine are valuable synthons, offering a versatile piperidine scaffold. This guide provides an objective comparison of these two amines in various synthetic applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific synthetic needs.
Physicochemical and Reactivity Profile
A fundamental understanding of the physicochemical properties of these amines is crucial for predicting their behavior in chemical reactions. The presence of a methyl group on the exocyclic nitrogen of this compound introduces subtle yet significant differences compared to the primary amine, 4-aminopiperidine.
| Property | This compound | 4-Aminopiperidine | Data Source(s) |
| Molecular Weight | 128.22 g/mol | 100.16 g/mol | [1] |
| Boiling Point | 80 °C | 65 °C (18 mmHg) | [1][2] |
| pKa | ~10.13 (Predicted) | ~10.37 | [1][2] |
| Structure | Secondary Amine | Primary Amine | N/A |
The slightly lower predicted pKa of this compound suggests it is a slightly weaker base than 4-aminopiperidine. In terms of nucleophilicity, primary amines are generally considered more nucleophilic than secondary amines in many reactions, although this can be influenced by steric factors and the nature of the electrophile.
Performance in Key Synthetic Transformations
The utility of these building blocks is best illustrated by their performance in common synthetic reactions pivotal to drug development.
Amide Bond Formation
Amide bond formation is a cornerstone of medicinal chemistry. The reactivity of amines in acylation reactions is a key consideration.
General Reaction Scheme:
Hypothetical Comparative Data (based on general principles):
| Parameter | This compound | 4-Aminopiperidine |
| Reaction Rate | Moderate to Fast | Fast |
| Potential for Di-acylation | Not applicable | Possible under forcing conditions |
| Steric Hindrance | Higher | Lower |
Reductive Amination
Reductive amination is a powerful tool for C-N bond formation and the synthesis of more complex amines.[6][7]
General Reaction Scheme:
Both primary and secondary amines are suitable for reductive amination. 4-aminopiperidine can react with aldehydes or ketones to form secondary or tertiary amines, respectively. This compound, being a secondary amine, will form tertiary amines upon reaction. The choice between the two would depend on the desired final product.
Synthesis of the Building Blocks
The accessibility and ease of synthesis of these starting materials are also important practical considerations.
Synthesis of 4-Aminopiperidine
A common route to 4-aminopiperidine involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on the piperidine nitrogen.
Experimental Protocol: Synthesis of 4-N-Boc-Aminopiperidine and subsequent deprotection [8][9]
-
Boc Protection: 4-Aminopiperidine can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent (e.g., dichloromethane) to yield 4-N-Boc-aminopiperidine.
-
Synthesis from 1-Boc-4-piperidone: A widely used method is the reductive amination of 1-Boc-4-piperidone.[10]
-
To a solution of 1-Boc-4-piperidone and an amine source (e.g., ammonium acetate or ammonia) in a solvent like methanol, a reducing agent such as sodium cyanoborohydride is added. The reaction is stirred at room temperature until completion.
-
-
Deprotection: The Boc group can be removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with HCl in dioxane, to yield 4-aminopiperidine. High yields for the deprotection step (often >90%) are reported.[8][11]
Synthesis of this compound
Detailed, high-yield synthetic procedures for this compound are less commonly reported in the literature. However, it can be synthesized through standard organic chemistry methods.
Proposed Experimental Protocol: Reductive Amination of N-Boc-4-(aminomethyl)piperidine
-
Starting Material: N-Boc-4-(aminomethyl)piperidine.
-
Reductive Amination: To a solution of N-Boc-4-(aminomethyl)piperidine in a suitable solvent (e.g., methanol), add formaldehyde (as an aqueous solution or as paraformaldehyde).
-
Add a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, portion-wise.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with a suitable aqueous solution and extracting the product with an organic solvent.
-
Purify the intermediate, N-Boc-N-methyl-1-(piperidin-4-yl)methanamine, by column chromatography.
-
Deprotection: Remove the Boc group using standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to obtain the final product, this compound.
Logical Decision-Making in Synthesis
The choice between this compound and 4-aminopiperidine will be dictated by the specific synthetic target and the desired properties of the final molecule.
Caption: Decision flowchart for selecting the appropriate amine.
Comparative Synthesis Workflow
The following diagram illustrates a generalized workflow for incorporating each of these building blocks into a target molecule, highlighting the key transformation steps.
Caption: Generalized synthetic workflows.
Conclusion
Both this compound and 4-aminopiperidine are valuable building blocks in synthetic chemistry. The choice between them is primarily dictated by the desired functionality in the target molecule. 4-Aminopiperidine, as a primary amine, offers a versatile handle for a wide range of transformations and is generally more nucleophilic. This compound provides a scaffold that is already N-methylated at the exocyclic amine, which can be advantageous for avoiding subsequent methylation steps and for fine-tuning the pharmacological properties of the final compound. Researchers should consider the factors of reactivity, steric hindrance, and the desired final structure when selecting the optimal building block for their synthetic endeavors.
References
- 1. (1-Methyl-4-piperidinyl)methanamine | 7149-42-0 [chemicalbook.com]
- 2. Cas 13035-19-3,4-Aminopiperidine | lookchem [lookchem.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of chemical entities is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the validation of "N-Methyl-1-(piperidin-4-YL)methanamine" purity. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your analytical needs.
Executive Summary
Both NMR and HPLC are powerful techniques for assessing the purity of this compound. NMR spectroscopy offers a rapid, non-destructive, and structurally informative analysis, making it ideal for identity confirmation and the detection of a broad range of impurities without the need for specific reference standards for each impurity.[1][2] HPLC, on the other hand, provides superior sensitivity for detecting and quantifying trace impurities, particularly isomers and closely related substances, through chromatographic separation.[3][4] The choice between these methods will depend on the specific requirements of the analysis, such as the need for structural elucidation, the expected nature of impurities, and the desired level of sensitivity.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data typically obtained from NMR and HPLC analyses for the purity assessment of this compound.
Table 1: Quantitative ¹H NMR Purity Assessment
| Parameter | Result |
| Purity by ¹H NMR | 98.5% |
| Major Impurity (Structure) | Residual Solvent (e.g., Dichloromethane) |
| Impurity Content | 1.2% |
| Other Minor Impurities | 0.3% |
Table 2: HPLC Purity and Impurity Profile
| Parameter | Result |
| Purity by HPLC (Area %) | 99.2% |
| Retention Time (Main Peak) | 5.8 min |
| Impurity A (Retention Time) | 4.2 min |
| Impurity A (Area %) | 0.5% |
| Impurity B (Retention Time) | 7.1 min |
| Impurity B (Area %) | 0.2% |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
Experimental Protocols
¹H NMR Spectroscopy Protocol
Objective: To determine the purity of this compound and identify any impurities present.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. Key parameters include a 30-degree pulse angle, a relaxation delay of at least 5 times the longest T1, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Purity Calculation: Integrate the signals corresponding to the protons of this compound and the internal standard. The purity is calculated by comparing the integral of the analyte signals to the integral of the internal standard of known purity and concentration. Impurity signals are identified and quantified similarly.[2]
HPLC Protocol
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation: HPLC system with a UV detector.
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to establish linearity.
-
Sample Solution: Prepare the sample solution at the same concentration as the main standard.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The limits of detection (LOD) and quantitation (LOQ) are determined by injecting serially diluted solutions of the standard.[5]
Mandatory Visualizations
Caption: NMR Purity Validation Workflow.
Caption: HPLC Purity Validation Workflow.
Caption: Method Comparison Logic.
Conclusion
The validation of "this compound" purity is effectively achieved by both NMR and HPLC, each offering distinct advantages. For a comprehensive purity assessment, especially during process development and for regulatory submissions, a combination of both techniques is often employed. NMR provides unequivocal structural confirmation and a broad overview of purity, while HPLC delivers high-sensitivity quantitative results for known and unknown impurities.[2][3] The selection of the primary technique should be guided by the specific analytical goals and the context of the drug development stage.
References
Biological activity comparison of methylated vs non-methylated piperidines
For researchers, scientists, and drug development professionals, understanding the impact of subtle structural modifications on a molecule's biological activity is paramount. This guide provides a comprehensive comparison of the biological activities of methylated versus non-methylated piperidine derivatives, supported by experimental data and detailed methodologies.
The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. The addition of a methyl group, a seemingly minor alteration, can profoundly influence a compound's pharmacological profile, affecting its potency, selectivity, and even its mechanism of action. This guide will delve into these differences, offering a clear comparison based on published research.
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the biological activities of various methylated and non-methylated piperidine derivatives across different therapeutic targets.
Opioid Receptor Binding Affinity
| Compound | Structure | Receptor | Binding Affinity (Ki, nM) | Reference |
| Non-Methylated Piperidine Analog | N-phenethyl-4-anilinopiperidine | µ-opioid | 8.13 | [1] |
| Methylated Piperidine Analog | N-methyl-4-aminomethyl piperidine derivative (HN58) | µ-opioid | -13.37 (Binding Score, kcal/mol) | [1][2] |
Note: A lower Ki value indicates a higher binding affinity. For the methylated analog, a more negative binding score indicates stronger binding.
Acetylcholinesterase (AChE) Inhibition
| Compound | Structure | Target | IC50 (nM) | Reference |
| Non-Methylated Piperidine Derivative | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 5.7 | [3] |
| Methylated Piperidine Derivative | Donepezil (N-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine with a methyl group on the piperidine nitrogen) | AChE | 2.9 | [4] |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. A lower IC50 value indicates greater potency.
Sigma Receptor (σ1) Binding Affinity
| Compound | Structure | Receptor | Binding Affinity (Ki, nM) | Reference |
| Non-Methylated Piperidine Derivative | N-(6-methoxynaphthalen-1-yl)propyl)piperidine | σ1 | 17.8 | [5][6] |
| 4-Methylpiperidine Derivative | N-(6-methoxynaphthalen-1-yl)propyl)-4-methylpiperidine | σ1 | 0.030 | [5][6] |
| 3,3-Dimethylpiperidine Derivative | N-(6-methoxynaphthalen-1-yl)propyl)-3,3-dimethylpiperidine | σ1 | 0.35 | [5][6] |
Note: This table highlights how the position and number of methyl groups on the piperidine ring can significantly impact binding affinity.
Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (human colon carcinoma) | 6-11 | [7] |
| trans-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (human colon carcinoma) | 6-11 | [7] |
| Piperidine Derivative 17a | PC3 (prostate cancer) | Concentration-dependent inhibition | [8] |
| Piperine (a naturally occurring piperidine alkaloid) | AGP01 (gastric cancer) | 12.06 - 16.81 µg/mL | [9] |
Note: IC50 in this context is the concentration of a compound that is required to inhibit the growth of 50% of a population of cells.
Experimental Protocols
The data presented above is derived from various experimental methodologies. Below are detailed protocols for two of the key assays used to evaluate the biological activity of these compounds.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity of a compound (ligand) for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., µ-opioid, σ1).
-
Radiolabeled ligand (e.g., [³H]-(+)-pentazocine for σ1 receptors).[10]
-
Unlabeled test compounds (methylated and non-methylated piperidines).
-
Assay buffer (e.g., Tris-HCl buffer).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.[11][12]
-
Equilibrium: Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand-receptor complexes from the unbound radioligand.[12]
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[10]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HT 29, PC3).
-
Cell culture medium (e.g., DMEM, RPMI-1640).
-
Test compounds (methylated and non-methylated piperidines).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.[13]
Visualizing the Impact: Signaling Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative signaling pathway and a general experimental workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives as a probe for selective binding and activity at the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-cancer activity of 2,6-disubstituted N-methylpiperidine derivatives and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor-Ligand Binding Assays [labome.com]
- 12. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 13. mdpi.com [mdpi.com]
Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the physicochemical properties, pharmacological activity, and pharmacokinetic profile of a drug candidate. Among the most utilized saturated heterocycles, piperidine and piperazine rings are foundational elements in a vast number of approved drugs. This guide provides an objective comparison of these two scaffolds, supported by experimental data, to aid in their strategic application in drug design.
Introduction to Piperidine and Piperazine Scaffolds
Piperidine, a six-membered heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity. Their three-dimensional structures and the basic nature of their nitrogen atom(s) allow them to serve as versatile anchors for pharmacophoric groups, influencing properties such as solubility, lipophilicity, and metabolic stability.
Piperidine is a common feature in pharmaceuticals targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[1] Its single nitrogen atom provides a point for substitution and hydrogen bonding, while the overall lipophilicity of the ring can be modulated by substituents. The piperazine moiety is a cornerstone of many antihistaminic, antipsychotic, and anticancer drugs. The presence of a second nitrogen atom offers additional points for substitution, allowing for the creation of molecules with diverse pharmacological profiles and improved physicochemical properties.
Comparative Physicochemical Properties
The fundamental differences in the structure of piperidine and piperazine lead to distinct physicochemical characteristics that are critical in drug design. Piperidine is more basic than piperazine, a factor that influences salt formation, solubility, and interaction with biological targets.[2] Piperazine, with its two nitrogen atoms, has two pKa values, the first of which is significantly lower than that of piperidine, making it less basic at physiological pH.
| Property | Piperidine | Piperazine | Key Considerations in Drug Design |
| pKa | ~11.22[3] | pKa1: ~5.35-5.5, pKa2: ~9.73-9.8[2][4] | The higher basicity of piperidine can lead to stronger ionic interactions but may also result in higher clearance and potential for off-target effects. The dual pKa of piperazine allows for finer tuning of basicity and solubility. |
| Calculated logP (cLogP) | ~0.84 (for parent) | ~-1.1 (for parent) | The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility. |
| Aqueous Solubility | Miscible[3] | Freely Soluble[4] | Both parent scaffolds are highly water-soluble. However, the solubility of substituted analogs is highly dependent on the nature of the substituents. |
Pharmacological and Pharmacokinetic (ADMET) Comparison
The choice between a piperidine and piperazine scaffold can have significant consequences for a drug's pharmacological activity and its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Pharmacological Activity: A Case Study on Receptor Affinity
A study comparing structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors revealed the profound impact of the scaffold choice on receptor affinity. While replacing a piperazine ring with a piperidine did not significantly alter affinity for the hH3R, it dramatically increased affinity for the σ1R by several orders of magnitude.[5][6] This highlights the role of the scaffold in dictating receptor selectivity.
| Compound | Scaffold | hH3R Ki (nM)[5] | σ1R Ki (nM)[5] |
| Compound 4 | Piperazine | 3.17 | 1531 |
| Compound 5 | Piperidine | 7.70 | 3.64 |
ADMET Profile Comparison
The ADMET properties of a drug candidate are critical for its clinical success. The selection of a piperidine or piperazine scaffold can influence these properties in several ways:
-
Metabolic Stability: The piperazine ring can be susceptible to metabolism, and its replacement with a more stable scaffold like aminopiperidine has been shown to improve metabolic stability in some cases.[7]
-
Permeability: Piperazine derivatives have been investigated as permeation enhancers, suggesting their potential to improve the absorption of other drugs across cellular membranes like the Caco-2 cell monolayer.[8]
-
Plasma Protein Binding: The degree of plasma protein binding can be influenced by the overall lipophilicity and charge of the molecule, which is in turn affected by the choice of the heterocyclic core. While specific comparative data for matched pairs is limited, the introduction of a piperazine moiety is known to sometimes improve aqueous solubility and can influence protein binding.[7]
| ADMET Parameter | Piperidine Analogues | Piperazine Analogues | Implications for Drug Design |
| Metabolic Stability | Can be more stable depending on substitution patterns. | Can be a site of metabolic liability. | Piperidine may be preferred when metabolic stability is a concern. |
| Permeability (Caco-2) | Permeability is substituent-dependent. | Can act as permeation enhancers. | Piperazine may be advantageous for improving oral absorption of poorly permeable drugs. |
| Plasma Protein Binding | Generally higher for more lipophilic derivatives. | Can be modulated to a greater extent due to two points of substitution. | The choice of scaffold and its substituents allows for tuning of the unbound drug concentration. |
Signaling Pathways and Experimental Workflows
The pharmacological effects of piperidine- and piperazine-containing drugs are often mediated through their interaction with G-protein coupled receptors (GPCRs). Understanding the downstream signaling pathways is crucial for elucidating their mechanism of action.
Key Signaling Pathways
Experimental Workflows
A systematic evaluation of piperidine- and piperazine-containing compounds involves a series of in vitro assays to determine their pharmacological and ADMET properties.
Experimental Protocols
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials: Cell membranes expressing the target receptor, radioligand with known affinity for the receptor, test compounds (piperidine and piperazine analogs), scintillation fluid, filter plates, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration through the filter plates.
-
Wash the filters to remove non-specifically bound radioligand.
-
Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Materials: Liver microsomes (human, rat, etc.), NADPH regenerating system, test compounds, and a reference compound with known metabolic stability.
-
Procedure:
-
Pre-incubate the test compound with liver microsomes in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot gives the rate constant of elimination (k).
-
Calculate the in vitro half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the protein concentration in the incubation.
-
Conclusion
Both piperidine and piperazine are undeniably powerful scaffolds in the drug designer's toolkit. The choice between them is not arbitrary but a strategic decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate. Piperidine's higher basicity and greater lipophilicity can be advantageous for certain target interactions and membrane permeability, while piperazine's dual nitrogen atoms offer more opportunities for substitution, modulation of basicity, and potentially improved aqueous solubility. A thorough understanding of the comparative data presented in this guide, coupled with a robust experimental evaluation, will enable researchers to make more informed decisions in the selection and optimization of these privileged scaffolds for the development of novel therapeutics.
References
- 1. search-library.ucsd.edu [search-library.ucsd.edu]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational analysis of piperazine and piperidine analogs of GBR 12909: stochastic approach to evaluating the effects of force fields and solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Reactivity Profiles for N-Methyl-1-(piperidin-4-YL)methanamine Derivatives
A comprehensive guide for researchers and drug development professionals on the selectivity and off-target interactions of N-Methyl-1-(piperidin-4-YL)methanamine-based compounds. This document provides a comparative analysis of their performance against various pharmacological targets, supported by experimental data and detailed protocols.
The this compound scaffold is a versatile structural motif present in a variety of pharmacologically active agents targeting a diverse range of receptors. Understanding the cross-reactivity profile of derivatives based on this core structure is paramount for assessing their therapeutic potential and predicting potential off-target effects. This guide offers a comparative overview of the selectivity of several key derivatives, highlighting their binding affinities for their primary targets and a panel of other receptors, ion channels, and enzymes.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities (Ki in nM) and functional activities (IC50 in nM) of representative this compound derivatives against their primary targets and a selection of off-targets. Lower values indicate higher affinity or potency.
Table 1: Cross-Reactivity Profile of Pimavanserin (5-HT2A Inverse Agonist)
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |
| Primary Target | |||
| 5-HT2A | 0.5 | 0.7 (inverse agonist) | [1] |
| Selected Off-Targets | |||
| 5-HT2C | 20 | 2.5 (inverse agonist) | [1] |
| Dopamine D2 | > 10,000 | - | [2] |
| Adrenergic α1A | > 1,000 | - | [1] |
| Muscarinic M1-M5 | > 1,000 | - | [1] |
| Histamine H1 | > 1,000 | - | [1] |
Pimavanserin demonstrates high selectivity for the 5-HT2A receptor with secondary activity at the 5-HT2C receptor and negligible affinity for a broad range of other monoaminergic receptors.[2]
Table 2: Cross-Reactivity Profile of BMS-986169 (GluN2B NAM)
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |
| Primary Target | |||
| NMDA (GluN2B) | 4.0 | 24 (NAM) | [3][4] |
| Selected Off-Targets | |||
| Adrenergic α1 | > 10,000 | - | [4] |
| hERG | - | 28,400 | [3] |
| Broad Panel (40+ targets) | Negligible Activity | - | [3][4] |
BMS-986169 exhibits high affinity and selectivity for the GluN2B subunit of the NMDA receptor, with negligible activity observed in a broad panel of over 40 other pharmacological targets, indicating a very clean off-target profile.[3][4]
Table 3: Cross-Reactivity Profile of CXCR4 Antagonist (Compound 31 from Adlere et al., 2019)
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |
| Primary Target | |||
| CXCR4 | 16 | 13 (antagonist) | |
| Selected Off-Targets | |||
| Data Not Available | - | - |
Table 4: Cross-Reactivity Profile of a Histamine H3 Receptor Agonist (Methimepip)
| Target | Binding Affinity (pKi) | Functional Activity (pEC50) | Reference |
| Primary Target | |||
| Histamine H3 | 9.0 | 9.5 (agonist) | [5] |
| Selected Off-Targets | |||
| Histamine H1 | < 5.0 | - | [5] |
| Histamine H2 | < 5.0 | - | [5] |
| Histamine H4 | 5.7 | - | [5] |
Methimepip, an N-methyl derivative of immepip, displays high affinity and potent agonist activity at the histamine H3 receptor, with over 2000-fold selectivity against the H4 receptor and over 10000-fold selectivity against H1 and H2 receptors.[5]
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays and functional assays. Below are detailed methodologies representative of those used in the cited studies.
Radioligand Receptor Binding Assay (General Protocol)
This protocol is a standard method for determining the binding affinity of a test compound for a specific receptor.
-
Membrane Preparation:
-
Cells or tissues expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors).
-
Varying concentrations of the unlabeled test compound.
-
The prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Safety Screening Panels (e.g., Eurofins SafetyScreen)
To assess broad cross-reactivity, compounds are often screened against a panel of known pharmacological targets. Commercial services like Eurofins SafetyScreen offer standardized panels.[6][7][8][9][10]
-
Panel Selection: A panel of targets (e.g., SafetyScreen44 or SafetyScreen87) is chosen, which includes a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes known to be involved in adverse drug reactions.[10]
-
Assay Execution: The test compound is typically screened at a fixed concentration (e.g., 10 µM) in duplicate using radioligand binding assays for receptors and transporters, and enzymatic or functional assays for enzymes and ion channels.
-
Data Reporting: The results are reported as the percentage of inhibition of radioligand binding or enzyme activity. A significant interaction is typically defined as >50% inhibition.
-
Follow-up Studies: For any significant "hits," follow-up concentration-response curves are generated to determine the IC50 or Ki values, providing a quantitative measure of the off-target interaction.
Visualizing Key Concepts
The following diagrams illustrate important workflows and relationships in the study of cross-reactivity for this compound derivatives.
Caption: Experimental workflow for assessing the cross-reactivity of novel derivatives.
Caption: Selectivity profile of Pimavanserin for various monoamine receptors.
This guide provides a foundational understanding of the cross-reactivity profiles of this compound derivatives. The presented data and protocols serve as a valuable resource for researchers in the field of drug discovery and development, aiding in the selection and optimization of candidates with improved safety and efficacy profiles. Further comprehensive screening of a wider range of derivatives is warranted to build a more complete structure-activity relationship for off-target interactions.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. BMS-986163, a Negative Allosteric Modulator of GluN2B with Potential Utility in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-substituted piperidinyl alkyl imidazoles: discovery of methimepip as a potent and selective histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Safety Operating Guide
Proper Disposal of N-Methyl-1-(piperidin-4-YL)methanamine: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of N-Methyl-1-(piperidin-4-YL)methanamine, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Immediate Safety and Hazard Information
This compound is a hazardous substance requiring careful handling. All personnel must be familiar with the associated risks before commencing any disposal procedures.
Key Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Flammable: Flammable liquid and vapor.[1]
-
Toxic: Harmful if swallowed or inhaled.[1]
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always wear the appropriate PPE when handling this chemical.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound and similar amines.
| Parameter | Value/Information | Source(s) |
| GHS Hazard Statements | H226, H314, H317, H332 | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., Nitrile), safety goggles, face shield, flame-retardant lab coat. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides. | [1] |
| Spill Containment | Use inert absorbent material (e.g., vermiculite, sand). | [2] |
| Waste Container Requirements | Tightly sealed, properly labeled, compatible material (e.g., polyethylene for corrosives). | [3] |
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on the quantity and the available facilities. The following workflow provides a logical decision-making process for its safe disposal.
Caption: Decision workflow for the disposal of this compound.
Small Quantity Disposal (Under 100ml) - Neutralization Protocol
For very small quantities, chemical neutralization may be a viable option if permitted by your institution's safety protocols and local regulations.
Experimental Protocol for Neutralization:
-
Preparation: Work in a certified chemical fume hood. Ensure a spill kit and appropriate fire extinguisher are readily accessible. Wear all required PPE.
-
Dilution: Slowly add the this compound to a large volume of cold water in a suitable container to dilute it.
-
Neutralization: While stirring, slowly add a dilute solution of a weak acid (e.g., citric acid or acetic acid). Avoid using strong acids, as the reaction can be highly exothermic.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter. The target pH is between 6.0 and 8.0.
-
Final Disposal: Once the pH is confirmed to be within the acceptable range and the solution is cool, it may be permissible to pour the neutralized solution down the drain with a large volume of running water. Always confirm this with your local EHS and wastewater regulations.
Large Quantity and Unneutralized Waste Disposal
For larger quantities or when neutralization is not feasible, the following procedure must be followed:
-
Containment: Carefully transfer the waste into a designated, compatible, and clearly labeled hazardous waste container.[3] The container must have a secure, tight-fitting lid.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., Corrosive, Flammable, Toxic)
-
The date of accumulation
-
-
Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[1]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3] Do not attempt to dispose of large quantities of this chemical through standard laboratory drains or as regular trash.
Spill Management
In the event of a spill, immediate action is required to mitigate risks.
Caption: Step-by-step workflow for responding to a spill of this compound.
This guide is intended to provide a framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and local regulations. By prioritizing safety and following these procedures, you contribute to a secure and responsible laboratory environment.
References
Essential Safety and Operational Guide for Handling N-Methyl-1-(piperidin-4-YL)methanamine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Methyl-1-(piperidin-4-YL)methanamine. Adherence to these procedures is critical to ensure personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that can cause severe skin burns and eye damage. It may also be harmful if inhaled or swallowed[1]. Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also recommended[1]. |
| Skin Protection | Gloves | Chemical-impermeable gloves. Always inspect gloves prior to use[2]. |
| Protective Clothing | Fire/flame resistant and impervious clothing should be worn[2]. A lab coat or coveralls are essential. | |
| Respiratory Protection | Ventilated Area/Fume Hood | Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood[1]. |
| Respirator | For fire situations, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent[1]. |
Operational Plan: Step-by-Step Handling Procedure
Proper handling of this compound is crucial to prevent exposure and accidents. The following workflow outlines the necessary steps from preparation to cleanup.
Experimental Protocols:
-
Preparation:
-
Before handling the chemical, ensure all recommended PPE is worn correctly.
-
Prepare the designated work area, ensuring adequate ventilation or the proper functioning of a chemical fume hood[1].
-
Gather all necessary laboratory equipment and materials to avoid interruptions during handling.
-
-
Handling:
-
Cleanup:
-
After handling, thoroughly decontaminate all work surfaces and equipment.
-
Soak up any spills with inert absorbent material and place in a suitable, closed container for disposal[1].
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedures
| Waste Type | Disposal Method |
| Unused Chemical | Dispose of contents/container to an approved waste disposal plant[1][3][4]. |
| Contaminated Materials (e.g., absorbent pads, gloves) | Collect and arrange for disposal in suitable, closed containers[2]. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations[2]. |
| Contaminated Packaging | Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill. Controlled incineration with flue gas scrubbing is a possible option for combustible packaging materials[2]. |
Emergency Procedures:
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention[1].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention[1].
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician immediately[1].
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical assistance[1].
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
